Product packaging for Cyclosporin U(Cat. No.:CAS No. 108027-45-8)

Cyclosporin U

Cat. No.: B6594431
CAS No.: 108027-45-8
M. Wt: 1188.6 g/mol
InChI Key: FWMBRFVXLUJFCT-WKHWYDSQSA-N
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Description

Cyclosporin U is a cyclic peptide analog of the potent immunosuppressant Cyclosporin A (CsA), which is a calcineurin inhibitor widely used to prevent organ transplant rejection and treat autoimmune conditions . This compound is primarily utilized in pharmaceutical research as a critical reference standard, particularly in the quality control and analysis of Cyclosporin A, where it is known as Cyclosporin EP Impurity D . This compound serves as a valuable tool for researchers studying the structure-activity relationships within the cyclosporin family. The mechanism of action for Cyclosporin analogs like Cyclosporin A involves forming a complex with cyclophilin, which then inhibits the calcium-dependent phosphatase calcineurin . This inhibition prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), ultimately blocking the expression of interleukin-2 and other early T-cell activation genes, leading to immunosuppression . Researchers employ this compound to explore these immunomodulatory pathways and to ensure the purity and consistency of related pharmaceutical compounds. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H109N11O12 B6594431 Cyclosporin U CAS No. 108027-45-8

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBRFVXLUJFCT-WKHWYDSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108027-45-8
Record name Cyclosporin U
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Record name cyclosporin u
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Record name CYCLOSPORIN U
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Foundational & Exploratory

Cyclosporin U chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide and a known impurity of Cyclosporin A, a potent immunosuppressant widely used in post-allogeneic organ transplantation to prevent organ rejection.[] Like its parent compound, this compound is a calcineurin inhibitor, exerting its effects by modulating the immune response, specifically by inhibiting T-cell activation.[][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

This compound shares the core cyclic undecapeptide structure of the cyclosporin family. Its unique identity is defined by the specific amino acid sequence.

Chemical Identifiers
IdentifierValue
CAS Number 108027-45-8
Molecular Formula C₆₁H₁₀₉N₁₁O₁₂
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
SMILES CC[C@H]1C(=O)N(CC(=O)N(--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N1)--INVALID-LINK--C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C">C@HCC(C)C)C)C
InChI InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Physicochemical Properties
PropertyValue
Molecular Weight 1188.58 g/mol
Appearance White to off-white powder
Melting Point 177-179 °C
Boiling Point ~1306.2 °C (Predicted)
Density ~1.017 g/cm³
Solubility Soluble in chloroform, ether, and methanol. Poorly soluble in hexane and water.

Biological Activity and Mechanism of Action

As a member of the cyclosporin family, this compound functions as an immunosuppressant by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Mechanism of Calcineurin Inhibition

The primary mechanism of action for cyclosporins involves the following steps:

  • Binding to Cyclophilin: this compound first binds to the intracellular protein cyclophilin.

  • Formation of an Inhibitory Complex: The this compound-cyclophilin complex then binds to calcineurin.

  • Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.

  • Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. This prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

  • Immunosuppression: The reduction in IL-2 production leads to a decrease in the activation and proliferation of T-cells, resulting in an overall immunosuppressive effect.

Calcineurin_Inhibition_Pathway cluster_nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Transcription IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Cyclosporin_U This compound Cyclophilin Cyclophilin Cyclosporin_U->Cyclophilin binds to Complex This compound- Cyclophilin Complex Complex->Calcineurin inhibits

Caption: Calcineurin signaling pathway and its inhibition by this compound.

Quantitative Biological Activity

Specific quantitative data on the immunosuppressive activity (e.g., IC₅₀ values) of this compound is not extensively documented in publicly available literature. However, as a close structural analog and known impurity of Cyclosporin A, its biological potency is expected to be in a similar range, though potential variations exist. For reference, the IC₅₀ values for Cyclosporin A in various assays are provided below.

AssayOrganism/Cell LineIC₅₀ Value
Calcineurin InhibitionMurine PBL and SCS7.5 ng/mL and 24.4 ng/mL, respectively[3]
Calcineurin InhibitionHuman PBL (in vitro in CM)2 µg/L[4]
Calcineurin InhibitionHuman PBL (in vitro in WB)102 µg/L[4]
IFN-γ Induction InhibitionHuman PBL (in vitro in CM)18 µg/L[4]
IFN-γ Induction InhibitionHuman PBL (in vitro in WB)690 µg/L[4]
T-cell Proliferation (Ca-dependent)Human~100-fold higher than FK 506 and RAPA

PBL: Peripheral Blood Leukocytes; SCS: Spleen Cell Suspension; CM: Culture Medium; WB: Whole Blood.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the analysis and characterization of this compound.

Isolation and Purification of Cyclosporins

Cyclosporins are typically isolated from fermentation broths of the fungus Tolypocladium inflatum. A general workflow for isolation and purification is as follows:

Isolation_Workflow Fermentation Fungal Fermentation (Tolypocladium inflatum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Adsorption Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Analysis Analysis of Fractions (e.g., HPLC, TLC) Fraction_Collection->Analysis Pooling Pooling of this compound -containing Fractions Analysis->Pooling Purified_Product Purified this compound Pooling->Purified_Product

Caption: General workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Cultivate Tolypocladium inflatum in a suitable liquid medium to produce cyclosporins.

  • Extraction: After fermentation, extract the broth with a non-polar solvent such as ethyl acetate to isolate the hydrophobic cyclosporins.

  • Chromatography: Subject the crude extract to adsorption chromatography, for example, using a silica gel column.

  • Elution: Elute the column with a suitable solvent system to separate the different cyclosporin analogues.

  • Fraction Collection and Analysis: Collect fractions and analyze them using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them to obtain the purified product.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantification and purity assessment of this compound. The following is a general method adapted from the analysis of cyclosporin and its impurities.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an additive like 0.03% trifluoroacetic acid.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of this compound in the mobile phase at various concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of calcineurin.

  • Materials:

    • Recombinant human calcineurin

    • Recombinant human cyclophilin A

    • Calmodulin

    • A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide)

    • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

    • Malachite green solution for phosphate detection

    • This compound stock solution (in DMSO)

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, calmodulin, and the phosphopeptide substrate.

    • In separate tubes, pre-incubate calcineurin with cyclophilin A and varying concentrations of this compound (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the inhibitory complex.

    • Initiate the phosphatase reaction by adding the calcineurin/cyclophilin/Cyclosporin U mixture to the reaction mixture containing the substrate.

    • Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).

    • Stop the reaction by adding the malachite green solution.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

    • Calculate the percent inhibition of calcineurin activity for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound, a significant impurity of Cyclosporin A, is a potent immunosuppressant that functions through the inhibition of the calcineurin signaling pathway. While its chemical and physical properties are well-characterized, further research is needed to fully elucidate its specific biological activity profile and to develop targeted analytical and purification protocols. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, highlighting its mechanism of action and providing adaptable methodologies for its study.

References

Cyclosporin U: A Technical Overview of its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin U is a cyclic undecapeptide and a close structural analog of the well-known immunosuppressant, Cyclosporin A.[] Like other members of the cyclosporin family, it originates from the fungal metabolism of species such as Tolypocladium inflatum. While the specific discovery of this compound is not as prominently documented as that of Cyclosporin A, it is recognized as a naturally occurring impurity or derivative in cyclosporin fermentations.[] Its biological activity is presumed to be similar to Cyclosporin A, acting as an inhibitor of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its origin, physicochemical properties, and inferred biological activity, along with detailed experimental protocols for its study.

Discovery and Origin

The discovery of the cyclosporin family dates back to 1970 when new fungal strains were isolated from soil samples in Norway and the United States by Sandoz (now Novartis).[2] These fungi, identified as Tolypocladium inflatum, were found to produce a group of related cyclic peptides.[2] The primary and most abundant of these was Cyclosporin A, which was later found to possess potent immunosuppressive properties.[2][3]

This compound was identified as a naturally occurring analog within the fermentation broths of Tolypocladium inflatum. It is considered an impurity or a minor component in the production of Cyclosporin A.[] The biosynthesis of cyclosporins is a complex process carried out by a large multifunctional enzyme known as cyclosporin synthetase, a nonribosomal peptide synthetase (NRPS). This enzyme sequentially adds and modifies amino acid residues to form the cyclic peptide structure. Variations in the substrate specificity of the NRPS domains can lead to the incorporation of different amino acids, giving rise to the various cyclosporin analogs, including this compound.

Physicochemical Properties

This compound is a large cyclic peptide with the following properties:

PropertyValueReference
Chemical FormulaC61H109N11O12[]
Molecular Weight1188.58 g/mol []
CAS Number108027-45-8[]

The structure of this compound is closely related to that of Cyclosporin A, with variations in the amino acid sequence.

Mechanism of Action: Calcineurin-NFAT Pathway Inhibition

The immunosuppressive effects of cyclosporins are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[3] While specific studies on this compound are limited, its mechanism of action is extrapolated from the well-understood pathway of Cyclosporin A.

The process begins with the binding of this compound to an intracellular protein called cyclophilin. This this compound-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This binding event inhibits the phosphatase activity of calcineurin.

Under normal conditions, following T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the NFAT transcription factor. Dephosphorylated NFAT can then translocate from the cytoplasm to the nucleus, where it upregulates the expression of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that promotes the proliferation and differentiation of activated T-cells.

By inhibiting calcineurin, this compound prevents the dephosphorylation and subsequent nuclear translocation of NFAT. This blockage of NFAT activation leads to a downstream reduction in IL-2 production, thereby suppressing the T-cell-mediated immune response.

Calcineurin_NFAT_Pathway cluster_cell T-Cell TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates Cyclosporin_U This compound Cyclophilin Cyclophilin Cyclosporin_U->Cyclophilin CsU_Cyp This compound- Cyclophilin Complex Cyclophilin->CsU_Cyp CsU_Cyp->Calcineurin inhibits NFAT NFAT (Nucleus) NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2 IL-2 Production IL2_gene->IL2 Immune_Response T-Cell Proliferation & Immune Response IL2->Immune_Response

Caption: Calcineurin-NFAT signaling pathway and its inhibition by this compound.

Biological Activity

AssayCyclosporin A IC50Putative this compound Activity
Calcineurin Activity Inhibition~10-20 µg/LExpected to be in a similar range
T-Cell Proliferation (MLR)~19 µg/LExpected to be in a similar range

Note: The activity for this compound is an educated estimation based on its structural similarity to Cyclosporin A and requires experimental verification.

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and biological activity assessment of this compound, based on established protocols for cyclosporins.

Isolation and Purification of this compound

The isolation of this compound from a fermentation broth typically involves a multi-step chromatographic process.

Objective: To isolate this compound from a crude extract of a Tolypocladium inflatum fermentation.

Materials:

  • Crude cyclosporin extract

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile (ACN), water, methanol, and other organic solvents (HPLC grade)

  • Rotary evaporator

Protocol:

  • Initial Extraction: The crude extract containing a mixture of cyclosporins is first subjected to silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used to elute different fractions.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing cyclosporins.

  • Preparative HPLC: The fractions enriched with cyclosporins are pooled, concentrated under reduced pressure using a rotary evaporator, and then subjected to preparative reverse-phase HPLC.

    • Column: C18, 10 µm particle size, 250 x 20 mm

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 210 nm.

  • Peak Collection and Identification: Peaks corresponding to the retention time of this compound are collected. The identity and purity of the isolated compound are then confirmed by mass spectrometry and NMR.

Isolation_Workflow Fermentation Tolypocladium inflatum Fermentation Broth Extraction Crude Extract Preparation Fermentation->Extraction Silica_Chrom Silica Gel Column Chromatography Extraction->Silica_Chrom Fraction_Analysis Fraction Analysis (TLC/Analytical HPLC) Silica_Chrom->Fraction_Analysis Prep_HPLC Preparative RP-HPLC Fraction_Analysis->Prep_HPLC Peak_Collection Peak Collection Prep_HPLC->Peak_Collection Characterization Structural Characterization (MS, NMR) Peak_Collection->Characterization Pure_CsU Pure this compound Characterization->Pure_CsU

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

Objective: To confirm the chemical structure of the isolated this compound.

Methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule and confirm its elemental composition (C61H109N11O12).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the amino acid sequence and stereochemistry.

In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction)

Objective: To quantify the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • This compound (dissolved in DMSO)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Cell Preparation: Isolate PBMCs from the blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

  • Assay Setup: In a 96-well plate, co-culture responder PBMCs from one donor with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor at a 1:1 ratio.

  • Drug Treatment: Add serial dilutions of this compound to the co-cultures. Include a vehicle control (DMSO) and a positive control (Cyclosporin A).

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Measurement:

    • ³H-thymidine incorporation: Add ³H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • BrdU/CFSE: Follow the manufacturer's protocol for cell staining and analysis by flow cytometry or spectrophotometry.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents one of the many naturally occurring analogs of Cyclosporin A, produced by the fungus Tolypocladium inflatum. While not as extensively studied as its parent compound, its structural similarity strongly suggests a similar mechanism of action as an immunosuppressant through the inhibition of the calcineurin-NFAT pathway. The methodologies outlined in this guide provide a framework for the further investigation of this compound, which may hold potential for unique therapeutic applications or serve as a valuable tool in understanding the structure-activity relationships of the cyclosporin family. Further research is warranted to fully characterize its biological activity profile and potential clinical relevance.

References

Cyclosporin U mechanism of action in T-cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Cyclosporin A in T-Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on Cyclosporin A (CsA), the most extensively researched and clinically significant member of the cyclosporin family. "Cyclosporin U" is not a standard designation in scientific literature; it is presumed the user is referring to the canonical molecule, Cyclosporin A.

Executive Summary

Cyclosporin A (CsA) is a potent calcineurin inhibitor that has been a cornerstone of immunosuppressive therapy for decades, primarily in preventing organ transplant rejection and treating autoimmune diseases.[1] Its mechanism of action is highly specific to the T-cell activation pathway. CsA diffuses into the T-lymphocyte and binds to its cytosolic receptor, cyclophilin A (CypA).[2][3] This newly formed drug-receptor complex acquires a high affinity for and inhibits the calcium-calmodulin-dependent phosphatase, calcineurin.[2][4] The inhibition of calcineurin is the pivotal event that prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][5] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of crucial early T-cell activation genes, most notably Interleukin-2 (IL-2).[6][7] The resulting absence of IL-2 signaling halts the clonal expansion and effector function of T-cells, leading to a state of profound immunosuppression.[1][7]

Core Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive effect of Cyclosporin A is achieved through the targeted disruption of the T-cell receptor (TCR) signaling cascade that leads to cytokine gene expression.

  • T-Cell Receptor (TCR) Activation: Antigen recognition by the TCR on the surface of a T-cell initiates a signaling cascade that leads to the activation of Phospholipase C-γ (PLC-γ).[8]

  • Calcium Influx: PLC-γ activation results in an increase in intracellular calcium concentration ([Ca2+]). This is a critical signal for T-cell activation.[5]

  • Calcineurin Activation: The elevated cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates calcineurin (CaN), a serine/threonine phosphatase.[8][9]

  • NFAT Dephosphorylation: In its inactive state, the transcription factor NFAT is heavily phosphorylated and resides in the cytoplasm. Activated calcineurin dephosphorylates the serine residues in the regulatory domain of NFAT.[2][5][10]

  • Nuclear Translocation and Gene Transcription: Dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its rapid translocation into the nucleus.[2][9] Inside the nucleus, NFAT partners with other transcription factors (e.g., AP-1) to bind to the promoter regions of specific genes, driving the transcription of cytokines like IL-2, which is essential for T-cell proliferation and activation.[8][11]

  • Inhibition by Cyclosporin A: Cyclosporin A passively enters the T-cell and binds to its intracellular immunophilin, Cyclophilin A (CypA).[2] This CsA-CypA complex acts as a "gain-of-function" inhibitor, binding directly to calcineurin and blocking its phosphatase activity.[1][4] By preventing calcineurin from dephosphorylating NFAT, CsA effectively traps NFAT in its phosphorylated, inactive state within the cytoplasm.[2][6] This blockade of NFAT nuclear translocation is the central mechanism of CsA's immunosuppressive action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLC-γ TCR->PLCg Antigen Stimulation Ca_influx ↑ [Ca²⁺]i PLCg->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM binds CaN Calcineurin (CaN) CaM->CaN activates NFAT_P NFAT-P (Inactive) CaN->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Translocation CsA Cyclosporin A CypA Cyclophilin A (CypA) CsA->CypA binds CsA_CypA CsA-CypA Complex CypA->CsA_CypA CsA_CypA->CaN INHIBITS IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates T_Cell_Activation T-Cell Proliferation & Activation IL2_gene->T_Cell_Activation leads to

Caption: Cyclosporin A signaling pathway in T-cells.

Quantitative Data Presentation

The efficacy of Cyclosporin A can be quantified by its binding affinity to its target proteins and its inhibitory concentration.

Table 1: Binding Affinities of Cyclosporin A
LigandProtein TargetDissociation Constant (Kd)Method
Cyclosporin ACyclophilin A36.8 nM[12]Fluorescence Measurement
Cyclosporin ACyclophilin A13 ± 4 nM[13]Fluorescence Spectroscopy
Cyclosporin ACyclophilin B9.8 nM[12]Fluorescence Measurement
Cyclosporin ACyclophilin C90.8 nM[12]Fluorescence Measurement
Table 2: Inhibitory Concentrations (IC50) of Cyclosporin A
Target ActivityCell/System TypeIC50 ValueNotes
Calcineurin Phosphatase ActivityPurified Enzyme5 nM[4]In vitro biochemical assay.
Calcineurin Phosphatase ActivityMurine Peripheral Blood Leukocytes (PBL)7.5 ng/mL[14]Cells incubated in vitro.
Calcineurin Phosphatase ActivityMurine Spleen Cells (SCS)24.4 ng/mL[14]Cells incubated in vitro.
Calcineurin Phosphatase ActivityHuman PBL in Culture Medium2 µg/L (~1.7 nM)[15]In vitro cell culture.
Calcineurin Phosphatase ActivityHuman PBL in Whole Blood102 µg/L (~85 nM)[15]Demonstrates the effect of CsA binding to blood components.
IFN-γ InductionHuman PBL in Culture Medium18 µg/L[15]Functional consequence of calcineurin inhibition.
IFN-γ InductionHuman PBL in Whole Blood690 µg/L[15]Functional consequence of calcineurin inhibition.

Experimental Protocols

The mechanism of Cyclosporin A can be elucidated and quantified using several key experimental methodologies.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by CsA.

Principle: The assay quantifies the dephosphorylation of a specific phosphopeptide substrate by calcineurin. The amount of free phosphate released is measured colorimetrically, typically using a Malachite Green-based reagent which forms a colored complex with inorganic phosphate.[16][17]

Detailed Methodology:

  • Sample Preparation: Prepare cell or tissue lysates containing calcineurin. It is crucial to desalt the sample to remove endogenous free phosphate, which can interfere with the assay.[16][18] This is often done using small size-exclusion chromatography columns.[18]

  • Standard Curve: Prepare a phosphate standard curve using a provided phosphate standard solution to allow for the quantification of released phosphate.[16]

  • Reaction Setup: In a 96-well microplate, add the assay buffer (containing Ca2+ and calmodulin), the cell lysate (source of calcineurin), and the test compound (Cyclosporin A at various concentrations). Include appropriate controls: a positive control with purified active calcineurin, a negative control without calcineurin, and a total phosphatase activity control.[16]

  • Initiation and Incubation: Initiate the reaction by adding the RII phosphopeptide substrate to all wells.[16] Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[16]

  • Termination and Detection: Stop the reaction by adding the Malachite Green-based detection reagent. This reagent also develops the color.[16]

  • Data Acquisition: Measure the absorbance at ~620 nm using a microplate reader.

  • Analysis: Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve. Determine the IC50 value for Cyclosporin A by plotting the percentage of calcineurin inhibition against the log of the CsA concentration.

G start Start prep 1. Prepare Desalted Cell Lysate (contains CaN) start->prep plate 2. Add Lysate, CsA, and Assay Buffer to 96-well Plate prep->plate initiate 3. Initiate Reaction with RII Phosphopeptide Substrate plate->initiate incubate 4. Incubate at 30°C for 30 min initiate->incubate terminate 5. Terminate with Malachite Green Reagent incubate->terminate read 6. Read Absorbance at ~620 nm terminate->read analyze 7. Calculate Phosphate Released and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a Calcineurin Phosphatase Activity Assay.
NFAT-Luciferase Reporter Assay

This cell-based assay measures the functional consequence of calcineurin inhibition by quantifying NFAT-dependent gene transcription.

Principle: This assay utilizes a T-cell line (e.g., Jurkat) that has been stably transfected with a reporter plasmid.[19][20] The plasmid contains the firefly luciferase gene under the transcriptional control of multiple copies of an NFAT response element (NFAT-RE). When the T-cells are stimulated, NFAT translocates to the nucleus, binds to the NFAT-RE, and drives the expression of luciferase. The resulting luminescence is a direct measure of NFAT activity.[19]

Detailed Methodology:

  • Cell Culture: Culture the NFAT-Luciferase Jurkat reporter cells according to the supplier's protocol.[21]

  • Cell Plating: Harvest the cells and seed them at an optimized density (e.g., 40,000 cells/well) into a 96-well white, clear-bottom microplate.[21]

  • Compound Treatment: Pre-incubate the cells with various concentrations of Cyclosporin A or a vehicle control for a specified time (e.g., 1 hour).

  • Cell Stimulation: Activate the T-cells to induce the Ca2+/calcineurin/NFAT pathway. Common stimulants include a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies.[20][22] Incubate for an appropriate duration (e.g., 6-18 hours) at 37°C.[21][22]

  • Lysis and Detection: Add a "one-step" luciferase assay reagent to the wells. This reagent lyses the cells and contains the substrates (luciferin, ATP) required for the luciferase reaction.[22]

  • Data Acquisition: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a luminometer.[22]

  • Analysis: Subtract background luminescence and normalize the signal to control wells. Plot the percentage of inhibition of NFAT activity against the log of the CsA concentration to determine the IC50.

G start Start seed 1. Seed NFAT-Luciferase Jurkat Cells in 96-well Plate start->seed treat 2. Pre-treat Cells with Cyclosporin A seed->treat stimulate 3. Stimulate Cells with PMA / Ionomycin treat->stimulate incubate 4. Incubate at 37°C for 6-18 hours stimulate->incubate lyse 5. Add One-Step Luciferase Assay Reagent incubate->lyse read 6. Measure Luminescence lyse->read analyze 7. Calculate Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an NFAT-Luciferase Reporter Assay.

Conclusion

Cyclosporin A exerts its potent immunosuppressive effects through a well-defined molecular mechanism. By forming a complex with cyclophilin A, it specifically inhibits calcineurin, thereby preventing the nuclear translocation of NFAT and the subsequent transcription of IL-2 and other critical cytokines. This targeted disruption of the T-cell activation signaling pathway has made CsA an invaluable tool in both clinical practice and immunological research. The quantitative parameters of its binding and inhibition, along with robust experimental protocols, allow for its precise characterization and the continued development of next-generation immunomodulatory therapies.

References

Unraveling the Biological Activities of Cyclosporin U: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U, a member of the cyclosporin family of cyclic undecapeptides, has garnered interest for its potential biological activities. While its close relative, Cyclosporin A, is a well-established immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases, the specific biological profile of this compound is less characterized. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its immunosuppressive and anti-HIV properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Biological Activities of Cyclosporins

The primary mechanism of action for immunosuppressive cyclosporins involves the inhibition of T-cell activation. This is achieved through a series of intracellular events initiated by the binding of the cyclosporin to its cytosolic receptor, cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding crucial cytokines, most notably interleukin-2 (IL-2). The suppression of IL-2 production leads to a downstream dampening of the T-cell-mediated immune response.

Beyond immunosuppression, several cyclosporins, including non-immunosuppressive analogs, have demonstrated significant anti-HIV activity. This antiviral effect is also linked to the interaction with cyclophilin A. The HIV-1 Gag polyprotein incorporates cyclophilin A into the virion, and this interaction is believed to be essential for viral replication. Cyclosporins that bind to cyclophilin A can disrupt this Gag-cyclophilin A interaction, thereby inhibiting viral replication.

Quantitative Analysis of this compound's Biological Activity

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, comparative studies of various cyclosporin analogs provide valuable context for its potential potency. The following table summarizes the biological activities of Cyclosporin A and Cyclosporin G, offering a framework for understanding the expected range of activity for this compound.

CompoundAssayTargetIC50 / DC50Reference
Cyclosporin A Mixed Lymphocyte Culture (MLC)Lymphocyte Proliferation19 ± 4 µg/L[1]
Cyclosporin G Mixed Lymphocyte Culture (MLC)Lymphocyte Proliferation60 ± 7 µg/L[1]
Cyclosporin A [3H]-Cyclosporin A DisplacementPeripheral Blood Mononuclear Cells (PBMCs)1.44 ± 2.49 x 10-7 M[1]
Cyclosporin G [3H]-Cyclosporin A DisplacementPeripheral Blood Mononuclear Cells (PBMCs)3.9 ± 5.4 x 10-7 M[1]

Signaling Pathways and Experimental Workflows

To elucidate the biological activities of cyclosporins, specific in vitro assays are employed. The following diagrams illustrate the key signaling pathway involved in cyclosporin-mediated immunosuppression and a general workflow for assessing anti-HIV activity.

G cluster_nucleus Inside Nucleus TCR T-Cell Receptor (TCR) Activation CaN Calcineurin (CaN) TCR->CaN Activates NFATp Phosphorylated NFAT (NFAT-P) CaN->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Nucleus->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation Promotes Cyclosporin_U This compound Cyclophilin Cyclophilin Cyclosporin_U->Cyclophilin Binds to Complex This compound-Cyclophilin Complex Complex->CaN Inhibits G HIV_Infection Infect Target Cells with HIV-1 Add_Cyclosporin Add this compound at various concentrations HIV_Infection->Add_Cyclosporin Incubate Incubate for a defined period Add_Cyclosporin->Incubate Measure_Replication Measure Viral Replication (e.g., p24 ELISA, RT activity) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50

References

An In-Depth Technical Guide to the Natural Source and Isolation of Cyclosporin U

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic undecapeptide belonging to the cyclosporin family, a group of fungal metabolites with significant immunosuppressive properties. Structurally similar to the well-known Cyclosporin A, this compound is often found as a minor component in fermentation broths of cyclosporin-producing fungi. Its biological activity, like other cyclosporins, stems from its ability to inhibit the calcineurin-mediated T-cell activation pathway, making it a molecule of interest for research in immunology and drug development. This guide provides a comprehensive overview of the natural sources of this compound and a detailed methodology for its isolation and purification.

Natural Source of this compound

This compound has been identified as a natural product of several species of filamentous fungi. The primary reported producers of this compound include:

  • Trichoderma polysporum [1]

  • Tolypocladium inflatum (also known by its anamorph name, Beauveria nivea)[2]

These fungi synthesize a range of cyclosporins, with Cyclosporin A typically being the most abundant. This compound is one of the many analogs produced, differing in the amino acid composition of its peptide ring.

Isolation and Purification of this compound

The isolation of this compound from fungal fermentation broth is a multi-step process that involves extraction and a series of chromatographic separations. As this compound is often present in a complex mixture of other cyclosporins and metabolites, the purification strategy is critical to obtaining a pure compound. The following protocol is a generalized procedure based on established methods for the separation of cyclosporins.[3][4][5]

Experimental Protocol: Isolation and Purification

Step 1: Fungal Fermentation

A high-yielding strain of Trichoderma polysporum or Tolypocladium inflatum is cultivated under optimized fermentation conditions to maximize the production of cyclosporins.

  • Medium: A typical production medium may contain glucose, peptone, KH2PO4, and KCl, with the pH adjusted to around 5.3.[6]

  • Culture Conditions: Submerged fermentation is carried out in a bioreactor with controlled temperature (e.g., 25-30°C), aeration, and agitation for a period of 7-14 days.[7]

Step 2: Extraction of Cyclosporins

Following fermentation, the fungal biomass and the fermentation broth are processed to extract the lipophilic cyclosporins.

  • Biomass Separation: The fungal mycelia are separated from the fermentation broth by filtration.

  • Solvent Extraction: The mycelial cake and the filtrate are extracted with a water-immiscible organic solvent such as ethyl acetate or butyl acetate.[3][8] The mixture is agitated for several hours to ensure efficient extraction of the cyclosporins into the organic phase.

  • Concentration: The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

Step 3: Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to separate this compound from other cyclosporins and impurities.

  • Silica Gel Chromatography (Initial Separation):

    • The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.

    • Elution is performed using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol).[3]

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing cyclosporins.

  • Size-Exclusion Chromatography (Fractionation):

    • Fractions enriched with cyclosporins are pooled, concentrated, and further purified using a Sephadex LH-20 column.[3]

    • Elution with a suitable solvent (e.g., methanol) separates the compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The final purification of this compound is achieved by preparative Reverse-Phase HPLC (RP-HPLC).

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.[9][10]

    • The elution is monitored by UV detection at approximately 210 nm.

    • Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

Quantitative Data

The following tables summarize key quantitative parameters associated with the production and analysis of cyclosporins. It is important to note that specific yields for this compound are not widely reported, and the data often pertains to the major component, Cyclosporin A.

Table 1: Fermentation and Extraction Parameters for Cyclosporin Production

ParameterValueReference
Fungal SpeciesTolypocladium inflatum, Fusarium roseum[3][7]
Fermentation Time7 - 10 days[7]
Fermentation Temperature30 °C
Agitation Speed120 - 200 rpm[7]
Typical Cyclosporin A Yield22.46 - 73 mg/L[3]
Extraction SolventEthyl acetate, Butyl acetate[3][8]
Overall Yield (Cyclosporin A)40 - 60%[4]

Table 2: HPLC Parameters for the Separation of Cyclosporins

ParameterValueReference
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)[10]
Mobile PhaseAcetonitrile and water (70:30 v/v) with 0.03% TFA[10]
Flow Rate0.7 - 1.0 mL/min[9][10]
Column Temperature50 °C[10]
Detection Wavelength210 nm[9][10]
Retention Time (Cyclosporin A)~3.8 - 7.2 min (method dependent)[9][11]
Relative Retention Time (this compound vs. A)0.95[12]

Table 3: Immunosuppressive Activity of Cyclosporins

CompoundAssayIC50Reference
Cyclosporin AInhibition of T-cell proliferation (Ca-dependent)~100-fold higher than FK506[13]
Cyclosporin AInhibition of in vivo interferon-gamma response517 - 886 µg/L[1]
Cyclosporin GInhibition of lymphocyte proliferation (MLC)60 ± 7 µg/L[14]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound, like other members of its class, exerts its immunosuppressive effect by targeting the calcineurin signaling pathway in T-lymphocytes. The binding of this compound to its intracellular receptor, cyclophilin, creates a complex that inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[15][16]

G Signaling Pathway of this compound Immunosuppression cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound CsU-Cyclophilin Complex CsU-Cyclophilin Complex This compound->CsU-Cyclophilin Complex binds to Cyclophilin Cyclophilin Cyclophilin->CsU-Cyclophilin Complex Calcineurin (inactive) Calcineurin (inactive) CsU-Cyclophilin Complex->Calcineurin (inactive) inhibits Calcineurin (active) Calcineurin (active) NFAT NFAT (dephosphorylated) Calcineurin (active)->NFAT dephosphorylates NFAT-P NFAT (phosphorylated) NFAT-P->Calcineurin (active) IL-2 Gene IL-2 Gene NFAT->IL-2 Gene translocates to nucleus and activates IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA transcription IL-2 Protein IL-2 Protein IL-2 mRNA->IL-2 Protein translation T-Cell Receptor Activation T-Cell Receptor Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ T-Cell Receptor Activation->Increased Intracellular Ca2+ Increased Intracellular Ca2+->Calcineurin (active) T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation

Caption: Mechanism of this compound-mediated immunosuppression.

Experimental Workflow for Isolation and Purification

The overall workflow for obtaining pure this compound from a fungal source is a systematic process involving biological and chemical techniques.

G Experimental Workflow for this compound Isolation Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Extraction Extraction Fermentation->Extraction Silica Gel Chromatography Silica Gel Chromatography Extraction->Silica Gel Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Silica Gel Chromatography->Size-Exclusion Chromatography Preparative HPLC Preparative HPLC Size-Exclusion Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

References

Cyclosporin U: A Technical Guide to its Function as a Calcineurin Phosphatase Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin U, a structural analogue and known impurity of the widely used immunosuppressant Cyclosporin A, functions as an inhibitor of the calcineurin phosphatase pathway. This technical guide provides a comprehensive overview of the mechanism of action of cyclosporins, with a specific focus on this compound. While quantitative data for this compound's specific activity is limited in publicly available literature, this document outlines the established principles of calcineurin inhibition by cyclosporins and provides detailed experimental protocols for the characterization of this compound's inhibitory properties. This guide serves as a resource for researchers and drug development professionals investigating the therapeutic potential and biological activity of cyclosporin analogues.

The Calcineurin Phosphatase Pathway: A Key Regulator of Immune Response

The calcineurin signaling pathway is a crucial cascade in the activation of T-lymphocytes, which are central players in the adaptive immune response.[1][2] Under normal physiological conditions, an increase in intracellular calcium (Ca2+) levels activates calmodulin. The Ca2+-calmodulin complex then binds to and activates calcineurin, a serine/threonine phosphatase.[1] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus. Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, notably Interleukin-2 (IL-2).[3] The transcription of IL-2 and other cytokines is essential for the proliferation and differentiation of T-lymphocytes, thereby mounting an immune response.[4]

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T-Lymphocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Binds Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Signal Transduction Calmodulin Calmodulin Ca_increase->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates to Nucleus Cyclophilin Cyclophilin Complex This compound- Cyclophilin Complex Cyclophilin->Complex Cyclosporin_U This compound Cyclosporin_U->Cyclophilin Binds to Complex->Calcineurin_active Inhibits IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene Activates

Figure 1: Calcineurin Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

This compound, like other members of the cyclosporin family, exerts its immunosuppressive effects by disrupting the calcineurin signaling cascade.[] The molecule passively diffuses across the T-lymphocyte cell membrane and binds to its intracellular receptor, cyclophilin, a type of immunophilin.[4][] This binding event forms a high-affinity this compound-cyclophilin complex. It is this complex, rather than this compound alone, that is the active inhibitor of calcineurin.[3]

The this compound-cyclophilin complex binds to calcineurin, sterically hindering its phosphatase activity.[3] By inhibiting calcineurin, the dephosphorylation of NFAT is prevented.[3] Phosphorylated NFAT cannot translocate to the nucleus, and therefore, the transcription of IL-2 and other pro-inflammatory cytokines is suppressed.[4] This ultimately leads to a reduction in T-lymphocyte activation and proliferation, thereby dampening the immune response.[4]

Quantitative Data on Calcineurin Inhibition

CompoundAssay TypeSystemIC50Reference
Cyclosporin ACalcineurin Phosphatase ActivityIn vitro (non-immune cell line)~30 nM[1]
Cyclosporin ACalcineurin Phosphatase ActivityIn vitro (pancreatic acinar cells)65 nM[7]
Cyclosporin ACalcineurin ActivityIn vitro (peripheral blood leukocytes in culture medium)2 µg/L[8]
Cyclosporin ACalcineurin ActivityIn vitro (peripheral blood leukocytes in whole blood)102 µg/L[8]
Cyclosporin AIFN-γ InductionIn vitro (peripheral blood leukocytes in culture medium)18 µg/L[8]
Cyclosporin AIFN-γ InductionIn vitro (peripheral blood leukocytes in whole blood)690 µg/L[8]
Cyclosporin GLymphocyte Proliferation (1° MLC)In vitro (human)60 +/- 7 µg/L[9]
Cyclosporin ALymphocyte Proliferation (1° MLC)In vitro (human)19 +/- 4 µg/L[9]

Experimental Protocols

The following protocols are adapted from established methods for characterizing cyclosporin analogues and can be applied to determine the biological activity of this compound.

In Vitro Calcineurin Phosphatase Activity Assay

This protocol describes a colorimetric assay to determine the in vitro IC50 of this compound for calcineurin phosphatase activity.

Materials:

  • Purified recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., Tris-HCl, CaCl2, MgCl2, DTT)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cyclosporin A (as a positive control)

  • Malachite Green-based phosphate detection reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and Cyclosporin A in Assay Buffer.

  • In a 96-well plate, add the calcineurin enzyme, calmodulin, and either a this compound dilution, Cyclosporin A dilution, or vehicle control to each well.

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the phosphatase activity to produce a color change.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of calcineurin inhibition for each concentration of this compound and Cyclosporin A.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Calcineurin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Calcineurin, Calmodulin - this compound/A dilutions - RII Substrate Start->Prepare_Reagents Dispense_Plate Dispense into 96-well plate: - Enzyme, Calmodulin - Inhibitor/Vehicle Prepare_Reagents->Dispense_Plate Pre_Incubate Pre-incubate at 30°C (10-15 min) Dispense_Plate->Pre_Incubate Add_Substrate Add RII Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C (20-30 min) Add_Substrate->Incubate Stop_Reaction Stop reaction with Malachite Green Reagent Incubate->Stop_Reaction Read_Absorbance Read Absorbance (620-650 nm) Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for In Vitro Calcineurin Phosphatase Activity Assay.

T-Lymphocyte Proliferation Assay

This protocol outlines a cell-based assay to measure the immunosuppressive activity of this compound by assessing its effect on T-lymphocyte proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • A mitogen to stimulate T-cell proliferation (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • This compound (dissolved in a suitable solvent)

  • Cyclosporin A (as a positive control)

  • A proliferation detection reagent (e.g., [3H]-thymidine, BrdU, or a resazurin-based reagent like AlamarBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Apparatus for measuring proliferation (scintillation counter for [3H]-thymidine, microplate reader for colorimetric/fluorometric assays)

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture a T-cell line.

  • Seed the cells into a 96-well plate at an appropriate density.

  • Add serial dilutions of this compound, Cyclosporin A, or vehicle control to the wells.

  • Add the mitogen (e.g., PHA) to all wells except for the unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • For the final 18-24 hours of incubation, add the proliferation detection reagent (e.g., [3H]-thymidine).

  • If using [3H]-thymidine, harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. For colorimetric/fluorometric assays, measure the signal according to the manufacturer's instructions.

  • Calculate the percentage of proliferation inhibition for each concentration of this compound and Cyclosporin A relative to the stimulated control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Proliferation_Assay_Workflow Start Start Isolate_Cells Isolate PBMCs or Culture T-cell line Start->Isolate_Cells Seed_Plate Seed cells into 96-well plate Isolate_Cells->Seed_Plate Add_Inhibitors Add this compound/A dilutions Seed_Plate->Add_Inhibitors Stimulate_Cells Add Mitogen (e.g., PHA) Add_Inhibitors->Stimulate_Cells Incubate_1 Incubate for 48-72h (37°C, 5% CO₂) Stimulate_Cells->Incubate_1 Add_Detection_Reagent Add Proliferation Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 18-24h Add_Detection_Reagent->Incubate_2 Measure_Proliferation Measure Proliferation (e.g., Scintillation Counting) Incubate_2->Measure_Proliferation Analyze_Data Calculate % Inhibition Determine IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for T-Lymphocyte Proliferation Assay.

Conclusion

This compound is a member of the cyclosporin family of immunosuppressants that acts by inhibiting the calcineurin phosphatase pathway. While specific quantitative data on its inhibitory potency are not widely published, its structural similarity to Cyclosporin A suggests a comparable mechanism of action. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound's biological activity. Further research to elucidate the precise inhibitory profile of this compound will be valuable for a comprehensive understanding of its potential therapeutic applications and for the development of novel immunosuppressive agents.

References

Cyclosporin U: A Technical Guide on its Presumed Cytostatic and Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically detailing the cytostatic and immunosuppressive properties of Cyclosporin U is exceptionally limited in publicly available scientific literature. This compound is recognized as a derivative and an impurity of Cyclosporin A (CsA).[1][2] Given the structural similarity, this technical guide will extrapolate the known properties of the well-researched parent compound, Cyclosporin A, to infer the likely characteristics of this compound. All data, protocols, and mechanisms described herein are based on studies of Cyclosporin A and should be considered as a proxy for this compound, pending specific research on the latter.

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum.[3] It is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and to treat a variety of autoimmune diseases.[4] While renowned for its immunosuppressive effects, CsA also exhibits cytostatic properties. This compound, a closely related analogue, is described as a cytostatic agent, suggesting a similar spectrum of activity.[5] This guide provides an in-depth technical overview of the presumed cytostatic and immunosuppressive properties of this compound, based on the extensive research conducted on Cyclosporin A.

Immunosuppressive Properties

The immunosuppressive activity of Cyclosporin A is its most well-characterized feature. It primarily targets T-lymphocytes, key orchestrators of the adaptive immune response.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway in T-cells.[6] This intricate process can be summarized in the following steps:

  • Intracellular Binding: Due to its lipophilic nature, Cyclosporin A readily diffuses across the cell membrane of T-lymphocytes.[7] In the cytoplasm, it binds to its specific intracellular receptor, cyclophilin.[7]

  • Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[8]

  • NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[8] By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation of NFAT.

  • Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. Consequently, it is unable to activate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9]

  • Suppression of T-cell Activation: IL-2 is a potent T-cell growth factor. By blocking its production, Cyclosporin A effectively halts the activation, proliferation, and differentiation of T-lymphocytes, thus suppressing the cell-mediated immune response.[10]

This targeted mechanism of action allows for potent immunosuppression without causing significant myelotoxicity (bone marrow suppression), a common side effect of many other immunosuppressive agents.[3]

G cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to activate CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin Inhibits

Immunosuppressive Signaling Pathway of Cyclosporin A.

Quantitative Data on Immunosuppressive Activity

The immunosuppressive potency of Cyclosporin A and its analogues is often quantified by their ability to inhibit calcineurin activity or T-cell proliferation. The following table summarizes representative data for Cyclosporin A.

ParameterValueCell/SystemReference
Calcineurin Inhibition (IC₅₀)7-15 nMPurified enzyme assay[11]
T-cell Proliferation Inhibition (IC₅₀)1-10 ng/mLMixed Lymphocyte Reaction (MLR)[10]

Cytostatic Properties

While less emphasized than its immunosuppressive effects, Cyclosporin A also possesses cytostatic properties, meaning it can inhibit cell growth and proliferation. This activity is not limited to immune cells and has been observed in various cell types, including tumor cells.

Mechanism of Action

The cytostatic effects of Cyclosporin A are likely multifactorial and may involve several mechanisms:

  • Inhibition of Cell Cycle Progression: Cyclosporin A can cause a reversible inhibition of cell proliferation by arresting cells in the G0 or G1 phase of the cell cycle.[4]

  • Anti-proliferative Signaling: Cyclosporin A has been shown to inhibit the growth of tumor cells that are dependent on certain growth factors.[5] This may be linked to its ability to interfere with signal transduction pathways that control cell growth.

  • Induction of Apoptosis: In some cancer cell lines, Cyclosporin A has been observed to induce programmed cell death, or apoptosis.

It is important to note that the cytostatic effects of Cyclosporin A can be complex. While it may inhibit the growth of some tumor cells, its immunosuppressive action can also potentially allow for the growth of pre-existing tumors by weakening the body's immune surveillance.[5]

G cluster_effects Cytostatic Effects CsA Cyclosporin A CellCycle Inhibition of Cell Cycle Progression (G0/G1 Arrest) CsA->CellCycle GrowthFactor Inhibition of Growth Factor-Dependent Proliferation CsA->GrowthFactor Apoptosis Induction of Apoptosis CsA->Apoptosis

Presumed Cytostatic Mechanisms of this compound.

Quantitative Data on Cytostatic Activity

Quantitative data on the cytostatic effects of Cyclosporin A are highly dependent on the cell line and experimental conditions.

Cell LineEffectConcentrationReference
Various Tumor Cell LinesGrowth InhibitionVaries (µg/mL range)[5]
Epstein-Barr Virus-transformed B-lymphocytesInhibition of ProliferationHigh Concentrations[5]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon scientific findings. The following are generalized methodologies for key assays used to evaluate the properties of cyclosporins.

Calcineurin Inhibition Assay

This in-vitro assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Principle: Calcineurin dephosphorylates a specific substrate. The amount of phosphate released is quantified, and the inhibition by the test compound is determined.

Materials:

  • Purified calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., Tris-HCl, CaCl₂, DTT)

  • Malachite green reagent for phosphate detection

  • Test compound (Cyclosporin) and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, calcineurin, calmodulin, and the test compound or vehicle.

  • Initiate the reaction by adding the RII phosphopeptide substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_workflow Calcineurin Inhibition Assay Workflow Prep Prepare Reagents and Compound Dilutions Incubate Incubate Enzyme, Substrate, and Compound Prep->Incubate Stop Stop Reaction and Add Detection Reagent Incubate->Stop Measure Measure Absorbance Stop->Measure Analyze Calculate IC₅₀ Measure->Analyze

Workflow for Calcineurin Inhibition Assay.

Mixed Lymphocyte Reaction (MLR)

The MLR is a cell-based assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking an immune response to foreign tissue.

Principle: T-cells from one donor (responder cells) are co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) from a different donor (stimulator cells). The proliferation of the responder T-cells is measured, typically by the incorporation of a radioactive or colorimetric proliferation marker.

Materials:

  • PBMCs from two different donors

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Irradiator (for stimulator cells)

  • Test compound (Cyclosporin) and vehicle control

  • Proliferation marker (e.g., ³H-thymidine or BrdU)

  • 96-well cell culture plate

  • Scintillation counter or ELISA reader

Procedure:

  • Isolate PBMCs from two healthy donors.

  • Irradiate the PBMCs from one donor to create the stimulator cells (this prevents them from proliferating).

  • In a 96-well plate, co-culture the responder PBMCs with the irradiated stimulator PBMCs.

  • Add serial dilutions of the test compound or vehicle control to the co-cultures.

  • Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.

  • During the last 18-24 hours of incubation, add the proliferation marker.

  • Harvest the cells and measure the incorporation of the proliferation marker.

  • Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

While specific data on this compound is scarce, its classification as a cytostatic agent and its structural relationship to Cyclosporin A provide a strong basis for understanding its likely biological activities. The profound immunosuppressive effects of Cyclosporin A, mediated through the inhibition of the calcineurin-NFAT pathway, are almost certainly shared by this compound. Similarly, the cytostatic properties observed with Cyclosporin A, including cell cycle arrest and inhibition of growth factor-dependent proliferation, are plausible mechanisms for this compound. Further research is imperative to delineate the precise pharmacological profile of this compound and to determine any subtle yet significant differences from its parent compound. Such studies will be crucial for evaluating its potential therapeutic applications.

References

Cyclosporin U: A Technical Overview of its Molecular Characteristics and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide belonging to the cyclosporin family, a class of potent immunosuppressive agents. Structurally related to the well-characterized Cyclosporin A, this compound plays a critical role in preventing organ transplant rejection and holds potential for the treatment of various autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the molecular properties of this compound, its mechanism of action through the calcinein-NFAT signaling pathway, and detailed protocols for key experimental assays relevant to its study.

Molecular Profile of this compound

This compound is a large cyclic undecapeptide with a complex chemical structure. Its fundamental properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C61H109N11O12[1][2][3][4][5][6][7][8][9]
Molecular Weight ~1188.58 g/mol [1][3][5][6][10]
CAS Number 108027-45-8[1][3][5][6][7][8][11]
Synonyms [Leu11]Ciclosporin A, Ciclosporin Impurity D[3][7]

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of this compound are primarily mediated through the inhibition of T-cell activation. This is achieved by disrupting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, a crucial pathway in the adaptive immune response.[1][2][3][12]

Upon T-cell receptor (TCR) activation by an antigen, intracellular calcium levels rise. This increase in calcium activates calcineurin, a serine/threonine phosphatase.[3][8] Activated calcineurin then dephosphorylates the NFAT transcription factor. Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[3][11][12] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, leading to an amplified immune response.[12]

This compound, like other cyclosporins, exerts its effect by first binding to an intracellular protein called cyclophilin.[1][12] The resulting this compound-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][6][12] This inhibition prevents the dephosphorylation of NFAT, which consequently remains in the cytoplasm and cannot initiate the transcription of IL-2 and other pro-inflammatory cytokine genes.[11][12] The net result is a suppression of T-cell activation and proliferation, thereby dampening the immune response.

Cyclosporin_U_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR binds Ca_increase ↑ [Ca²⁺]i TCR->Ca_increase triggers Calcineurin_inactive Inactive Calcineurin Ca_increase->Calcineurin_inactive activates Calcineurin_active Active Calcineurin NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates Calcineurin_inactive->Calcineurin_active NFAT NFAT NFAT_P->NFAT DNA DNA NFAT->DNA translocates to nucleus and binds to Cyclosporin_U This compound CsU_Cyp_Complex This compound- Cyclophilin Complex Cyclosporin_U->CsU_Cyp_Complex binds to Cyclophilin to form Cyclophilin Cyclophilin CsU_Cyp_Complex->Calcineurin_active inhibits IL2_mRNA IL-2 mRNA DNA->IL2_mRNA promotes transcription of Calcineurin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Standards Prepare Phosphate Standard Curve Add_Substrate Add Calcineurin Substrate Calculate_Phosphate Calculate Phosphate Released Prepare_Standards->Calculate_Phosphate Use Standard Curve for Calculation Prepare_Reactions Prepare Reaction Mix: - Assay Buffer - Calcineurin - this compound/Cyclophilin Prepare_Reactions->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Add_Malachite Add Malachite Green Reagent Incubate->Add_Malachite Read_Absorbance Read Absorbance (620 nm) Add_Malachite->Read_Absorbance Read_Absorbance->Calculate_Phosphate Determine_Inhibition Determine % Inhibition Calculate_Phosphate->Determine_Inhibition Cyclophilin_Binding_Assay_Workflow cluster_setup Assay Setup cluster_binding_detection Binding and Detection cluster_analysis_elisa Data Analysis Block_Plate Block Cyclosporin A- Coated Plate Add_to_Plate Add Mixture to Plate Block_Plate->Add_to_Plate Pre_Incubate Pre-incubate Cyclophilin with varying [this compound] Pre_Incubate->Add_to_Plate Incubate_Bind Incubate for Binding Add_to_Plate->Incubate_Bind Wash1 Wash Incubate_Bind->Wash1 Add_Primary_Ab Add Primary Antibody Wash1->Add_Primary_Ab Incubate1 Incubate Add_Primary_Ab->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Secondary_Ab Add Secondary Antibody Wash2->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Develop_Signal Develop Signal Add_Substrate->Develop_Signal Stop_Reaction Add Stop Solution Develop_Signal->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Plot_Curve Plot Competition Curve Read_Absorbance->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Cyclosporin U: An In-depth Technical Guide on its Role as a Cyclosporin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of autoimmune diseases.[1] The production of CsA through fermentation of the fungus Tolypocladium inflatum invariably leads to the co-production of a series of structurally related impurities. Among these, Cyclosporin U (CsU) is a recognized impurity that requires careful monitoring and control in pharmaceutical formulations. This technical guide provides a comprehensive overview of the role of this compound as a cyclosporin impurity, including its chemical properties, potential biological activities, and the analytical and preparative methodologies for its study.

Chemical and Physical Properties

This compound is a cyclic undecapeptide that is structurally very similar to Cyclosporin A. The key difference lies in the amino acid at position 2, where the α-aminobutyric acid in CsA is replaced by L-norvaline in some related cyclosporins, though the specific substitution for this compound is less commonly documented in readily available literature. Both molecules are neutral, highly hydrophobic, and share a similar molecular weight.[2][3]

PropertyCyclosporin AThis compound
Molecular Formula C62H111N11O12C61H109N11O12
Molecular Weight 1202.61 g/mol [3]1188.61 g/mol [3]
CAS Number 59865-13-3[3]108027-45-8[2]

Role as a Cyclosporin Impurity and Pharmacopeial Standards

This compound is officially recognized as an impurity of Cyclosporin A by major pharmacopoeias, including the United States Pharmacopeia (USP).[4] Due to its structural similarity to the active pharmaceutical ingredient (API), its presence can pose challenges in the purification process and may potentially contribute to the overall biological and toxicological profile of the drug product.

The USP sets stringent limits for impurities in Cyclosporin A drug substances. The acceptance criteria for related compounds are as follows:

ImpurityLimit (as per USP)
Any individual impurityNot more than 0.7%[5]
Total impuritiesNot more than 1.5%[5]

Biological Activity of this compound (Inferred)

Direct experimental data on the specific biological activity of this compound is limited in publicly available literature. However, based on the extensive research into the structure-activity relationships (SAR) of numerous cyclosporin analogues, it is possible to infer its likely biological profile.[6][7]

Immunosuppressive Activity

The immunosuppressive activity of cyclosporins is primarily mediated through a cascade of molecular interactions. The cyclosporin molecule first binds to an intracellular protein called cyclophilin.[8] This cyclosporin-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent serine-threonine phosphatase, calcineurin.[6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[9] Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[10] The reduction in IL-2 production leads to a decrease in T-cell proliferation and a dampened immune response.[11]

Given that the core structure of this compound is highly conserved with that of Cyclosporin A, it is highly probable that it also possesses immunosuppressive properties. Structure-activity relationship studies on various cyclosporin analogues have shown that modifications at different amino acid positions can modulate the degree of immunosuppressive activity.[6][12] The binding affinity to cyclophilin and the ability of the resulting complex to inhibit calcineurin are the key determinants of this activity.[6][13] Without direct experimental data, it is difficult to quantify the immunosuppressive potency of this compound relative to Cyclosporin A. However, its presence as an impurity necessitates consideration of its potential contribution to the overall immunosuppressive effect of the drug product.

Anti-HIV Activity

Cyclosporin A has been shown to possess anti-HIV activity, which is distinct from its immunosuppressive effects.[14][15] This antiviral action is also dependent on its interaction with cyclophilin A (CypA).[11] CypA is incorporated into the HIV-1 virion and plays a role in the viral life cycle, including the uncoating of the viral capsid.[11] By binding to CypA, Cyclosporin A can interfere with these processes. Non-immunosuppressive analogues of Cyclosporin A have been developed that retain potent anti-HIV activity, indicating that the two biological effects can be separated.[16]

It is plausible that this compound also exhibits some level of anti-HIV activity due to its presumed ability to bind to cyclophilin. The extent of this activity would depend on the specific structural differences from Cyclosporin A and how they affect the interaction with cyclophilin in the context of the HIV replication cycle.

Signaling Pathways

The primary signaling pathway affected by cyclosporins is the calcineurin-NFAT pathway, which is central to T-cell activation.

Cyclosporin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Activates Antigen Antigen Antigen->TCR Binds Ca_release Ca²⁺ Release PLC->Ca_release Stimulates Calmodulin Calmodulin Ca_release->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates & Activates Transcription Cyclosporin Cyclosporin A / U Cyclophilin Cyclophilin Cyclosporin->Cyclophilin Binds Cs_Cyp_Complex Cyclosporin-Cyclophilin Complex Cyclophilin->Cs_Cyp_Complex Cs_Cyp_Complex->Calcineurin_active Inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Cyclosporin's mechanism of action via calcineurin-NFAT pathway inhibition.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on pharmacopeial guidelines and published research for the quantification of cyclosporin impurities.[4][17]

Objective: To separate and quantify this compound in a Cyclosporin A drug substance or product.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile, water, tert-butyl methyl ether, and phosphoric acid (e.g., 430:520:50:1 v/v/v/v). The exact ratio may require optimization.

  • Diluent: A mixture of acetonitrile and water (1:1 v/v).

  • Cyclosporin A Reference Standard (RS)

  • This compound Reference Standard (or a resolution mixture containing CsA and CsU)

  • Sample of Cyclosporin A to be tested

Procedure:

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve Cyclosporin A RS in the diluent to obtain a known concentration (e.g., 1.25 mg/mL).

    • Resolution Solution: Prepare a solution of a Cyclosporin Resolution Mixture RS (containing both CsA and CsU) in the diluent (e.g., 1.25 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the Cyclosporin A sample in the diluent to a concentration similar to the Standard Solution.

  • Chromatographic Conditions:

    • Column Temperature: 80 °C

    • Flow Rate: Approximately 1.2 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • System Suitability:

    • Inject the Resolution Solution. The resolution between the this compound and Cyclosporin A peaks should be not less than 1.0. The relative retention time for this compound is approximately 0.95 relative to Cyclosporin A (retention time = 1.0).[4]

    • Inject the Standard Solution multiple times. The relative standard deviation of the peak area for Cyclosporin A should be not more than 1.0%.

  • Analysis:

    • Inject the Standard Solution and the Sample Solution.

    • Identify the peaks for Cyclosporin A and this compound in the chromatogram of the Sample Solution based on their retention times relative to the standards.

    • Calculate the percentage of this compound in the sample using the peak areas and the known concentration of the standard.

HPLC_Workflow Start Start Prep_Solutions Prepare Standard, Resolution, and Sample Solutions Start->Prep_Solutions Setup_HPLC Set up HPLC System (Column, Mobile Phase, Temperature, etc.) Prep_Solutions->Setup_HPLC System_Suitability System Suitability Test (Inject Resolution Solution) Setup_HPLC->System_Suitability System_Suitability->Setup_HPLC Fail Inject_Samples Inject Standard and Sample Solutions System_Suitability->Inject_Samples Pass Acquire_Data Acquire Chromatograms Inject_Samples->Acquire_Data Analyze_Data Identify Peaks and Calculate Impurity Percentage Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the quantification of this compound impurity by HPLC.

Isolation of this compound by Preparative Liquid Chromatography

This is a general protocol for the isolation of cyclosporin impurities, which can be adapted for this compound.[1][18]

Objective: To isolate a sufficient quantity of pure this compound from a crude mixture for further biological and analytical studies.

Materials:

  • Preparative HPLC system

  • Large-diameter C18 reversed-phase column

  • Solvents for mobile phase (e.g., acetonitrile, water, isopropanol, ethyl acetate)

  • Crude cyclosporin mixture (from fermentation broth extract)

  • Rotary evaporator or lyophilizer for solvent removal

Procedure:

  • Method Development:

    • Develop an analytical HPLC method that provides good resolution between Cyclosporin A and this compound.

    • Scale up the analytical method to a preparative scale, adjusting flow rates and injection volumes accordingly. This may involve using a gradient elution to improve separation.

  • Sample Preparation:

    • Dissolve the crude cyclosporin mixture in a suitable solvent at a high concentration.

    • Filter the solution to remove any particulate matter.

  • Preparative Chromatography:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject a large volume of the concentrated sample onto the column.

    • Run the preparative HPLC method and collect fractions as they elute. Use a fraction collector and monitor the elution profile with a UV detector.

  • Fraction Analysis:

    • Analyze the collected fractions using the analytical HPLC method to identify the fractions containing pure this compound.

  • Pooling and Solvent Removal:

    • Pool the fractions containing pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator or by lyophilization.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC and other analytical techniques such as mass spectrometry and NMR.

In Vitro T-Cell Proliferation Assay

This assay is a standard method to assess the immunosuppressive activity of compounds.[19][20][21]

Objective: To determine the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI 1640 cell culture medium supplemented with fetal bovine serum, penicillin, and streptomycin

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

  • Cyclosporin A (as a positive control)

  • This compound (test compound)

  • Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Scintillation counter or flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Wash and resuspend the cells in complete RPMI 1640 medium.

  • Assay Setup:

    • Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10^5 cells per well.

    • Prepare serial dilutions of Cyclosporin A and this compound.

    • Add the different concentrations of the compounds to the wells. Include a vehicle control (no compound).

  • T-Cell Stimulation:

    • Add the T-cell mitogen (e.g., PHA) to all wells except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37 °C in a 5% CO2 incubator.

  • Measurement of Proliferation:

    • If using [3H]-thymidine: Add [3H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • If using CFSE: Stain the PBMCs with CFSE before plating. After incubation, analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which indicates cell division.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compounds compared to the stimulated control.

    • Determine the IC50 (the concentration that causes 50% inhibition) for both Cyclosporin A and this compound.

Conclusion

This compound is a significant, structurally related impurity of Cyclosporin A that is closely monitored in pharmaceutical manufacturing. While direct data on its biological activity is scarce, its structural similarity to Cyclosporin A strongly suggests that it possesses both immunosuppressive and potential anti-HIV properties, operating through the same cyclophilin-calcineurin-NFAT signaling pathway. The presence of this compound could therefore contribute to the overall therapeutic and toxicological profile of Cyclosporin A formulations. The detailed analytical and preparative methods, along with the in vitro biological assays outlined in this guide, provide a framework for researchers and drug development professionals to further investigate the specific role and impact of this important impurity. Further studies are warranted to precisely quantify the biological potency of this compound and to fully understand its clinical implications.

References

Understanding the Pharmacology of Cyclosporin U: A High-Level Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide and a structural analogue of the well-characterized immunosuppressant, Cyclosporin A. Like other members of the cyclosporin family, it is recognized for its potential to modulate the immune system, making it a subject of interest in pharmacology and drug development. This guide provides a summary of the currently available information on this compound. It is important to note that while the foundational mechanism of action is presumed to be similar to Cyclosporin A, detailed, publicly available pharmacological data, quantitative analyses, and specific experimental protocols for this compound are exceedingly scarce.

Core Concepts: Mechanism of Action

This compound is understood to exert its immunosuppressive effects primarily through the inhibition of T-cell activation.[1][2] This mechanism is believed to mirror that of Cyclosporin A, which involves the following key steps:

  • Intracellular Binding: this compound likely enters T-lymphocytes and binds to the cytosolic protein, cyclophilin.[1][2]

  • Calcineurin Inhibition: The resulting this compound-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2]

  • NFAT Dephosphorylation Blockade: By inhibiting calcineurin, the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) is prevented.

  • Suppression of Cytokine Gene Transcription: This blockade prevents NFAT from translocating to the nucleus, thereby inhibiting the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

  • Reduced T-Cell Proliferation: The subsequent decrease in IL-2 production leads to a reduction in T-cell proliferation and the overall dampening of the cell-mediated immune response.

This proposed signaling pathway highlights the targeted nature of this compound's interaction with the immune system.

Proposed Signaling Pathway of this compound

Cyclosporin_U_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus Cyclosporin_U This compound Cyclophilin Cyclophilin Cyclosporin_U->Cyclophilin Binds to Complex This compound- Cyclophilin Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Transcription IL-2 Gene Transcription NFAT->Transcription Promotes IL2 IL-2 Production Transcription->IL2 T_Cell_Proliferation T-Cell Proliferation & Immune Response IL2->T_Cell_Proliferation Leads to TCR_Activation T-Cell Receptor Activation Ca_Increase ↑ Intracellular Ca²⁺ TCR_Activation->Ca_Increase Ca_Increase->Calcineurin Activates

Caption: Proposed mechanism of action for this compound in T-lymphocytes.

Quantitative Data Summary

A comprehensive search of scientific literature and databases did not yield specific quantitative data for this compound concerning its pharmacokinetic and pharmacodynamic properties. Information such as IC50 values, dose-response curves, bioavailability, plasma half-life, and clearance rates are not publicly available for this specific analogue. The tables below are presented as a template for the type of data that would be essential for a thorough pharmacological assessment, but they remain unpopulated due to the lack of available information.

Pharmacokinetic Parameters (Data Not Available)
ParameterValueSpecies/ModelRoute of AdministrationReference
Bioavailability (%)N/AN/AN/AN/A
Tmax (h)N/AN/AN/AN/A
Cmax (ng/mL)N/AN/AN/AN/A
Half-life (t½) (h)N/AN/AN/AN/A
Volume of Distribution (L/kg)N/AN/AN/AN/A
Clearance (mL/min/kg)N/AN/AN/AN/A
Pharmacodynamic Parameters (Data Not Available)
AssayIC50 / EC50Cell Line / ModelEndpointReference
Calcineurin InhibitionN/AN/AN/AN/A
T-Cell ProliferationN/AN/AN/AN/A
IL-2 ProductionN/AN/AN/AN/A

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not available in the published literature. For researchers interested in evaluating the pharmacological properties of this compound, it is recommended to adapt established protocols for Cyclosporin A. A generalized workflow for assessing immunosuppressive activity is outlined below.

General Experimental Workflow for Assessing Immunosuppressive Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_invivo In Vivo Analysis (Conceptual) Cell_Culture Isolate PBMCs or use T-cell line Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Stimulation Stimulate T-cell activation (e.g., with PHA or anti-CD3/CD28) Treatment->Stimulation Assays Perform functional assays Stimulation->Assays Data_Analysis_vitro Analyze dose-response and calculate IC50 Assays->Data_Analysis_vitro Proliferation Proliferation Assay (e.g., BrdU, CFSE) Assays->Proliferation Cytokine Cytokine Quantification (e.g., ELISA for IL-2) Assays->Cytokine Calcineurin_Activity Calcineurin Phosphatase Activity Assay Assays->Calcineurin_Activity Animal_Model Select animal model (e.g., rodent transplant model) Dosing Administer this compound at various doses Animal_Model->Dosing Monitoring Monitor for signs of graft rejection and toxicity Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic analysis Monitoring->PK_PD Data_Analysis_vivo Evaluate efficacy and safety profile PK_PD->Data_Analysis_vivo

Caption: A generalized workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound is a compound with a presumed immunosuppressive mechanism of action similar to that of Cyclosporin A. However, the lack of specific, publicly available pharmacological data severely limits a detailed understanding of its properties. For drug development professionals and researchers, this represents a significant knowledge gap. Future research should focus on conducting and publishing foundational in vitro and in vivo studies to characterize the pharmacokinetics and pharmacodynamics of this compound. Such data are essential to determine its potential as a therapeutic agent and to differentiate its profile from other cyclosporins. Until such studies are available, any consideration of this compound for research or development purposes must be approached with the understanding that its pharmacological profile is largely uncharacterized.

References

The Interaction of Cyclosporin U with Cyclophilin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporins are a class of cyclic undecapeptides that have garnered significant attention for their potent immunosuppressive properties. While Cyclosporin A (CsA) is the most extensively studied member of this family, a range of other natural and synthetic analogs, including Cyclosporin U, have been identified. This technical guide provides a comprehensive overview of the binding interaction between cyclosporins and their primary intracellular receptor, cyclophilin. Due to a notable scarcity of publicly available quantitative data specifically for this compound, this document leverages the vast body of research on Cyclosporin A as a foundational model. The principles of binding, experimental methodologies, and signaling pathways detailed herein for Cyclosporin A are directly applicable to the study of this compound and other analogs. This guide aims to equip researchers with the necessary background to design and interpret experiments aimed at characterizing the specific binding properties of this compound.

Introduction to Cyclosporin-Cyclophilin Binding

The immunosuppressive effects of cyclosporins are initiated by their high-affinity binding to cyclophilins, a family of ubiquitous intracellular proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. This binding event forms a cyclosporin-cyclophilin complex, which is the active entity responsible for subsequent downstream effects. The interaction is characterized by a high degree of specificity, primarily driven by a network of hydrogen bonds and extensive hydrophobic contacts.

Quantitative Analysis of Cyclosporin A Binding to Cyclophilin

To provide a framework for the potential binding characteristics of this compound, this section summarizes the well-documented quantitative data for the interaction between Cyclosporin A and Cyclophilin A (CypA), the most abundant cyclophilin isoform.

Table 1: Binding Affinity and Thermodynamic Parameters of Cyclosporin A for Cyclophilin A
ParameterValueMethodReference
Dissociation Constant (Kd) 13 ± 4 nMFluorescence Spectroscopy[4]
15 ± 4 nMFluorescence Spectroscopy[4]
36.8 nMFluorescence Measurements[5]
61 ± 9 nM (Z-isomer)Fluorescence Spectroscopy[4]
32 ± 20 nMSUPREX[6]
77 ± 17 nM (in lysate)SUPREX[6]
Association Constant (Ka) 1.1 x 108 M-1 (at 10°C)Isothermal Titration Calorimetry (ITC)[7]
Inhibitory Concentration (IC50) 27 nMPPIase Activity Assay[8]
Thermodynamic Parameters (at 10°C)
   ΔG (Gibbs Free Energy)-10.1 kcal/molITC[7]
   ΔH (Enthalpy)-2.9 kcal/molITC[7]
   TΔS (Entropy)7.2 kcal/molITC[7]

Signaling Pathways Involving the Cyclosporin-Cyclophilin Complex

The primary mechanism of immunosuppression by the cyclosporin-cyclophilin complex involves the inhibition of the calcium- and calmodulin-dependent phosphatase, calcineurin.[9][10] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[11] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[12]

Beyond this canonical pathway, cyclophilins are involved in a variety of other cellular processes, and their interaction with cyclosporins can have broader effects.

G Calcineurin Signaling Pathway Inhibition by Cyclosporin-Cyclophilin cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin (Active) Calmodulin->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2_protein IL-2 Protein Synthesis & Secretion IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif Cyclosporin This compound Complex Cyclosporin-Cyclophilin Complex Cyclosporin->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin Inhibits

Figure 1: Inhibition of the Calcineurin-NFAT signaling pathway by the Cyclosporin-Cyclophilin complex.

Experimental Protocols for Studying Cyclosporin-Cyclophilin Binding

The following are detailed methodologies for key experiments used to quantify the binding of cyclosporins to cyclophilins. These protocols are directly applicable for the characterization of this compound.

Fluorescence Polarization (FP) Assay

This competitive assay measures the binding of a fluorescently labeled cyclosporin analog to cyclophilin. Unlabeled cyclosporins, such as this compound, will compete for binding and cause a decrease in the polarization signal.

Materials:

  • Purified recombinant Cyclophilin A

  • Fluorescently labeled Cyclosporin A analog (e.g., fluorescein-labeled)

  • This compound (or other unlabeled competitor)

  • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% (v/v) Surfactant P20

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a solution of Cyclophilin A and the fluorescently labeled cyclosporin tracer in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

  • Serially dilute the unlabeled this compound in the assay buffer to create a range of competitor concentrations.

  • Add a fixed volume of the Cyclophilin A/tracer solution to each well of the microplate.

  • Add the serially diluted this compound solutions to the wells. Include control wells with no competitor (maximum polarization) and wells with buffer only (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

G Fluorescence Polarization Assay Workflow start Start prep_reagents Prepare Reagents: - Cyclophilin - Fluorescent Tracer - Unlabeled Ligand (this compound) start->prep_reagents serial_dilution Perform Serial Dilution of Unlabeled Ligand prep_reagents->serial_dilution plate_addition Add Cyclophilin-Tracer Mix and Diluted Ligand to Plate serial_dilution->plate_addition incubation Incubate to Reach Equilibrium plate_addition->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis: - Plot Polarization vs. [Ligand] - Determine IC50/Ki read_plate->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for a Fluorescence Polarization competition assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) in a single experiment.[13]

Materials:

  • Purified recombinant Cyclophilin A

  • This compound

  • Dialysis Buffer: e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl

  • Isothermal Titration Calorimeter

Protocol:

  • Thoroughly dialyze the purified Cyclophilin A against the chosen ITC buffer.

  • Dissolve the this compound in the final dialysis buffer. A small amount of a co-solvent like DMSO may be necessary for solubility, in which case the same concentration must be present in the protein solution.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the Cyclophilin A solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.

  • Set the experimental temperature and allow the system to equilibrate.

  • Perform a series of small, timed injections of the this compound solution into the sample cell while stirring.

  • Record the heat change after each injection.

  • Integrate the resulting heat-versus-time peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. ΔG and ΔS can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the cyclosporin-cyclophilin complex at an atomic level. It can be used to identify the specific amino acid residues of both the ligand and the protein that are involved in the interaction.[14][15]

Materials:

  • Isotopically labeled (e.g., 15N or 13C) purified recombinant Cyclophilin A

  • This compound

  • NMR Buffer: e.g., 20 mM Phosphate buffer, pH 6.5, 50 mM NaCl, in D2O or 90% H2O/10% D2O

  • High-field NMR spectrometer with appropriate probes

Protocol:

  • Acquire a reference spectrum (e.g., 1H-15N HSQC) of the isotopically labeled Cyclophilin A in the NMR buffer.

  • Prepare a stock solution of this compound in a compatible solvent.

  • Titrate small aliquots of the this compound stock solution into the NMR sample containing Cyclophilin A.

  • Acquire a spectrum after each addition of the ligand.

  • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding.

  • Map the residues with significant CSPs onto the three-dimensional structure of Cyclophilin A to identify the binding site.

  • The dissociation constant (Kd) can be estimated by fitting the changes in chemical shifts as a function of ligand concentration.

  • For detailed structural analysis of the bound ligand, uniformly 13C-labeled this compound can be used in conjunction with unlabeled cyclophilin to perform heteronuclear edited NOESY experiments.[14]

Conclusion and Future Directions

The interaction between cyclosporins and cyclophilins is a cornerstone of immunosuppressive therapy. While Cyclosporin A has been extensively characterized, providing a robust model for this class of drugs, specific quantitative data for many of its analogs, including this compound, remain elusive. The experimental protocols and theoretical framework presented in this guide offer a clear path for researchers to undertake a detailed characterization of the binding of this compound to cyclophilin. Such studies are crucial for a comprehensive understanding of its structure-activity relationship and for the potential development of novel therapeutics with improved efficacy and safety profiles. Future research should prioritize the direct measurement of the binding affinity and thermodynamics of this compound and other less-studied cyclosporin analogs to build a more complete picture of this important class of molecules.

References

A Comprehensive Technical Review of Cyclosporin A Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Upon a comprehensive review of scientific literature, it is evident that the vast majority of research focuses on Cyclosporin A (CsA) , also known as ciclosporin.[1][2][3][4][5][6][7][8][9][10][11] Information regarding a specific "Cyclosporin U" is not prominent in the available research literature. One reference mentions [U-13C] Cyclosporin A, which refers to a uniformly carbon-13 labeled version of Cyclosporin A used for Nuclear Magnetic Resonance (NMR) studies to determine its structure and binding conformation, rather than a distinct analog.[12][13] Therefore, this technical guide will focus on the extensive body of research available for the potent and clinically pivotal immunosuppressant, Cyclosporin A.

Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum in 1971.[1] Its discovery and subsequent clinical application in the early 1980s revolutionized the field of organ transplantation, significantly improving graft survival rates and reducing rejection episodes.[10] It is also widely used in the treatment of various autoimmune disorders.[6][7][9] This document provides an in-depth review of its mechanism of action, synthesis, pharmacokinetic properties, and clinical applications, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting T-lymphocyte activation.[3][5] The core mechanism involves the following steps:

  • Binding to Cyclophilin: Inside the T-lymphocyte, Cyclosporin A binds to its cytosolic receptor protein, cyclophilin.[1][4][5]

  • Inhibition of Calcineurin: The resulting Cyclosporin A-cyclophilin complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2][4]

  • Blocking NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[1][4] By inhibiting calcineurin, the complex prevents NFAT dephosphorylation, thus blocking its translocation from the cytoplasm to the nucleus.[4]

  • Suppression of Cytokine Gene Transcription: In the nucleus, NFAT normally acts as a transcription factor, upregulating the expression of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][4][5]

  • Reduced T-Cell Proliferation: By preventing IL-2 gene transcription, Cyclosporin A effectively halts the production of IL-2, which is a critical signal for T-cell proliferation and differentiation. This leads to a reduction in the overall immune response.[2][4]

This targeted action on T-cell signaling makes Cyclosporin A a potent and selective immunosuppressant.[10]

G cluster_cell T-Lymphocyte Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin (Inactive) Calmodulin->Calcineurin Calcineurin_A Calcineurin (Active) Calcineurin->Calcineurin_A Activates NFAT_P NFAT-P (Phosphorylated) Calcineurin_A->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates & Activates CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp CsA_Cyp CsA-Cyclophilin Complex CsA->CsA_Cyp Cyp->CsA_Cyp CsA_Cyp->Calcineurin_A Inhibits

Caption: Cyclosporin A signaling pathway inhibiting T-cell activation.

Pharmacokinetic Properties

The pharmacokinetic profile of Cyclosporin A is complex and can be variable. Key parameters are summarized below.

ParameterValueReference(s)
Bioavailability ~30% (highly variable, range 10-90%)[4]
Time to Peak (Tmax) 1.5 - 2.0 hours (oral administration)[2][4]
Half-Life 8.4 - 27 hours (variable)[2][4]
Metabolism Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4)[2][3]
Protein Binding >90% (primarily to plasma proteins)[3][4]
Excretion Primarily biliary and fecal; <6% renal[2][4]
Clearance 5 - 7 mL/min/kg (in renal/liver transplant patients)[2]

Experimental Protocols

The total synthesis of Cyclosporin is a significant challenge in peptide chemistry due to its cyclic nature and the presence of several N-methylated amino acids.

  • Fermentation: Commercially, Cyclosporin A is produced through fermentation of the fungus Tolypocladium inflatum.

  • Total Synthesis: The first total synthesis was a landmark achievement. A common strategy involves:

    • Fragment Condensation: Synthesizing linear peptide fragments of the final molecule.

    • Final Linear Peptide Assembly: Coupling the fragments to form the full-length linear undecapeptide.

    • Macrolactamization (Cyclization): The crucial step of closing the peptide chain to form the cyclic structure. The bond between L-alanine (position 7) and D-alanine (position 8) is often chosen for this step to avoid the steric hindrance associated with N-methylated amino acids.[14]

  • Solid-Phase Synthesis: More recent methods utilize solid-phase peptide synthesis (SPPS) on a resin support, which can simplify purification steps.[15] A patent describes a method using an anthracene resin and triphosgene as a condensation reagent to facilitate the coupling of N-methylated amino acids.[15]

G start Start with Resin Support step1 Stepwise coupling of protected amino acids (10 to 1) start->step1 step2 Cleavage of N-terminal protecting group step1->step2 step3 Coupling of final protected amino acid (11) step2->step3 step4 Formation of Linear Undecapeptide on Resin step3->step4 step5 Cleavage from Resin & Deprotection step4->step5 step6 Purification of Linear Peptide step5->step6 step7 Macrolactamization (Cyclization) in Solution step6->step7 end Final Cyclosporin Product step7->end

Caption: Conceptual workflow for solid-phase synthesis of Cyclosporin.

This assay is a standard method to evaluate the immunosuppressive activity of compounds like Cyclosporin A.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation:

    • Responder Cells: PBMCs from Donor A.

    • Stimulator Cells: PBMCs from Donor B, treated with Mitomycin C or irradiation to prevent their proliferation while keeping them immunogenic.

  • Co-culture: Mix responder cells and stimulator cells in a 96-well plate. The allogeneic difference will stimulate the responder cells to proliferate.

  • Treatment: Add varying concentrations of Cyclosporin A (and a vehicle control) to the co-cultures.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • Add a proliferation marker, such as ³H-thymidine or a BrdU analog, for the final 18-24 hours of incubation.

    • Harvest the cells and measure the incorporation of the marker, which is directly proportional to T-cell proliferation.

  • Data Analysis: Plot the proliferation (e.g., counts per minute) against the concentration of Cyclosporin A. Calculate the IC₅₀ value, which is the concentration of the drug that inhibits the proliferative response by 50%.

Clinical Applications and Efficacy

Cyclosporin A is FDA-approved for several indications, primarily related to preventing organ rejection and treating autoimmune diseases.[2]

Table 1: Organ Transplantation

IndicationEfficacy DataReference(s)
Kidney, Liver, Heart Allograft Rejection Prophylaxis A European multicenter trial showed 1-year graft survival of 72% with CsA vs. 52% with azathioprine/steroids.[10]
Bone Marrow Transplant Used to prevent and treat Graft-versus-Host Disease (GVHD).[1][6]
Chronic Transplant Rejection Can be used in patients who have received prior immunosuppressive therapy.[6]

Table 2: Autoimmune and Inflammatory Disorders

IndicationEfficacy DataReference(s)
Rheumatoid Arthritis (severe, active) For patients who have not responded adequately to methotrexate.[2][7]
Psoriasis (severe, recalcitrant, plaque) For adult, nonimmunocompromised patients who have failed at least one systemic therapy.[2][7]
Keratoconjunctivitis Sicca (Dry Eyes) Ophthalmic emulsion improves tear production.[1][8]
Atopic Dermatitis (severe) Used off-label for severe cases.[1][6]
Crohn's Disease Sometimes used for refractory cases.[7]
Nephrotic Syndrome Indicated for focal segmental glomerulosclerosis not responding to corticosteroids.[2]

Adverse Effects

The use of Cyclosporin A is associated with a range of potential side effects, requiring careful patient monitoring.[1]

Table 3: Common and Serious Adverse Effects

CategoryAdverse EffectsReference(s)
Common High blood pressure, headache, increased hair growth (hirsutism), gum hyperplasia, tremors, gastrointestinal disturbances (vomiting, diarrhea), muscle or joint pain.[1][3][7]
Serious Nephrotoxicity (Kidney Damage): Dose-dependent, can be acute or chronic. A major concern.[2][3][10]
Increased Risk of Infection: Due to immunosuppression.[1][9]
Hepatotoxicity (Liver Damage): Can cause elevations in liver enzymes.[1][3]
Neurotoxicity: Can include convulsions, encephalopathy, anxiety, and seizures.[2][3]
Increased Risk of Malignancies: Particularly lymphoma and skin cancer.[1][9]
Metabolic: Dyslipidemia, hyperkalemia, hypomagnesemia.[2]

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Cyclosporin U Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide belonging to the cyclosporin family of immunosuppressive agents, structurally related to the well-characterized Cyclosporin A.[1][2] These compounds are derived from the fungus Tolypocladium inflatum.[1][2][3] The primary mechanism of action for cyclosporins is the inhibition of T-cell activation and proliferation, a critical function in preventing organ transplant rejection and treating autoimmune diseases.[1][3][4]

The immunosuppressive effect of cyclosporins is mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[5][6][7] In activated T-cells, an increase in intracellular calcium leads to the activation of calcineurin, a serine/threonine phosphatase.[5][8][9] Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and induce the transcription of key cytokines, most notably Interleukin-2 (IL-2).[3][7][10] IL-2 is a potent T-cell growth factor, and its production is essential for T-cell proliferation and the subsequent immune response.[6][11][12] Cyclosporins bind to the intracellular protein cyclophilin, and this complex then inhibits calcineurin's phosphatase activity, thereby blocking NFAT translocation and IL-2 production.[3][6][7][11]

These application notes provide a detailed framework for developing and executing a series of in vitro assays to characterize the immunosuppressive activity of this compound. The protocols described herein are designed to quantify the compound's effect on the calcineurin-NFAT signaling pathway, downstream cytokine production, and overall T-cell proliferation.

Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the key components and interactions of the calcineurin-NFAT signaling pathway and the inhibitory action of the Cyclosporin-Cyclophilin complex.

Caption: Calcineurin-NFAT signaling pathway and this compound inhibition.

Experimental Workflow

The following workflow outlines the sequential process for evaluating the in vitro activity of this compound, from initial cell culture to data analysis.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_readout Data Acquisition & Analysis start Start: Culture Jurkat T-cells or isolate PBMCs prep_cells Prepare Cell Suspensions start->prep_cells plate_cells Plate Cells in 96-well Plates prep_cells->plate_cells prep_compounds Prepare Serial Dilutions (this compound, Cyclosporin A) prep_compounds->plate_cells assay1 Assay 1: NFAT Reporter Assay plate_cells->assay1 Transfect & Stimulate assay2 Assay 2: IL-2 Release Assay plate_cells->assay2 Stimulate assay3 Assay 3: T-Cell Proliferation Assay plate_cells->assay3 Stimulate readout1 Measure Luminescence assay1->readout1 readout2 Measure IL-2 Concentration (ELISA) assay2->readout2 readout3 Measure Cell Viability (e.g., MTS/WST-1) assay3->readout3 analysis Calculate IC₅₀ Values and Generate Dose-Response Curves readout1->analysis readout2->analysis readout3->analysis end End: Compare Potency of this compound and A analysis->end

Caption: Workflow for in vitro evaluation of this compound activity.

Experimental Protocols

Protocol 1: NFAT Reporter Assay

This assay measures the activity of the NFAT transcription factor, a direct target of the calcineurin pathway. A reporter gene (e.g., luciferase) is placed under the control of an NFAT-responsive element. Inhibition of calcineurin by this compound will prevent NFAT activation and subsequent luciferase expression.[13][14][15]

Materials:

  • Jurkat T-cells (or other suitable T-cell line)

  • NFAT-Luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • RPMI 1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for T-cell stimulation)

  • This compound and Cyclosporin A (positive control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Culture Jurkat T-cells in RPMI 1640 supplemented with 10% FBS.

    • Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well.

    • Co-transfect cells with the NFAT-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13]

    • Incubate for 24 hours post-transfection.

  • Assay Setup:

    • Harvest transfected cells and resuspend in fresh medium.

    • Seed 1 x 10⁵ cells/well into a 96-well white, clear-bottom plate.

    • Prepare serial dilutions of this compound and Cyclosporin A in culture medium.

    • Add the test compounds to the appropriate wells and incubate for 1 hour at 37°C.

  • Cell Stimulation and Readout:

    • Stimulate the cells by adding a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to all wells except the unstimulated controls.

    • Incubate the plate for 6-8 hours at 37°C.

    • Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[13] Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log concentration of the compounds.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of the maximal response) for both this compound and Cyclosporin A.

Protocol 2: IL-2 Release Assay (ELISA)

This assay quantifies the secretion of IL-2 from stimulated T-cells. Since IL-2 production is a direct downstream consequence of NFAT activation, this provides a physiologically relevant measure of immunosuppressive activity.[16][17]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

  • RPMI 1640 medium with 10% FBS

  • Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads (for stimulation)

  • This compound and Cyclosporin A

  • 96-well tissue culture plates

  • Human IL-2 ELISA kit

  • Microplate reader

Methodology:

  • Cell Preparation and Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or use a Jurkat T-cell line.

    • Resuspend cells in complete RPMI 1640 medium.

    • Seed 2 x 10⁵ cells/well into a 96-well plate.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound and Cyclosporin A.

    • Add the compounds to the wells and pre-incubate for 1 hour at 37°C.

    • Add a stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to the wells.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • ELISA Procedure:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.[17] This typically involves adding supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the IL-2 standards provided in the kit.

    • Calculate the concentration of IL-2 in each sample from the standard curve.

    • Plot the IL-2 concentration against the log concentration of the compounds and determine the IC₅₀ values.

Protocol 3: T-Cell Proliferation Assay

This assay directly measures the inhibitory effect of this compound on the proliferation of activated T-cells, representing the ultimate functional outcome of immunosuppression.[18][19]

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads

  • This compound and Cyclosporin A

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Microplate reader

Methodology:

  • Assay Setup:

    • Isolate and prepare PBMCs as described in Protocol 2.

    • Seed 1.5 x 10⁵ cells/well into a 96-well plate.

    • Add serial dilutions of this compound and Cyclosporin A to the wells.

  • Stimulation and Incubation:

    • Add a stimulating agent (e.g., PHA at 5 µg/mL) to induce proliferation. Include unstimulated and stimulated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[18]

  • Proliferation Measurement:

    • Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for an additional 2-4 hours, or until a sufficient color change is observed.

    • Measure the absorbance at the recommended wavelength (typically 450-490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of proliferation inhibition relative to the stimulated control.

    • Plot the percent inhibition against the log concentration of the compounds to determine the IC₅₀ values.

Data Presentation

The quantitative data generated from these assays should be summarized in tables to facilitate a clear comparison of the potency of this compound against the reference compound, Cyclosporin A.

Table 1: IC₅₀ Values for NFAT Inhibition

CompoundIC₅₀ (nM) [95% CI]
This compound[Insert Value]
Cyclosporin A[Insert Value]

Table 2: IC₅₀ Values for IL-2 Release Inhibition

CompoundIC₅₀ (nM) [95% CI]
This compound[Insert Value]
Cyclosporin A[Insert Value]

Table 3: IC₅₀ Values for T-Cell Proliferation Inhibition

CompoundIC₅₀ (nM) [95% CI]
This compound[Insert Value]
Cyclosporin A[Insert Value]

These tables, populated with experimental data, will provide a clear and concise summary of this compound's in vitro immunosuppressive activity, allowing for direct comparison with established cyclosporins and informing further drug development decisions.

References

Application Note: Quantification of Cyclosporin U using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide belonging to the cyclosporin family, which are potent immunosuppressants. Accurate quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established principles for cyclosporin analysis and provides a robust starting point for researchers.

Experimental Protocol

This protocol outlines a validated RP-HPLC method for the determination of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA)

  • Phosphoric acid

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 50°C
Detection Wavelength 210 nm
Run Time Approximately 15 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: Mix 700 mL of acetonitrile with 300 mL of water. Add 1 mL of trifluoroacetic acid and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, tissue, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for biological samples to remove interfering substances. For pharmaceutical formulations, simple dilution with the mobile phase may be sufficient.

6. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision (Intra-day and Inter-day): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for cyclosporin analysis, which can be expected for this compound after method validation.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 98 - 102%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard & Sample Preparation C HPLC System (Pump, Injector) A->C B Mobile Phase Preparation B->C D C18 Column (50°C) C->D E UV Detector (210 nm) D->E F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation Logic Diagram

validation_logic cluster_params Validation Parameters cluster_assessment Assessment cluster_outcome Outcome Specificity Specificity Assess_Specificity Peak Purity & Resolution Specificity->Assess_Specificity Linearity Linearity Assess_Linearity Correlation Coefficient (r²) Linearity->Assess_Linearity Precision Precision Assess_Precision %RSD Precision->Assess_Precision Accuracy Accuracy Assess_Accuracy %Recovery Accuracy->Assess_Accuracy LOD_LOQ LOD & LOQ Assess_LOD_LOQ Signal-to-Noise Ratio LOD_LOQ->Assess_LOD_LOQ Robustness Robustness Assess_Robustness System Suitability Robustness->Assess_Robustness Validated Method Validated Assess_Specificity->Validated Assess_Linearity->Validated Assess_Precision->Validated Assess_Accuracy->Validated Assess_LOD_LOQ->Validated Assess_Robustness->Validated

Caption: Logical flow for the validation of the analytical method.

Application Note: High-Throughput Analysis of Cyclosporin U in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Cyclosporin U in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a structural analogue and a known impurity of the immunosuppressant drug Cyclosporin A, requires sensitive and specific quantification for pharmaceutical research and quality control. This method, adapted from well-established protocols for Cyclosporin A, utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry. The protocol provides predicted mass transitions for this compound, enabling researchers to develop and validate a robust analytical method. All quantitative data and experimental parameters are presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a cyclic undecapeptide with the chemical formula C61H109N11O12 and a molecular weight of approximately 1188.6 g/mol .[1][2][3][4][5] It is structurally similar to the widely used immunosuppressant Cyclosporin A, differing by the substitution of N-methyl-L-valine with L-leucine at the eleventh amino acid position. As an impurity and analogue of Cyclosporin A, the accurate quantification of this compound is crucial for researchers, scientists, and drug development professionals involved in the manufacturing and characterization of cyclosporin-based therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of cyclosporins due to its high sensitivity, specificity, and throughput.[6] This application note provides a comprehensive protocol for the analysis of this compound, leveraging the extensive knowledge base of Cyclosporin A analysis.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (Acetonitrile containing an internal standard, e.g., Cyclosporin D or a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is used for the chromatographic separation of this compound from endogenous plasma components.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 50 °C
Gradient 30% B to 95% B over 2.5 minutes, followed by a re-equilibration step.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Predicted Mass Transitions for this compound:

Given the structural similarity to Cyclosporin A, which readily forms an [M+NH4]+ adduct, similar behavior is predicted for this compound. The fragmentation is also expected to be analogous.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound 1206.9 ([M+NH4]+)1189.9 ([M+H]+)25
This compound (Qualifier) 1206.9 ([M+NH4]+)Predicted fragment30
Internal Standard (e.g., Cyclosporin D) 1234.9 ([M+NH4]+)1217.9 ([M+H]+)25

Note: The product ions and collision energies for this compound are predicted and should be optimized experimentally.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound, based on typical performance for similar analytes.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Visualizations

Experimental Workflow

experimental_workflow sample Human Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation 100 µL centrifugation Centrifugation precipitation->centrifugation Vortex supernatant Supernatant Transfer centrifugation->supernatant 10 min @ 14,000 rpm lcms LC-MS/MS Analysis supernatant->lcms Inject 5 µL data Data Acquisition & Processing lcms->data

Caption: A schematic overview of the sample preparation and analysis workflow for this compound.

Hypothetical Signaling Pathway of Cyclosporin Immunosuppression

signaling_pathway cluster_cell T-Cell cluster_nucleus Nucleus Cyclosporin_U This compound Cyclophilin Cyclophilin Cyclosporin_U->Cyclophilin Binds Complex This compound-Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATa NFAT (active) NFATp->NFATa IL2_Gene IL-2 Gene NFATa->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA T-Cell Proliferation T-Cell Proliferation IL2_mRNA->T-Cell Proliferation

Caption: The proposed mechanism of this compound-mediated immunosuppression via calcineurin inhibition.

Conclusion

This application note provides a detailed and practical framework for the mass spectrometry analysis of this compound in a research setting. By adapting established methodologies for the closely related Cyclosporin A, this protocol offers a robust starting point for method development and validation. The provided experimental parameters, predicted mass transitions, and workflow diagrams are intended to guide researchers in establishing a sensitive and specific assay for the quantification of this compound, thereby facilitating advancements in drug development and quality control. Experimental verification of the predicted mass spectrometric parameters is recommended to ensure optimal performance.

References

Application Notes and Protocols for Cyclosporin Dosage in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cyclosporin U:

The following application notes and protocols are therefore based on the comprehensive data available for Cyclosporin A (CsA) . Due to the structural and functional similarities between cyclosporin analogues, this information serves as a crucial starting point and a valuable reference for researchers investigating this compound. It is strongly recommended that researchers perform dose-finding studies to establish the optimal dosage for this compound in their specific experimental models.

Introduction to Cyclosporins

Cyclosporins are a class of cyclic non-ribosomal peptides produced by the fungus Tolypocladium inflatum. They are potent immunosuppressants that primarily target T-lymphocyte activation. Cyclosporin A is the most well-known and clinically utilized member of this family. The primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects by binding to the intracellular protein cyclophilin. This Cyclosporin A-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As a result, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical growth factor for T-cell proliferation and differentiation. By blocking IL-2 production, Cyclosporin A effectively halts the activation and proliferation of T-cells, thereby suppressing the cell-mediated immune response.

Signaling Pathway of Cyclosporin A

Caption: Signaling pathway of Cyclosporin A in T-cell activation.

Quantitative Data Presentation: Cyclosporin A Dosage in Experimental Models

The following tables summarize the dosages of Cyclosporin A used in various experimental models. It is important to note that the optimal dose can vary significantly depending on the animal strain, age, sex, and the specific experimental conditions.

Table 1: Cyclosporin A Dosage in Rodent Models

Experimental ModelDisease/ApplicationRoute of AdministrationDosageDosing FrequencyObserved Effects & Reference
Rat (Lewis)Experimental Autoimmune UveoretinitisOral5-20 mg/kgDailyInhibition of EAU development.[1]
Rat (DA to Lewis)Renal AllograftOral5 mg/kgDailyComplete suppression of rejection.[2]
Rat (DA to Lewis)Renal AllograftIntravenous2.5 mg/kgDailyPotency approximately doubled compared to oral administration.[2]
Rat (Lewis)Skin Allograft (Burn Injury)Oral25 mg/kg for 20 days, then 8 mg/kg every other dayAs specifiedSignificant graft prolongation.[3]
Mouse (ICR outbred)Skin AllograftSubcutaneous15 mg/kgDailyNo allograft rejection within 30 days.[4]
MouseT-cell Immunity StudyIn vivo15-30 mg/kgNot specifiedInactivated self Ia-restricted T helper function.[5]
MouseT-cell Immunity StudyIn vivo75 mg/kgNot specifiedInactivated all detectable T-cell responses.[5]

Table 2: Cyclosporin A Dosage in Other Animal Models

Experimental ModelDisease/ApplicationRoute of AdministrationDosageDosing FrequencyObserved Effects & Reference
DogGeneral ImmunosuppressionOral10 mg/kgTwice dailyTo achieve therapeutic blood concentrations for systemic diseases.[6]
DogAtopic DermatitisOral5-7 mg/kgDailyEffective in managing clinical signs.[6]
CatGeneral ImmunosuppressionOral3 mg/kgTwice dailyTo achieve therapeutic blood concentrations.[7]

Experimental Protocols

Protocol 1: Induction of Immunosuppression for Allograft Survival in Mice

This protocol provides a general guideline for using Cyclosporin A to prevent skin allograft rejection in mice.

Materials:

  • Cyclosporin A (CsA)

  • Vehicle for CsA (e.g., olive oil, ethanol/saline mixture)

  • Mice (donor and recipient strains)

  • Standard surgical instruments for skin grafting

  • Anesthesia

  • Analgesics

  • Bandaging materials

Procedure:

  • Preparation of Cyclosporin A Solution:

    • Dissolve CsA in a suitable vehicle. For subcutaneous injection, a common vehicle is olive oil. For oral administration, it can be formulated in an appropriate oil or emulsifying agent. The final concentration should be calculated to deliver the desired dose in a manageable volume (e.g., 100-200 µL for a mouse).

  • Animal Acclimatization:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Skin Grafting Surgery:

    • Anesthetize both donor and recipient mice.

    • Prepare the graft bed on the recipient mouse (e.g., on the dorsal flank) by excising a piece of skin.

    • Harvest a full-thickness skin graft from the donor mouse (e.g., from the tail or back).

    • Place the donor skin onto the graft bed of the recipient.

    • Suture or clip the graft in place.

    • Apply a protective dressing.

  • Cyclosporin A Administration:

    • Begin CsA administration on the day of surgery (Day 0).

    • Administer CsA subcutaneously at a dose of 15 mg/kg daily.[4]

    • Continue daily administration for the duration of the experiment or as required by the study design.

  • Monitoring:

    • Monitor the animals daily for signs of distress, infection, and graft rejection.

    • Graft rejection is typically characterized by inflammation, swelling, discoloration, and eventual necrosis of the graft tissue.

    • Document the day of complete graft rejection.

    • Continue to monitor animal welfare throughout the study.

Protocol 2: Evaluation of Cyclosporin A in a Rat Model of Autoimmune Disease (Experimental Autoimmune Uveoretinitis - EAU)

This protocol outlines the use of Cyclosporin A in a rat model of autoimmune disease.

Materials:

  • Cyclosporin A

  • Vehicle for oral administration

  • Lewis rats

  • S-antigen (retinal antigen for immunization)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Bordetella pertussis toxin

  • Anesthesia

Procedure:

  • Induction of EAU:

    • Emulsify S-antigen in CFA containing M. tuberculosis.

    • Immunize Lewis rats with a single subcutaneous injection of the S-antigen emulsion at the base of the tail and in the footpads.

    • Administer Bordetella pertussis toxin intravenously or intraperitoneally as an additional adjuvant.

  • Preparation and Administration of Cyclosporin A:

    • Prepare a solution or suspension of CsA in a suitable vehicle for oral gavage.

    • Administer CsA orally at a dose of 5-20 mg/kg daily.[1]

    • Treatment can be initiated on the day of immunization (Day 0) and continued for a specified period (e.g., 14 days).

  • Clinical and Histological Assessment:

    • Monitor the rats for clinical signs of uveitis, such as conjunctival hyperemia, corneal opacity, and pupillary abnormalities, using a slit-lamp biomicroscope.

    • At the end of the experiment, euthanize the animals and enucleate the eyes.

    • Fix the eyes in an appropriate fixative (e.g., formalin or Davidson's solution).

    • Process the eyes for histology and stain with hematoxylin and eosin (H&E).

    • Evaluate the histological sections for signs of inflammation, such as cellular infiltration and retinal damage.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for In Vivo Cyclosporin Studies cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Model_Induction Disease Model Induction or Allograft Surgery Animal_Acclimatization->Model_Induction Drug_Preparation Cyclosporin Solution Preparation Drug_Administration Cyclosporin Administration Drug_Preparation->Drug_Administration Treatment_Groups Group Allocation (Control vs. Treatment) Model_Induction->Treatment_Groups Treatment_Groups->Drug_Administration Monitoring Daily Monitoring (Clinical Signs, Welfare) Drug_Administration->Monitoring Data_Collection Data Collection (e.g., Graft Survival, Clinical Scores) Monitoring->Data_Collection Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Histopathology Histopathological Analysis Sample_Collection->Histopathology Immuno_Analysis Immunological Assays (e.g., Cytokine levels, T-cell profiling) Sample_Collection->Immuno_Analysis Histopathology->Statistical_Analysis Immuno_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for in vivo studies using Cyclosporin.

References

Application Notes and Protocols for the Measurement of Cyclosporine U in Whole Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine U is a derivative and known impurity of Cyclosporine A, a potent immunosuppressant widely used in organ transplantation to prevent rejection. Accurate measurement of cyclosporine analogues and impurities in whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. While methods for Cyclosporine A are well-established, specific validated protocols for the quantification of Cyclosporine U are less common.

This document provides a detailed application note and proposed protocols for the measurement of Cyclosporine U in whole blood samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. LC-MS/MS is considered the gold standard for the quantification of immunosuppressant drugs due to its high specificity and sensitivity[1]. Information regarding immunoassay techniques is also discussed in the context of potential cross-reactivity.

Principle of Measurement

The primary method detailed here is based on LC-MS/MS. This technique involves the chromatographic separation of Cyclosporine U from other components in the whole blood matrix, followed by ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Cyclosporine U and an internal standard, allowing for highly selective and sensitive quantification.

Immunoassays, which are commonly used for Cyclosporine A, rely on the specific binding of an antibody to the drug. However, these assays are prone to cross-reactivity with metabolites and related compounds[2][3][4][5][6]. The extent of cross-reactivity with Cyclosporine U in commercially available Cyclosporine A immunoassays is not well-documented and would require specific validation.

Experimental Protocols

Blood Sample Collection and Handling
  • Sample Type: Whole blood.

  • Anticoagulant: EDTA (lavender-top tube).

  • Collection Volume: A minimum of 1 mL of whole blood is recommended.

  • Storage: Samples should be stored at 2-8°C if analysis is to be performed within 7 days. For longer-term storage, samples should be frozen at -20°C or below[7].

Proposed LC-MS/MS Method for Cyclosporine U Quantification

This proposed method is adapted from established protocols for Cyclosporine A and would require validation for Cyclosporine U.

  • Cyclosporine U certified reference material.

  • Internal Standard (IS): Cyclosporine D or a stable isotope-labeled Cyclosporine U (if available). Ascomycin can also be considered as an alternative internal standard[7][8][9].

  • Methanol, acetonitrile, water (all HPLC or LC-MS grade).

  • Formic acid and ammonium acetate.

  • Zinc sulfate solution (0.1 M).

Protein precipitation is a common and effective method for extracting cyclosporines from whole blood[1].

  • Allow whole blood samples, calibrators, and quality controls to thaw and equilibrate to room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • To 100 µL of whole blood sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard and 0.1 M zinc sulfate).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is suitable. The column should be maintained at an elevated temperature (e.g., 50-60°C) to improve peak shape.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Gradient Elution: A gradient program should be optimized to ensure separation of Cyclosporine U from other cyclosporine analogues and matrix components. A typical gradient might start at 50% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Proposed MRM Transitions for Cyclosporine U:

Given the molecular weight of Cyclosporine U is 1188.58 g/mol , the protonated molecule [M+H]⁺ would have an m/z of approximately 1189.6. The ammonium adduct [M+NH₄]⁺ at m/z 1206.6 is also a likely precursor ion, similar to Cyclosporine A. The product ions would need to be determined by direct infusion of a Cyclosporine U standard. Based on the structure of Cyclosporine U being an analogue of Cyclosporine A, a neutral loss of water or fragmentation of the amino acid side chains would be expected.

Table 1: Proposed MRM Transitions for Cyclosporine U and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyclosporine U [M+H]⁺ ~1189.6 To be determinedTo be optimized
[M+NH₄]⁺ ~1206.6 To be determinedTo be optimized
Cyclosporine D (IS) [M+H]⁺ ~1217.9~1199.9To be optimized
Ascomycin (IS) [M+NH₄]⁺ ~809.5~756.4To be optimized

Note: The exact m/z values and collision energies must be optimized experimentally using a pure standard of Cyclosporine U.

Immunoassay Considerations

Standard immunoassays for Cyclosporine A are known to have varying degrees of cross-reactivity with its metabolites[2][3][4][5][6]. Given that Cyclosporine U is a structural analogue of Cyclosporine A, it is highly probable that it would also cross-react in these immunoassays. This would lead to an overestimation of the Cyclosporine A concentration if Cyclosporine U is present in the sample. A specific immunoassay for the quantitative measurement of Cyclosporine U is not commercially available. Therefore, for accurate quantification of Cyclosporine U, an LC-MS/MS method is strongly recommended.

Data Presentation

Quantitative data from a validated LC-MS/MS assay for Cyclosporine U should be presented in clear, structured tables. Below are examples of tables for presenting validation data.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Cyclosporine U1 - 1000>0.991

Table 3: Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Cyclosporine ULow5<1090-110<1090-110
Mid50<1090-110<1090-110
High500<1090-110<1090-110

Table 4: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
Cyclosporine ULow>8585-115
High>8585-115

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing WholeBlood Whole Blood Sample (EDTA) Storage Store at 2-8°C or -20°C WholeBlood->Storage Add_IS Add Internal Standard Storage->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol + ZnSO4) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation Liquid Chromatography Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review signaling_pathway cluster_cyclosporine_action Mechanism of Action Cyclosporine Cyclosporine Analogs (e.g., Cyclosporine U) Cyclophilin Cyclophilin Cyclosporine->Cyclophilin binds to Complex Cyclosporine-Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (dephosphorylated) - Active - NFATp->NFATa Nucleus Nucleus NFATa->Nucleus translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene activates Immunosuppression Immunosuppression IL2_Gene->Immunosuppression leads to reduced

References

Solid-Phase Synthesis of Cyclosporin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of cyclosporin analogues. Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive and other biological activities. Solid-phase synthesis offers a rapid and efficient alternative to traditional solution-phase methods for generating diverse libraries of these analogues for drug discovery and development.

Overview of Solid-Phase Synthesis Strategy

The solid-phase synthesis of cyclosporin analogues involves the sequential coupling of amino acids to a growing peptide chain anchored to an insoluble polymeric support (resin). The synthesis is typically performed using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection. A key challenge in cyclosporin synthesis is the presence of multiple N-methylated amino acids, which are sterically hindered and require optimized coupling conditions. Both on-resin and solution-phase cyclization strategies can be employed to form the final cyclic peptide.

General Workflow for Solid-Phase Synthesis of Cyclosporin Analogues

Resin 1. Resin Selection & Loading Chain_Elongation 2. Linear Peptide Assembly (Fmoc-SPPS) Resin->Chain_Elongation First amino acid attached Cyclization 3. Cyclization Chain_Elongation->Cyclization Linear undecapeptide Cleavage 4. Cleavage & Deprotection Cyclization->Cleavage On-resin or solution phase Purification 5. Purification & Analysis Cleavage->Purification Crude cyclic peptide cluster_0 SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/HATU, DIEA, DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 CsA Cyclosporin A Complex CsA-CypA Complex CsA->Complex CypA Cyclophilin A CypA->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (phosphorylated) Calcineurin->NFAT Dephosphorylates NFAT_dephospho NFAT (dephosphorylated) Nucleus Nucleus NFAT_dephospho->Nucleus Translocates to Gene_Expression IL-2 Gene Expression Nucleus->Gene_Expression Activates

Application Notes and Protocols for Studying T-Cell Activation Pathways with Cyclosporins, Featuring Cyclosporin U

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclosporin U

This compound, identified by its CAS number 108027-45-8, is a derivative of the well-characterized immunosuppressant Cyclosporin A (CsA).[1][2] Its chemical formula is C₆₁H₁₀₉N₁₁O₁₂ and it has a molecular weight of 1188.58 g/mol .[1][3] Structurally, it is known as 11-L-leucine-Cyclosporin A. Like its parent compound, this compound is a cyclic polypeptide immunosuppressant derived from the fungus Tolypocladium inflatum.[2][3] It is recognized for its ability to inhibit T-cell activation and proliferation, making it a compound of interest in immunology research and for potential therapeutic applications in preventing organ transplant rejection and treating autoimmune diseases.[2]

The mechanism of action for this compound is presumed to be similar to that of Cyclosporin A, which involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2] This pathway is a critical component of T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding key cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives T-cell proliferation and the subsequent immune response. Cyclosporins bind to an intracellular protein called cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[2]

Despite its structural identification and presumed mechanism of action, there is a notable lack of publicly available quantitative data on the specific biological activity of this compound. Detailed studies quantifying its IC₅₀ for T-cell proliferation, its binding affinity for cyclophilin, and its precise effects on the production of various cytokines are not readily found in the scientific literature. Therefore, this document will provide detailed protocols and quantitative data for the extensively studied Cyclosporin A as a representative model for investigating T-cell activation pathways with this class of compounds. The methodologies and principles described herein are directly applicable to the study of this compound and other cyclosporin analogs.

Data Presentation: Cyclosporin A as a Model

The following tables summarize key quantitative data for Cyclosporin A (CsA), which can serve as a benchmark for researchers studying this compound.

Table 1: In Vitro Inhibitory Activity of Cyclosporin A on T-Cell Proliferation

Assay TypeCell TypeStimulantIC₅₀ (ng/mL)IC₅₀ (nM)Reference
T-Cell ProliferationHuman T-cellsT-cell receptor (TCR) stimulation10~8.3[4]
T-Cell ProliferationHuman Whole BloodPhytohaemagglutinin (PHA)294~244[3]

Note: The molecular weight of Cyclosporin A is approximately 1202.6 g/mol .

Table 2: Binding Affinity of Cyclosporin A to Cyclophilin

LigandProteinMethodK_d_ (nM)Reference
Cyclosporin AHuman Cyclophilin AFluorescence Spectroscopy13 ± 4[5]
Cyclosporin ABovine CyclophilinNot specified~30[1]
Cyclosporin AHuman Cyclophilin AMixed-mode kinetic analysis36.8[6]

Table 3: Effect of Cyclosporin A on Cytokine Production

CytokineCell TypeStimulantInhibitionConcentrationReference
IL-2Human Peripheral Blood Mononuclear Cells (PBMCs)Not specified>90%Not specified[7]
IFN-γHuman PBMCsNot specified>90%Not specified[7]
TNF-αHuman PBMCsNot specified~70%Not specified[7]
IL-2Human Whole BloodPhytohaemagglutinin (PHA)IC₅₀ = 345 µg/L (~287 nM)345 µg/L[3]
IFN-γHuman Whole BloodPhytohaemagglutinin (PHA)IC₅₀ = 309 µg/L (~257 nM)309 µg/L[3]
IL-8U937 monocyte-like cellsBasalSignificant reduction200 ng/mL[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of cyclosporins like this compound on T-cell activation.

Protocol 1: T-Cell Proliferation Assay

This protocol measures the ability of a compound to inhibit T-cell proliferation following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound or A (dissolved in DMSO and diluted in media)

  • T-cell stimulant (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL or anti-CD3/anti-CD28 beads)

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or ³H-thymidine

  • 96-well round-bottom plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Label the cells with CFSE according to the manufacturer's protocol (if using flow cytometry).

  • Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Prepare serial dilutions of this compound/A in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Add the diluted compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known immunosuppressant).

  • Add the T-cell stimulant (e.g., PHA) to the appropriate wells. Leave some wells unstimulated as a negative control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

  • For CFSE assay:

    • Harvest the cells and stain with T-cell specific markers (e.g., anti-CD3).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

  • For ³H-thymidine incorporation assay:

    • Add 1 µCi of ³H-thymidine to each well 18 hours before the end of the incubation period.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol quantifies the production of cytokines, such as IL-2 and IFN-γ, from stimulated T-cells.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • This compound or A

  • T-cell stimulant (e.g., PHA or anti-CD3/anti-CD28 beads)

  • 96-well flat-bottom plates

  • ELISA kits for the cytokines of interest (e.g., human IL-2, IFN-γ)

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 1.

  • Seed the cells at a density of 5 x 10⁵ cells/well in a 96-well plate.

  • Add serial dilutions of this compound/A and the T-cell stimulant to the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 3: NFAT Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the inhibition of NFAT nuclear translocation by cyclosporins.

Materials:

  • Jurkat T-cells or primary T-cells

  • Poly-L-lysine coated coverslips or chamber slides

  • Complete RPMI-1640 medium

  • This compound or A

  • T-cell stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µM)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NFAT (e.g., anti-NFATc1)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed the T-cells onto poly-L-lysine coated coverslips and allow them to adhere.

  • Pre-incubate the cells with the desired concentration of this compound/A for 1 hour.

  • Stimulate the cells with PMA and Ionomycin for 30-60 minutes.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-NFAT antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In unstimulated or cyclosporin-treated stimulated cells, NFAT will be localized in the cytoplasm. In stimulated, untreated cells, NFAT will translocate to the nucleus.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation PLC PLCγ TCR->PLC Signal Transduction Ca2+ Ca²⁺ PLC->Ca2+ ↑ Intracellular Ca²⁺ Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin Cs_Cyp_Complex Cyclosporin-Cyclophilin Complex Cyclophilin->Cs_Cyp_Complex Cyclosporin_U This compound/A Cyclosporin_U->Cyclophilin Cs_Cyp_Complex->Calcineurin_active Inhibits IL2_gene IL-2 Gene NFAT_n->IL2_gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription

Caption: T-Cell activation signaling pathway and the inhibitory action of this compound/A.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Isolate PBMCs from whole blood B Culture cells in appropriate medium A->B C Add serial dilutions of This compound/A B->C D Add T-cell stimulant (e.g., PHA, anti-CD3/CD28) C->D E Incubate for 24-96 hours at 37°C, 5% CO₂ D->E F T-Cell Proliferation Assay (CFSE or ³H-thymidine) E->F G Cytokine Production Assay (ELISA) E->G H NFAT Translocation Assay (Immunofluorescence) E->H

Caption: General experimental workflow for studying the effects of this compound/A.

References

Application Notes and Protocols for the Analytical Identification of Cyclosporin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical identification and quantification of cyclosporin A (CsA) metabolites. The methodologies outlined are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which is considered the gold standard for this application due to its high sensitivity and specificity.[1][2]

Introduction

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection.[3] However, its use is associated with a narrow therapeutic window and significant interindividual pharmacokinetic variability, partly due to its extensive metabolism.[4][5] The major metabolic pathways involve hydroxylation and N-demethylation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[6][7] Some of these metabolites exhibit immunosuppressive activity or contribute to the nephrotoxicity associated with CsA, making their identification and quantification crucial for therapeutic drug monitoring and understanding the drug's overall pharmacological profile.[4][6]

Metabolic Pathways of Cyclosporin A

Cyclosporin A undergoes extensive biotransformation in the liver and intestine, leading to the formation of numerous metabolites.[7] The primary metabolic reactions are mono- and di-hydroxylations and N-demethylations at various positions of the amino acid residues of the cyclic peptide. To date, about 25 different metabolites have been identified.[7] The main active metabolite, AM1 (monohydroxylated CsA), demonstrates 10-20% of the immunosuppressive activity of the parent drug.[7] Other significant metabolites include AM9 (N-demethylated CsA) and AM19.[6]

cyclosporin_metabolism Cyclosporin A Cyclosporin A Hydroxylated Metabolites (e.g., AM1) Hydroxylated Metabolites (e.g., AM1) Cyclosporin A->Hydroxylated Metabolites (e.g., AM1) CYP3A4/5 (Hydroxylation) N-demethylated Metabolites (e.g., AM9) N-demethylated Metabolites (e.g., AM9) Cyclosporin A->N-demethylated Metabolites (e.g., AM9) CYP3A4/5 (N-demethylation) Hydroxylated & N-demethylated Metabolites Hydroxylated & N-demethylated Metabolites Hydroxylated Metabolites (e.g., AM1)->Hydroxylated & N-demethylated Metabolites N-demethylation N-demethylated Metabolites (e.g., AM9)->Hydroxylated & N-demethylated Metabolites Hydroxylation Further Oxidation Products Further Oxidation Products Hydroxylated & N-demethylated Metabolites->Further Oxidation Products

Caption: Major metabolic pathways of Cyclosporin A.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of CsA and its metabolites.[1][2] This technique offers high specificity by separating the parent drug from its various metabolites and high sensitivity for detection in complex biological matrices like whole blood.[1]

Key Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): Used for the separation of CsA and its metabolites. Reversed-phase columns, such as C18 or CN, are commonly employed.[1][8][9]

  • Mass Spectrometry (MS): Provides sensitive and specific detection and quantification of the separated compounds. Electrospray ionization (ESI) is a common ionization technique used for CsA analysis.[4] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity.[2]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis of cyclosporin and its metabolites in whole blood.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample clean-up.

Materials:

  • Whole blood sample (EDTA anticoagulant)

  • Methanol

  • 0.05 M Zinc Sulfate solution

  • Internal Standard (IS) solution (e.g., Cyclosporin D or [2H12]-Cyclosporin A)[1][8]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 20 µL of EDTA anti-coagulated whole blood into a microcentrifuge tube.[1]

  • Add 400 µL of a sample pretreatment reagent consisting of 0.05 M zinc sulfate and the internal standard (e.g., 30.0 ng/mL CsA-d12) in 50% methanol/water.[1]

  • Vortex the mixture vigorously for at least 20 seconds.[1]

  • Mix for an additional 5 minutes using a multi-tube vortexer or oscillator.[1]

  • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects in the MS analysis.[10]

Materials:

  • Whole blood sample (EDTA anticoagulant)

  • Internal Standard (IS) solution (e.g., Cyclosporin D)[10]

  • Zinc sulfate/methanol solution (65:35, wt/vol)[11]

  • C8 or CN SPE cartridges[9][10]

  • Methanol

  • Water (pH 3.0)

  • Acetonitrile

  • n-Hexane

  • Dichloromethane or Ethanol for elution[10][11]

  • Centrifuge

  • SPE manifold

Procedure:

  • To 0.5 mL of whole blood, add the internal standard.[10]

  • Hemolyze the blood by adding a zinc sulfate/methanol mixture.[11]

  • Centrifuge the sample.

  • Load the supernatant onto a pre-conditioned C8 SPE cartridge.[10]

  • Wash the cartridge sequentially with 30% acetonitrile in water and then with n-hexane to remove interferences.[10]

  • Elute the analytes with dichloromethane or ethanol.[10][11]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Whole Blood Sample Whole Blood Sample Protein Precipitation Protein Precipitation Whole Blood Sample->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Whole Blood Sample->Solid-Phase Extraction (SPE) Supernatant/Eluate Supernatant/Eluate Protein Precipitation->Supernatant/Eluate Solid-Phase Extraction (SPE)->Supernatant/Eluate HPLC Separation HPLC Separation Supernatant/Eluate->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification & Identification Quantification & Identification Data Acquisition->Quantification & Identification

Caption: General experimental workflow for cyclosporin metabolite analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of CsA and its metabolites.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value Reference
Column C18 (e.g., 50x2.1 mm, 2.7 µm) or CN [1][9]
Mobile Phase A 2 mM ammonium acetate and 0.1% formic acid in water [1]
Mobile Phase B Methanol or Acetonitrile [1][10]
Gradient A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run to elute the analytes. [10]
Flow Rate 0.5 mL/min [1]
Column Temperature 60°C [1]

| Injection Volume | 10 µL |[1] |

Mass Spectrometry Conditions:

Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode [1]
Detection Mode Multiple Reaction Monitoring (MRM) [2]
Precursor Ion [M+NH4]+ m/z 1220.0 for Cyclosporin A
Product Ion m/z 1203.0 for Cyclosporin A
Internal Standard (CsA-d12) Specific m/z transitions for the deuterated standard are monitored. [1]

| Metabolite Transitions | Specific precursor and product ion pairs are determined for each metabolite of interest (e.g., AM1, AM9, AM19). |[10] |

Data Presentation

Quantitative data for cyclosporin and its major metabolites obtained from LC-MS/MS analysis should be presented in a clear and organized manner. The following tables provide examples of how to summarize key analytical parameters.

Table 1: Retention Times and MRM Transitions for Cyclosporin A and its Metabolites

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Cyclosporin Ae.g., 2.51220.01203.0
AM1e.g., 2.2To be determinedTo be determined
AM9e.g., 2.3To be determinedTo be determined
AM19e.g., 2.1To be determinedTo be determined
AM4Ne.g., 2.0To be determinedTo be determined
Cyclosporin D (IS)e.g., 2.6To be determinedTo be determined

Note: Retention times and m/z values are illustrative and should be determined empirically for the specific chromatographic and mass spectrometric conditions used.

Table 2: Method Validation Parameters

ParameterCyclosporin AAM1AM9
Linear Range (ng/mL) 5 - 2000e.g., 1 - 500e.g., 1 - 500
Limit of Quantification (LOQ) (ng/mL) 5e.g., 1e.g., 1
Intra-day Precision (%CV) < 10%< 15%< 15%
Inter-day Precision (%CV) < 10%< 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%85 - 115%
Matrix Effect (%) < 15%< 20%< 20%

Note: These are typical acceptance criteria for bioanalytical method validation.

Conclusion

The analytical methods described provide a robust framework for the identification and quantification of cyclosporin A and its metabolites in biological samples. The use of LC-MS/MS with appropriate sample preparation is essential for achieving the sensitivity and specificity required for clinical and research applications. Adherence to detailed protocols and rigorous method validation are critical for obtaining reliable and accurate data. This information is vital for optimizing immunosuppressive therapy, minimizing toxicity, and advancing our understanding of cyclosporin pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cyclosporin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cyclosporin A (CsA) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Cyclosporin A and why is its solubility a concern for in vitro experiments?

Cyclosporin A is a potent immunosuppressive agent used in research to study immune responses and signaling pathways.[1] It is a cyclic, non-ribosomal peptide of eleven amino acids.[2] CsA is highly hydrophobic (lipophilic), which means it has very low solubility in water-based solutions like cell culture media.[3] This poor aqueous solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the common organic solvents used to dissolve Cyclosporin A?

The most common organic solvents for dissolving Cyclosporin A are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is also soluble in other organic solvents like methanol, acetone, and chloroform.[3][4]

Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for most cell lines?

To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[5] However, the tolerance can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: Can I store Cyclosporin A solutions? If so, under what conditions?

Stock solutions of Cyclosporin A in organic solvents like DMSO or ethanol should be stored at -20°C and protected from light.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of Cyclosporin A are not stable and should be prepared fresh for each experiment.

Q5: Are there alternative methods to improve the aqueous solubility of Cyclosporin A besides using organic solvents?

Yes, several advanced formulation strategies can enhance the aqueous solubility of Cyclosporin A. These include the use of:

  • Surfactants (e.g., Tween 80, Cremophor EL): These agents can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.[7]

  • Nanoparticle formulations: Encapsulating Cyclosporin A into nanoparticles, such as those made from PLGA or lipids, can improve its stability and solubility in aqueous media.[4]

Data Presentation

Table 1: Solubility of Cyclosporin A in Various Solvents

SolventConcentration (mg/mL)Concentration (mM)Reference(s)
Organic Solvents
DMSO10083.15
62.5 (requires sonication)51.97
5041.57[4]
Ethanol200166.3[6]
10083.15
50 (requires sonication)41.58
1411.64
108.32[4]
Dimethylformamide (DMF)2016.63
Methanol>100 mg/g>83.15[3]
Acetone>100 mg/g>83.15[3]
Chloroform64.99[4]
Methylene Chloride108.32[4]
Aqueous Solutions
Water0.027 (at pH 7.4)0.022[2]
Slightly soluble-[3][4]
1:3 DMF:PBS (pH 7.2)0.250.21

Molecular Weight of Cyclosporin A: 1202.61 g/mol

Experimental Protocols

Protocol 1: Preparation of Cyclosporin A Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Cyclosporin A in DMSO for subsequent dilution in cell culture media.

Materials:

  • Cyclosporin A powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of DMSO: Determine the desired concentration of your stock solution (e.g., 10 mM). Use the molecular weight of Cyclosporin A (1202.61 g/mol ) to calculate the volume of DMSO needed. For example, to prepare a 10 mM stock solution from 1 mg of Cyclosporin A:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 1202.61 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 83.15 µL

  • Dissolve Cyclosporin A in DMSO:

    • Aseptically weigh the required amount of Cyclosporin A powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of Cyclosporin A using Tween 80

Objective: To prepare a working solution of Cyclosporin A for in vitro assays using the surfactant Tween 80 to improve aqueous solubility.

Materials:

  • Cyclosporin A powder

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Tween 80 stock solution:

    • Prepare a 10% (v/v) stock solution of Tween 80 in sterile deionized water or your experimental buffer. For example, add 1 mL of Tween 80 to 9 mL of water and mix thoroughly.

  • Prepare a concentrated Cyclosporin A solution in Tween 80:

    • Weigh the desired amount of Cyclosporin A powder into a sterile microcentrifuge tube.

    • Add a small volume of the 10% Tween 80 stock solution to the Cyclosporin A powder to create a paste.

    • Gradually add more of the 10% Tween 80 solution while vortexing or sonicating until the Cyclosporin A is fully dispersed and a concentrated solution is formed. The final concentration will depend on the amount of Tween 80 solution added.

  • Prepare the final working solution:

    • Dilute the concentrated Cyclosporin A-Tween 80 solution in your pre-warmed cell culture medium or aqueous buffer to the desired final concentration.

    • It is crucial to add the concentrated solution dropwise to the medium while gently vortexing to ensure proper mixing and prevent precipitation.

  • Optimization and Control:

    • The optimal concentration of Tween 80 may vary depending on the required final concentration of Cyclosporin A and the specific cell line used. It is recommended to start with a final Tween 80 concentration in the range of 0.01% to 0.1% (v/v).

    • Always include a vehicle control in your experiments containing the same final concentration of Tween 80 as your drug-treated samples to account for any effects of the surfactant on the cells.

Troubleshooting Guide

Q: My Cyclosporin A precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?

A: This is a common issue known as "solvent shock." It occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium, causing the poorly soluble compound to crash out of solution.

Troubleshooting Steps:

  • Reduce the final concentration of DMSO: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in the cell culture medium.

  • Add the stock solution dropwise while vortexing: Slowly add the DMSO stock to the pre-warmed (37°C) medium while gently agitating the tube to ensure rapid and even dispersion.

  • Use an intermediate dilution: Prepare an intermediate dilution of your stock in a solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution in the aqueous medium.

Q: I am concerned about the toxicity of the organic solvent to my cells. How can I mitigate this?

A: Solvent toxicity is a valid concern in cell-based assays.

Mitigation Strategies:

  • Minimize the final solvent concentration: As mentioned, keep the final concentration of the organic solvent in your cell culture medium as low as possible (e.g., <0.5% for DMSO).

  • Include a vehicle control: Always have a control group of cells that are treated with the same concentration of the solvent used to dissolve the drug. This will help you to distinguish the effects of the drug from the effects of the solvent.

  • Consider alternative solubilization methods: If solvent toxicity remains an issue, explore the use of surfactants like Tween 80 or cyclodextrins as described in Protocol 2.

Q: My experimental results with Cyclosporin A are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors related to the handling of Cyclosporin A.

Potential Causes and Solutions:

  • Incomplete dissolution of the stock solution: Ensure your Cyclosporin A is completely dissolved in the stock solvent. Visually inspect the solution for any particulate matter before use. Sonication can aid in complete dissolution.

  • Precipitation in the working solution: Even if not immediately visible, micro-precipitation can occur over time. Prepare your final working solutions fresh before each experiment and use them promptly.

  • Adsorption to plastics: Hydrophobic compounds like Cyclosporin A can adsorb to the surface of plastic labware, reducing the effective concentration.[4] Using low-adhesion microcentrifuge tubes and pipette tips can help minimize this effect.

  • Degradation of the compound: Protect Cyclosporin A solutions from light to prevent degradation.[4]

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation CsA_powder Cyclosporin A Powder Vortex Vortex/Sonicate CsA_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution Concentrated Stock (e.g., 10 mM in DMSO) Vortex->Stock_Solution Store Aliquot & Store at -20°C Stock_Solution->Store Dilution Add Stock Dropwise while Vortexing Stock_Solution->Dilution Dilute Prewarmed_Medium Pre-warmed (37°C) Cell Culture Medium Prewarmed_Medium->Dilution Working_Solution Final Working Solution (e.g., 10 µM CsA, <0.1% DMSO) Dilution->Working_Solution Add_to_Cells Add to Cells Working_Solution->Add_to_Cells

Caption: Experimental workflow for preparing a Cyclosporin A working solution.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A CsA_Cyclo_Complex CsA-Cyclophilin Complex CsA->CsA_Cyclo_Complex Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclo_Complex Calcineurin_inactive Inactive Calcineurin CsA_Cyclo_Complex->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P NFAT NFAT (Dephosphorylated) NFAT_P->NFAT Dephosphorylation NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_Transcription Activates

Caption: Cyclosporin A signaling pathway.

References

Cyclosporin A HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cyclosporin A (CsA) analysis by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is a high column temperature (often 70-80°C) recommended for Cyclosporin A analysis?

A1: Cyclosporin A, a cyclic peptide, exists as multiple conformers at lower temperatures. This conformational complexity can lead to peak broadening, splitting, and poor resolution in HPLC analysis.[1][2] Elevating the column temperature accelerates the interconversion between these conformers, resulting in a single, sharper, and more symmetrical peak.[1][2]

Q2: What are the typical mobile phases and columns used for Cyclosporin A HPLC analysis?

A2: Reversed-phase C18 or C8 columns are commonly employed for Cyclosporin A analysis.[1][3] The mobile phase typically consists of a mixture of acetonitrile and water.[1][3][4] Some methods may also incorporate modifiers like trifluoroacetic acid (TFA) to improve peak shape and resolution.[5][6]

Q3: What is the usual detection wavelength for Cyclosporin A?

A3: Cyclosporin A lacks strong chromophores, necessitating detection at low UV wavelengths, typically between 205 nm and 220 nm.[1][3][7][8]

Troubleshooting Guide

This guide addresses common peak resolution problems encountered during Cyclosporin A HPLC analysis.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Symptoms:

  • The Cyclosporin A peak is wider than expected.

  • The peak exhibits asymmetry with a "tail" on the backside.

Possible Causes & Solutions:

CauseSolution
Low Column Temperature Increase the column temperature to the recommended range of 70-80°C to ensure rapid equilibration of CsA conformers.[1][2][6]
Inappropriate Mobile Phase pH For basic analytes, a low pH mobile phase can improve peak shape. Consider adding a small amount of an acid modifier like TFA (e.g., 0.1%).[5]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be degraded and require replacement.[9]
Sample Overload Reduce the injection volume or dilute the sample.[10]
Extra-column Volume Minimize the length and diameter of tubing connecting the injector, column, and detector.
Problem 2: Peak Splitting

Symptoms:

  • The Cyclosporin A peak appears as two or more closely eluting peaks.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Temperature As with peak broadening, low temperature can lead to the separation of conformers, appearing as split peaks. Increase the column temperature.[4]
Column Inlet Frit Blockage A partially blocked frit can distort the sample band. Back-flush the column or replace the frit if possible. If not, replace the column.
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]
Co-eluting Impurities The split peak may be an impurity. Review the sample preparation process for potential sources of contamination. A method with a different selectivity (e.g., different column or mobile phase) may be needed to resolve the impurity.[8][11]
Problem 3: Insufficient Resolution

Symptoms:

  • The Cyclosporin A peak is not well separated from other peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of organic solvent (acetonitrile) to the aqueous phase. Increasing the aqueous component will generally increase retention and may improve the separation of early-eluting peaks.
Inadequate Column Efficiency Ensure the column is in good condition. If the column is old or has been subjected to harsh conditions, its efficiency may be compromised. Replace the column if necessary.
Flow Rate is Too High A lower flow rate can sometimes improve resolution, although it will increase the run time.[10]
Gradient Elution Not Optimized If using a gradient, adjust the gradient slope to improve the separation of closely eluting compounds.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Cyclosporin A.

Method 1: Isocratic HPLC-UV

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][4]
Flow Rate 1.0 mL/min[1]
Column Temperature 80°C[1]
Detection UV at 210 nm[1]
Injection Volume 20 µL

Method 2: Gradient HPLC-UV

ParameterCondition
Column Ultrabase C18, 5 µm, 4.6 x 250 mm[3]
Mobile Phase A: Water, B: Acetonitrile (Gradient)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 75°C[3]
Detection UV at 205 nm[3]
Injection Volume 20 µL

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC peak shape and resolution issues.

HPLC_Troubleshooting start Problem with Peak Resolution check_shape Assess Peak Shape: Broad, Tailing, or Split? start->check_shape check_resolution Assess Resolution: Peaks Overlapping? start->check_resolution temp Increase Column Temperature (70-80°C) check_shape->temp Poor Shape mobile_phase_res Adjust Mobile Phase Strength (A:B ratio) check_resolution->mobile_phase_res Poor Resolution mobile_phase Optimize Mobile Phase (e.g., add TFA) temp->mobile_phase sample_prep Check Sample: Solvent, Concentration mobile_phase->sample_prep column_health Check Column Health: Flush or Replace sample_prep->column_health end Problem Resolved column_health->end flow_rate Decrease Flow Rate mobile_phase_res->flow_rate gradient Optimize Gradient Slope flow_rate->gradient column_select Consider Different Column Chemistry gradient->column_select column_select->end

References

preventing degradation of Cyclosporin U in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclosporin U. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Cyclosporin A?

This compound is a cyclic undecapeptide and an analog of Cyclosporin A. Structurally, it is identified as [Leu11]Ciclosporin A, meaning the amino acid at position 11 in the peptide ring is Leucine instead of the N-methyl-L-valine found in Cyclosporin A. This single amino acid substitution can influence its physicochemical properties, including its stability profile.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Based on extensive studies of Cyclosporin A and other cyclosporine analogs, the primary factors contributing to the degradation of this compound in solution are:

  • pH: Acidic conditions are a major catalyst for the degradation of cyclosporins.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Solvent Composition: The type of solvent used to dissolve this compound can significantly impact its stability.

  • Light Exposure: While some studies on Cyclosporin A suggest minimal impact from room light, it is a general best practice to protect solutions from light to prevent potential photodegradation.[1]

  • Container Material: Adsorption to plastic surfaces can lead to a decrease in the effective concentration of the cyclosporin in solution. Glass containers are generally preferred.

Q3: What is the main degradation pathway for this compound?

The primary degradation pathway for cyclosporins, including by strong inference this compound, in acidic aqueous solutions is an intramolecular N,O-acyl migration.[2] This chemical rearrangement results in the formation of an isomeric form known as Iso-Cyclosporin U. This isomerization is pH-dependent and can be reversed under neutral or slightly basic conditions, although the forward reaction is favored in acidic environments.[3]

Q4: How can I prevent the degradation of my this compound solution?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution in the neutral to slightly basic range if your experimental conditions permit. Avoid strongly acidic conditions.

  • Temperature Control: Store stock solutions and working solutions at recommended low temperatures (e.g., 2-8°C) and protect them from freezing. For long-term storage, refer to the manufacturer's instructions.

  • Solvent Selection: Use appropriate, high-purity solvents. For aqueous solutions, consider using buffered systems to maintain a stable pH. The choice of organic solvent can also significantly alter the rate of isomerization.[3]

  • Light Protection: Store solutions in amber vials or protect them from light to minimize the risk of photodegradation.[1]

  • Proper Container Selection: Use glass containers to prevent adsorption of the molecule to plastic surfaces. If plastic must be used, prefer polypropylene or other non-reactive plastics.

Troubleshooting Guides

Problem: I am seeing a loss of this compound concentration in my solution over a short period.

Possible Cause Troubleshooting Step
Adsorption to Container If using plastic containers, switch to amber glass vials.
pH Instability Measure the pH of your solution. If it has become acidic, adjust the pH with a suitable buffer.
Temperature Fluctuation Ensure that the solution is stored consistently at the recommended temperature and not exposed to frequent temperature changes.
Chemical Degradation The solution may be undergoing isomerization. Analyze the sample using a stability-indicating HPLC method to check for the presence of Iso-Cyclosporin U.

Problem: My experimental results are inconsistent when using this compound.

Possible Cause Troubleshooting Step
Degradation to Iso-form The formation of Iso-Cyclosporin U, which may have different biological activity, could be the cause. Prepare fresh solutions before each experiment and store them under optimal conditions.
Inaccurate Concentration Re-verify the concentration of your stock solution. Consider that some of the compound may have degraded if not stored properly.
Solvent Effects The solvent system may be affecting the stability or activity of this compound. Evaluate the compatibility of your solvent with this compound.

Quantitative Data on Cyclosporin Stability (Inferred from Cyclosporin A)

Due to the limited availability of direct quantitative stability data for this compound, the following table summarizes the stability of Cyclosporin A under various conditions. Given the structural similarity, these data provide a valuable reference for handling this compound solutions.

Condition Container Solvent/Diluent Concentration Duration Remaining Cyclosporin A (%) Reference
Room TemperaturePlastic SyringesOral Dosage FormNot Specified28 daysStable and completely available[1]
25°CPolypropylene-polyolefin bags0.9% NaCl or 5% Dextrose0.2 and 2.5 mg/mL14 days>98%[4]
Room TemperatureGlassD5W2 mg/mL24 hours>90%
Room TemperaturePVC MinibagsD5W2 mg/mL24 hours>90%
Room TemperatureGlassNS2 mg/mL12 hours>90%
Room TemperaturePVC MinibagsNS2 mg/mL6 hours<95%
37°CNot SpecifiedAqueous Solution (pH 1.1)Not Specified63 hours (half-life)50%[2]
37°CNot SpecifiedAqueous Solution (pH 3.0)Not Specified79 hours (half-life)50%[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cyclosporin Analysis

This protocol is adapted from methods developed for Cyclosporin A and its impurities and should be validated for use with this compound.[5]

Objective: To separate and quantify this compound and its potential degradation product, Iso-Cyclosporin U.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Forced degradation samples of this compound (see Protocol 2)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Chromatographic Conditions:

    • Column Temperature: 60-70°C (elevated temperature is often required for good peak shape of cyclosporins).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Gradient Elution: A gradient elution is recommended to ensure separation from potential impurities. An example gradient is:

      • Start with 50% B, hold for 2 minutes.

      • Increase to 90% B over 10 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 50% B over 1 minute and equilibrate for 5 minutes before the next injection.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Analysis: Inject the reference standard and the test samples. Identify the peaks based on the retention time of the reference standard. The Iso-Cyclosporin U peak is expected to elute close to the main this compound peak.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to aid in the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Heating apparatus (e.g., water bath or oven)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples by the developed HPLC method (Protocol 1) to identify and separate degradation products.

Visualizations

Degradation_Pathway Cyclosporin_U This compound (Active Form) Iso_Cyclosporin_U Iso-Cyclosporin U (Inactive Isomer) Cyclosporin_U->Iso_Cyclosporin_U  N,O-Acyl Migration (Acidic Conditions) Iso_Cyclosporin_U->Cyclosporin_U  O,N-Acyl Migration (Neutral/Basic Conditions)

Caption: Primary degradation pathway of this compound in solution.

Troubleshooting_Workflow start Inconsistent Results or Loss of Concentration check_storage Check Storage Conditions (Temp, Light, Container) start->check_storage check_pH Measure pH of Solution check_storage->check_pH prepare_fresh Prepare Fresh Solution check_pH->prepare_fresh hplc_analysis Analyze by Stability-Indicating HPLC prepare_fresh->hplc_analysis degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed optimize_conditions Optimize Storage and Handling Procedures degradation_confirmed->optimize_conditions Yes end_bad Consult Further/ Re-evaluate Experiment degradation_confirmed->end_bad No end_good Problem Resolved optimize_conditions->end_good

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow start Start Stability Study forced_degradation Perform Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc validate_hplc Validate HPLC Method (Specificity, Linearity, etc.) develop_hplc->validate_hplc stability_samples Prepare and Store Stability Samples validate_hplc->stability_samples analyze_samples Analyze Samples at Different Time Points stability_samples->analyze_samples data_analysis Analyze Data and Determine Degradation Rate analyze_samples->data_analysis end Stability Profile Established data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Cyclosporin U Delivery and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclosporin U (CsU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.

Note on this compound (CsU): this compound is a specific analogue of the well-known immunosuppressant Cyclosporin A (CsA), identified as [11-L-leucine]-Cyclosporin A[1]. Due to its structural similarity to CsA, it shares many of the same physicochemical properties and, consequently, the same significant challenges in delivery and administration. The information provided here is based on the extensive research conducted on Cyclosporin A, which serves as an excellent model for understanding and troubleshooting issues with CsU.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: The poor aqueous solubility of this compound is due to its chemical structure. Like Cyclosporin A, it is a large, cyclic polypeptide (Molecular Weight > 1200 g/mol ) and is highly lipophilic (fat-loving)[2][3]. This means it preferentially dissolves in oils and lipids rather than water. Its structure contains numerous hydrogen bond donors and acceptors that form strong intramolecular hydrogen bonds, causing the molecule to adopt a rigid, folded conformation in water, which further hinders its interaction with water molecules and limits solubility[3]. The solubility of CsA in water at 25°C is extremely low, approximately 0.04 mg/mL[4][5].

Q2: What causes the low and highly variable oral bioavailability of CsU?

A2: The oral bioavailability of cyclosporins is notoriously poor and inconsistent for several reasons:

  • Poor Solubility: As mentioned, the drug does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.

  • BCS Classification: Cyclosporin A is classified as a Biopharmaceutics Classification System (BCS) Class II or Class IV drug, meaning it has low solubility and either high or low permeability, respectively[5][6]. This inherently makes oral absorption challenging.

  • P-glycoprotein (P-gp) Efflux: Cyclosporin is a substrate for the P-gp efflux pump located in the intestinal wall. This pump actively transports the drug back into the gut lumen after it has been absorbed, reducing the net amount that reaches systemic circulation[6][7].

  • First-Pass Metabolism: The drug is extensively metabolized in both the gut wall and the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes. A significant fraction of the absorbed drug is broken down before it can reach the bloodstream[6][8].

  • Bile Dependency: The absorption of early, oil-based formulations (e.g., Sandimmune®) was highly dependent on the presence of bile to emulsify the formulation, leading to high variability between patients and significant food effects[9][10].

Q3: We are observing significant nephrotoxicity in our animal models. Is this expected and can it be mitigated?

A3: Yes, nephrotoxicity (kidney damage) is the most significant and dose-limiting side effect of cyclosporin therapy[11][12]. It can manifest as both acute, reversible renal dysfunction and chronic, irreversible interstitial fibrosis[12][13]. The mechanisms are complex but include renal vasoconstriction (narrowing of blood vessels in the kidney), which reduces renal blood flow, and direct toxic effects on renal tubular cells[12][14]. Oxidative stress and the production of reactive oxygen species also play a critical role[11]. Mitigation strategies in a research context involve:

  • Careful dose selection to stay within the therapeutic window.

  • Using advanced formulations (e.g., nanoemulsions) that can potentially reduce the required dose by improving bioavailability[4].

  • Monitoring renal function parameters (e.g., serum creatinine, BUN) closely throughout the experiment.

Troubleshooting Guides

Problem 1: My this compound is precipitating out of my aqueous buffer during my in vitro assay.
  • Likely Cause: You have exceeded the very low aqueous solubility of CsU. The addition of salts or changes in pH in your buffer system may further reduce its solubility.

  • Solutions:

    • Use a Co-Solvent: Prepare your stock solution in a water-miscible organic solvent like ethanol or DMSO. When diluting into your final aqueous buffer, do so gradually and with vigorous mixing. Be mindful of the final solvent concentration, as it may affect your experimental model.

    • Incorporate a Surfactant: Add a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to your buffer at a concentration above its critical micelle concentration (CMC). The surfactant micelles will encapsulate the CsU, keeping it dispersed in the aqueous phase.

    • Check pH: Although CsU is neutral, the stability of your formulation may be pH-dependent. Ensure the pH of your final solution is controlled and consistent.

Problem 2: I am seeing high variability in drug absorption and inconsistent results in my animal pharmacokinetic studies.
  • Likely Cause: This is a classic challenge with cyclosporins. The variability likely stems from the formulation's performance in the gastrointestinal tract. If you are using a simple oil-based solution or suspension, its absorption will be highly dependent on factors like bile secretion, gastric emptying time, and co-administration with food in the animals.

  • Solutions:

    • Switch to a Microemulsion or Nanoemulsion Formulation: Modern formulations, such as self-microemulsifying drug delivery systems (SMEDDS), are designed to form fine oil-in-water microemulsions upon gentle agitation in gastrointestinal fluids[2][9]. This process is largely independent of bile, leading to more rapid, predictable, and complete absorption[2][10]. The commercial product Neoral® is an example of this technology for CsA[9].

    • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly alter absorption. Control the dosing vehicle volume and administration technique precisely.

    • Increase the Number of Animals (N): Given the inherent variability of the compound, a larger group size may be necessary to achieve statistically significant results.

Data Presentation: Physicochemical & Formulation Data

The following tables summarize key data for Cyclosporin A, which can be used as a reliable reference for this compound.

Table 1: Physicochemical Properties of Cyclosporin A

PropertyValueReference
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₂[3][5]
Molecular Weight1202.6 g/mol [2][3]
Aqueous Solubility~0.04 mg/mL (at 25°C)[4][5]
cLogP (Octanol-Water)~2.9 - 3.0[15]
Hydrogen Bond Donors4[15]
Hydrogen Bond Acceptors12[15]
BCS ClassificationClass II / IV[5][6]

Table 2: Comparison of Oral Bioavailability for Different Cyclosporin A Formulations in Humans

Formulation TypeKey FeatureRelative Bioavailability (vs. Sandimmune®)Key BenefitReference
Sandimmune® Oil-based solution in soft gelatin capsule100% (Reference)Original formulation[2]
Neoral® Microemulsion preconcentrate (SMEDDS)~120-160%Increased bioavailability, reduced variability, less bile-dependent[9][10]
Liposomes with Bile Salt Liposomal carrier containing sodium deoxycholate~120%Enhanced absorption mechanism[7]
Solid Dispersions Drug dispersed in a polymer matrixVariable, can be >150%Improved dissolution rate[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from methods used for Cyclosporin A to enhance oral bioavailability[6].

  • Component Selection:

    • Oil Phase: Select a pharmaceutically acceptable oil in which CsU has high solubility (e.g., Labrafil® M 1944 CS, Capryol® 90).

    • Surfactant: Select a high HLB (Hydrophile-Lipophile Balance) surfactant (e.g., Cremophor® EL, Kolliphor® RH40).

    • Co-surfactant/Co-solvent: Select a co-surfactant to improve microemulsion formation (e.g., Transcutol® P, PEG 400).

  • Formulation Preparation: a. Accurately weigh this compound and dissolve it in the selected oil phase with gentle heating (e.g., 40°C) and vortexing until a clear solution is obtained. b. Add the pre-weighed surfactant and co-surfactant to the oil-drug mixture. c. Vortex the mixture thoroughly for 5-10 minutes until a clear, homogenous liquid preconcentrate is formed. A typical ratio might be 10% CsU, 30% Oil, 40% Surfactant, 20% Co-surfactant (w/w/w/w).

  • Characterization: a. Emulsification Study: Add 1 mL of the SMEDDS preconcentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring (e.g., 50 rpm) at 37°C. b. Visual Observation: The formulation should rapidly form a clear or slightly bluish, transparent microemulsion. c. Droplet Size Analysis: Measure the droplet size of the resulting microemulsion using Dynamic Light Scattering (DLS). A successful SMEDDS should produce droplets well below 200 nm, ideally below 100 nm[2].

Protocol 2: In Vitro Drug Release Testing of a CsU Nanoformulation via Dialysis Bag Method

This method is suitable for evaluating the release of a poorly soluble drug from a nanocarrier like a SMEDDS or nanosuspension[7][17].

  • Materials:

    • Dialysis membrane tubing (e.g., cellulose ester) with a suitable molecular weight cut-off (MWCO), such as 12-14 kDa, which retains the nanoformulation but allows free drug to pass.

    • Release Medium: Phosphate buffered saline (PBS) pH 7.4 containing a surfactant (e.g., 0.5% w/v Sodium Lauryl Sulfate or Tween® 80) to ensure sink conditions.

    • Shaking water bath or dissolution apparatus.

  • Procedure: a. Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions. b. Accurately place a known quantity of the CsU formulation (e.g., 1 mL of the microemulsion formed from the SMEDDS) inside the dialysis bag and securely seal both ends. c. Place the sealed bag into a vessel containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL). d. Agitate the system at a constant speed (e.g., 100 rpm) in a shaking water bath maintained at 37°C. e. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the bag. f. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: a. Analyze the concentration of CsU in the collected samples using a validated analytical method, such as HPLC-UV (High-Performance Liquid Chromatography with UV detection)[6]. b. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Mandatory Visualizations

Signaling Pathway

Calcineurin_NFAT_Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_channel Ca2+ Channel TCR->Ca_channel Signal Ca_ion Ca2+ Ca_channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P (Inactive) Calcineurin_active->NFATp NFAT NFAT (Active) NFATp->NFAT Dephosphorylation DNA DNA NFAT->DNA Translocates & Binds IL2_Gene IL-2 Gene Transcription DNA->IL2_Gene CsU This compound Cyclophilin Cyclophilin CsU_Complex CsU-Cyclophilin Complex CsU->CsU_Complex Cyclophilin->CsU_Complex CsU_Complex->Inhibition

Caption: Mechanism of Action: this compound inhibits the Calcineurin-NFAT signaling pathway.

Experimental Workflow

formulation_workflow start_node Define Target Product Profile (e.g., Oral Delivery) step1 Screening of Excipients (Oils, Surfactants, Co-solvents) start_node->step1 step2 Construct Pseudo-Ternary Phase Diagrams step1->step2 step3 Prepare CsU Formulations (e.g., SMEDDS, Nanosuspension) step2->step3 step4 Physicochemical Characterization (Droplet Size, Zeta Potential, Drug Load) step3->step4 decision1 Formulation Meets QC Specs? step4->decision1 step5 In Vitro Release Study (Dialysis Method) decision1->step5 Yes reoptimize Re-optimize Formulation decision1->reoptimize No step6 Stability Assessment (Accelerated Conditions) step5->step6 step7 In Vivo Pharmacokinetic Study (Rodent Model) step6->step7 decision2 Improved Bioavailability & Tolerability? step7->decision2 end_node Lead Formulation Identified decision2->end_node Yes decision2->reoptimize No reoptimize->step3

Caption: Experimental workflow for developing a new this compound formulation.

Troubleshooting Logic

troubleshooting_bioavailability start Problem: Low/Variable Oral Bioavailability q1 Is the drug fully dissolved in the dosing vehicle? start->q1 a1_no Issue: Precipitation in Gut q1->a1_no No q2 Is the formulation a micro/nanoemulsion? q1->q2 Yes s1 Solution: Improve Formulation (e.g., use SMEDDS, nanosuspension) a1_no->s1 end_node Re-evaluate In Vivo s1->end_node a2_no Issue: Bile-Dependent Absorption q2->a2_no No q3 Is there evidence of high first-pass metabolism? q2->q3 Yes s2 Solution: Develop a formulation that emulsifies spontaneously a2_no->s2 s2->end_node a3_yes Issue: Metabolism by CYP3A4 & P-gp Efflux q3->a3_yes Yes q3->end_node No s3 Solution: Co-administer with inhibitors (for research only) or use permeation enhancers a3_yes->s3 s3->end_node

Caption: Decision tree for troubleshooting poor oral bioavailability of this compound.

References

Technical Support Center: Optimizing Fluorescence Polarization Immunoassay for Cyclosporins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of fluorescence polarization immunoassays (FPIA) for cyclosporins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful implementation of your FPIA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a fluorescence polarization immunoassay (FPIA) for cyclosporin detection?

A1: FPIA is a homogeneous competitive immunoassay. The assay is based on the principle of fluorescence anisotropy.[1] In the assay, a fluorescently labeled cyclosporin derivative (tracer) competes with unlabeled cyclosporin from the sample for a limited number of binding sites on a specific anti-cyclosporin antibody. When the tracer is unbound and free in solution, it rotates rapidly, and when excited with plane-polarized light, it emits depolarized light.[2] However, when the tracer is bound to the much larger antibody molecule, its rotation is slowed down, resulting in the emission of polarized light.[2] The degree of fluorescence polarization is directly proportional to the amount of tracer bound to the antibody and inversely proportional to the concentration of cyclosporin in the sample.[1][2]

Q2: What are the main advantages of using FPIA for cyclosporin monitoring?

A2: FPIA offers several advantages for therapeutic drug monitoring of cyclosporin, including:

  • Speed: FPIA is a rapid assay, with results often available in minutes.[3][4]

  • Homogeneous Format: It is a "mix-and-read" assay that does not require separation or washing steps, simplifying the workflow.[1]

  • Automation: The procedure is easily automated, making it suitable for high-throughput screening.

  • Reduced Hazardous Waste: Compared to radioimmunoassays (RIA), FPIA eliminates the need for radioactive materials and the associated disposal issues.[5]

Q3: What are the known limitations or disadvantages of FPIA for cyclosporin analysis?

A3: While advantageous, FPIA for cyclosporin has some limitations:

  • Cross-reactivity: The antibodies used in FPIA can cross-react with cyclosporin metabolites, which can lead to an overestimation of the parent drug concentration compared to more specific methods like high-performance liquid chromatography (HPLC).[6][7][8][9] The degree of cross-reactivity can be influenced by the patient's liver function.[10][11][12]

  • Sensitivity: FPIA may be less sensitive than other immunoanalytical techniques.[13]

  • Interference: Matrix components in the sample can sometimes interfere with the fluorescence signal.[13]

Q4: How does the performance of FPIA compare to other methods like RIA and HPLC for cyclosporin measurement?

A4: FPIA generally shows good correlation with RIA results.[7][8] However, due to cross-reactivity with metabolites, FPIA values are often higher than those obtained with HPLC, which is considered the reference method for its specificity in measuring the parent cyclosporin compound.[7][9][14] The choice of method often depends on the clinical setting, with FPIA being a practical and rapid alternative to RIA for routine patient monitoring.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization and execution of cyclosporin FPIA.

Problem 1: High Background Fluorescence

High background fluorescence can mask the specific signal, leading to inaccurate results.

Potential Cause Troubleshooting Steps
Autofluorescence of Sample Matrix - Prepare a "sample blank" containing the sample matrix without the tracer and antibody to measure the intrinsic fluorescence. Subtract this value from the experimental readings.- Consider sample pre-treatment steps like protein precipitation to remove interfering substances.
Contaminated Reagents or Buffers - Prepare fresh buffers using high-purity water and reagents.- Check all reagents for fluorescence contamination by measuring their signal independently.
Non-specific Binding of the Tracer - Optimize the blocking agents in your assay buffer (e.g., bovine serum albumin - BSA).- Evaluate different buffer compositions to minimize non-specific interactions.
Instrument Settings - Ensure the correct excitation and emission filters are in place for your chosen fluorophore.- Optimize the gain or sensitivity settings on the fluorescence polarization reader.
Problem 2: Low Polarization Values or Poor Assay Window

A small difference between the minimum and maximum polarization values (a poor assay window) can lead to reduced assay sensitivity and precision.

Potential Cause Troubleshooting Steps
Suboptimal Antibody or Tracer Concentration - Perform a titration of both the antibody and the tracer to determine the optimal concentrations that yield the largest dynamic range.[15][16] A common starting point is to use a tracer concentration near its Kd and an antibody concentration that results in approximately 50-80% of the maximum polarization.
Poor Antibody Affinity - If possible, screen different antibody clones to find one with higher affinity for cyclosporin.
Tracer Design Issues - The linker between the fluorophore and cyclosporin can affect the tracer's rotational freedom. A very long or flexible linker might not show a significant change in polarization upon binding.[17]
Dissociation of the Antibody-Tracer Complex - Ensure sufficient incubation time for the binding reaction to reach equilibrium.
Incorrect Buffer Conditions - Optimize the pH and ionic strength of the assay buffer to ensure optimal antibody-antigen binding.
Problem 3: High Variability in Replicates (Poor Precision)

High coefficients of variation (CVs) between replicate measurements can compromise the reliability of the assay.

Potential Cause Troubleshooting Steps
Pipetting Errors - Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.- Automate liquid handling steps if possible to improve consistency.
Incomplete Mixing - Gently mix the assay plate after adding all reagents to ensure a homogeneous reaction mixture. Avoid introducing air bubbles.
Temperature Fluctuations - Allow all reagents and samples to equilibrate to room temperature before starting the assay.[1] FPIA is sensitive to temperature changes as they affect viscosity and molecular rotation.
Instrument Instability - Check the stability of the light source and detectors of the fluorescence polarization reader.

Quantitative Data Summary

The following tables summarize key performance characteristics of cyclosporin FPIA from various studies.

Table 1: Precision of Cyclosporin FPIA

Sample TypeConcentration RangeWithin-Run CV (%)Between-Run CV (%)Reference
Whole Blood200 - 1500 ng/mL3.7 - 5.75.5 - 7.3[3]
Plasma50 - 600 ng/mL< 5< 8[7]
Plasma60 - 800 ng/mL1.0 - 9.13.9 - 4.6[14]

Table 2: Comparison of Cyclosporin Concentrations by Different Methods

ComparisonCorrelation (r)Regression EquationReference
FPIA vs. RIA (Whole Blood)0.91TDx = 1.29 RIA + 39.13[3]
FPIA vs. RIA (Plasma)0.975y = 1.2x - 36.4[7]
FPIA vs. RIA (Renal Transplants)-FPIA = 1.001 x RIA + 28[8]
FPIA vs. RIA (Heart Transplants)-FPIA = 1.08 x RIA + 27[8]
FPIA vs. RIA (Liver Transplants)-FPIA = 1.13 x RIA + 13[8]

Experimental Protocols

Protocol 1: General Cyclosporin FPIA Procedure

This protocol outlines the basic steps for performing a competitive FPIA for cyclosporin.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20 and 0.1% BSA).

    • Dilute the anti-cyclosporin antibody and the fluorescently labeled cyclosporin tracer to their optimal working concentrations in the assay buffer.

    • Prepare a series of cyclosporin standards of known concentrations and process patient samples (e.g., whole blood or plasma) as required by the specific kit instructions, which may include a precipitation step.[18]

  • Assay Procedure:

    • Add a specific volume of the sample (standard, control, or unknown) to the wells of a microplate.

    • Add the anti-cyclosporin antibody solution to each well.

    • Add the cyclosporin tracer solution to each well.

    • Mix the contents of the wells gently (e.g., on a plate shaker for 1-2 minutes).

    • Incubate the plate at a stable room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence polarization plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence polarization values against the corresponding concentrations of the cyclosporin standards.

    • Determine the concentration of cyclosporin in the unknown samples by interpolating their fluorescence polarization values from the standard curve.

Visualizations

Signaling Pathways and Workflows

FPIA_Principle cluster_high_conc High Cyclosporin Concentration cluster_low_conc Low Cyclosporin Concentration Unlabeled_CsA_High Unlabeled Cyclosporin (from sample) Bound_Unlabeled_High Antibody-Unlabeled CsA Complex Unlabeled_CsA_High->Bound_Unlabeled_High Binds Antibody_High Anti-Cyclosporin Antibody Antibody_High->Bound_Unlabeled_High Tracer_High Fluorescent Tracer Free_Tracer_High Free Tracer (Rapid Rotation) Tracer_High->Free_Tracer_High Remains Free Low_Polarization Low Fluorescence Polarization Free_Tracer_High->Low_Polarization Results in Unlabeled_CsA_Low Unlabeled Cyclosporin (from sample) Antibody_Low Anti-Cyclosporin Antibody Unlabeled_CsA_Low->Antibody_Low Limited Binding Bound_Tracer_Low Antibody-Tracer Complex (Slow Rotation) Antibody_Low->Bound_Tracer_Low Tracer_Low Fluorescent Tracer Tracer_Low->Bound_Tracer_Low Binds High_Polarization High Fluorescence Polarization Bound_Tracer_Low->High_Polarization Results in

Caption: Competitive binding principle of FPIA for cyclosporin detection.

FPIA_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Antibody, Tracer, Standards) start->reagent_prep sample_prep 2. Sample Preparation (e.g., Precipitation) reagent_prep->sample_prep assay_setup 3. Assay Setup (Add Sample, Antibody, Tracer to Plate) sample_prep->assay_setup incubation 4. Incubation (Reach Equilibrium) assay_setup->incubation measurement 5. Measure Fluorescence Polarization incubation->measurement data_analysis 6. Data Analysis (Standard Curve, Calculate Concentrations) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cyclosporin FPIA.

Troubleshooting_Logic start Problem Encountered high_bg High Background? start->high_bg low_pol Low Polarization? high_bg->low_pol No check_autofluor Check Sample Autofluorescence and Reagent Contamination high_bg->check_autofluor Yes high_var High Variability? low_pol->high_var No titrate_reagents Titrate Antibody and Tracer low_pol->titrate_reagents Yes check_pipetting Verify Pipetting and Mixing high_var->check_pipetting Yes end Solution Implemented high_var->end No opt_blocking Optimize Blocking Agents check_autofluor->opt_blocking opt_blocking->end check_affinity Evaluate Antibody Affinity and Tracer Design titrate_reagents->check_affinity check_affinity->end control_temp Control Temperature check_pipetting->control_temp control_temp->end

Caption: A logical decision tree for troubleshooting common FPIA issues.

References

improving production yield of cyclosporin variants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclosporin Variant Production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the production yield of cyclosporin variants. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for Cyclosporin A?

A1: Cyclosporin A (CsA) is a cyclic non-ribosomal peptide synthesized by the filamentous fungus Tolypocladium inflatum. The biosynthesis is a complex process catalyzed by a large multienzyme, Cyclosporin Synthetase, which is a non-ribosomal peptide synthetase (NRPS).[1][2] The key steps in the pathway involve the activation of 11 amino acid precursors, their sequential condensation, and finally, cyclization to form the cyclosporin ring.[1][3] The biosynthesis also involves the synthesis of two unusual non-proteinogenic amino acids: D-alanine and (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt).[4] D-alanine is formed from L-alanine by an alanine racemase, while Bmt is synthesized via a polyketide synthase (PKS) pathway.[3][4] The entire process is orchestrated by a cluster of genes responsible for producing the necessary enzymes, including the NRPS, PKS, alanine racemase, and others.[4][5]

Cyclosporin A Biosynthesis Pathway cluster_products Final Product L_Alanine L-Alanine AlaR Alanine Racemase (SimB) L_Alanine->AlaR Polyketide_Precursors Polyketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) (SimG) Polyketide_Precursors->PKS Other_Amino_Acids 9 Other L-Amino Acids NRPS Cyclosporin Synthetase (NRPS) (SimA) Other_Amino_Acids->NRPS AlaR->NRPS D-Alanine PKS->NRPS Cyclosporin_A Cyclosporin A NRPS->Cyclosporin_A Assembly, N-methylation, Thioesterification, Cyclization

Caption: Simplified biosynthetic pathway of Cyclosporin A.
Q2: Which microorganisms are commonly used for producing cyclosporin variants?

A2: The primary and most well-known producer of Cyclosporin A is the fungus Tolypocladium inflatum.[5][6] This organism is widely used in industrial fermentation for commercial production.[7] Other fungal species have also been reported to produce cyclosporins, including Beauveria nivea, Fusarium species like Fusarium roseum and Fusarium solani, and Aspergillus terreus.[7][8][9][10]

Q3: What are the key factors influencing cyclosporin production yield in fermentation?

A3: Several factors significantly impact the yield of cyclosporin during fermentation. These can be broadly categorized as:

  • Medium Composition: The choice of carbon and nitrogen sources is critical. Glucose and fructose are often effective carbon sources.[8][11][12] Organic nitrogen sources like peptone and casein can also enhance production.[13][14]

  • Precursor Amino Acids: The addition of precursor amino acids, particularly L-valine and L-leucine, to the fermentation medium can significantly boost the yield of cyclosporin.[11][13][15]

  • Environmental Conditions: Parameters such as pH, temperature, agitation, and aeration must be carefully controlled and optimized. For instance, a pH of around 6.0 and a temperature of 30°C have been found to be optimal for Fusarium roseum.[8][16]

  • Genetic Makeup of the Strain: The inherent productivity of the fungal strain is a major determinant. Strain improvement through mutagenesis (e.g., UV irradiation or chemical mutagens) is a common strategy to enhance yield.[14][17][18]

Troubleshooting Guide

Problem 1: Low or No Cyclosporin Production

Q: My fermentation is showing good cell growth, but the cyclosporin yield is very low or undetectable. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to the fermentation conditions and the producing strain itself.

Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Carbon Source Optimization: Ensure the carbon source is suitable. Glucose is a commonly used and effective carbon source for cyclosporin production.[14] Consider testing different concentrations or alternative sugars like fructose.[11] 2. Nitrogen Source Evaluation: The type and concentration of the nitrogen source can be critical. Peptone and casein have been shown to support good yields.[13][14] Experiment with different organic and inorganic nitrogen sources. 3. pH Control: The pH of the medium can drift during fermentation, affecting enzyme activity. Monitor and control the pH within the optimal range for your strain (typically between 5.0 and 6.5).[8][16]
Precursor Limitation 1. Amino Acid Supplementation: The biosynthesis of cyclosporin requires specific amino acids. Supplementing the medium with precursors like L-valine and L-leucine can significantly increase production.[15] A fed-batch strategy for precursor addition might be beneficial.[11]
Strain Vigor and Stability 1. Inoculum Quality: Use a fresh and healthy inoculum for starting the fermentation. An old or poorly maintained culture may lose its productivity. 2. Strain Improvement: If the wild-type strain has inherently low productivity, consider strain improvement techniques. Random mutagenesis using UV irradiation or chemical mutagens like N-nitroso-N-methylurea (NMU) can generate higher-yielding mutants.[17][18]
Suboptimal Physical Parameters 1. Temperature Optimization: The optimal temperature for cyclosporin production can be strain-specific. Typically, a range of 25-30°C is effective.[8][13] 2. Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fungi. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.
Problem 2: Inconsistent Yields Between Batches

Q: I am observing significant variability in cyclosporin yield from one fermentation batch to another, despite trying to maintain the same conditions. What could be the cause?

A: Batch-to-batch inconsistency is often due to subtle variations in starting materials, inoculum quality, or precise control of fermentation parameters.

Troubleshooting_Inconsistent_Yields cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Yield Inconsistent Yield Inoculum_Variability Inoculum Variability Inconsistent_Yield->Inoculum_Variability Media_Prep_Inconsistency Media Preparation Inconsistency Inconsistent_Yield->Media_Prep_Inconsistency Parameter_Control_Fluctuation Parameter Control Fluctuation Inconsistent_Yield->Parameter_Control_Fluctuation Standardize_Inoculum Standardize Inoculum Protocol (age, spore count) Inoculum_Variability->Standardize_Inoculum Strict_Media_Protocol Strict Media Protocol (component quality, sterilization) Media_Prep_Inconsistency->Strict_Media_Protocol Calibrate_Probes Calibrate Probes Regularly (pH, DO, temp) Parameter_Control_Fluctuation->Calibrate_Probes

Caption: Logical workflow for troubleshooting inconsistent yields.
Potential Cause Troubleshooting Steps
Inoculum Inconsistency 1. Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age of the culture, spore concentration, and volume of inoculum. Ensure consistent morphology and viability.
Raw Material Variability 1. Quality Control of Media Components: Use high-quality, consistent sources for all media components. Different batches of complex components like peptone or yeast extract can have varying compositions.
Inaccurate Parameter Control 1. Calibration of Probes: Regularly calibrate all probes in your bioreactor, including pH, dissolved oxygen (DO), and temperature sensors, to ensure accurate readings and control.
Sterilization Effects 1. Consistent Sterilization Protocol: Over-sterilization (e.g., at excessively high temperatures or for too long) can degrade sensitive media components like sugars and vitamins. Ensure your sterilization protocol is consistent and validated.

Problem 3: Difficulty in Extracting and Quantifying Cyclosporin

Q: I am having trouble with the downstream processing of my fermentation broth. What is an effective method for extracting and quantifying cyclosporin variants?

A: Cyclosporins are neutral, lipophilic molecules, which dictates the choice of extraction solvents.[6] High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[19][20]

Experimental Protocol: Cyclosporin Extraction and Quantification

1. Extraction from Fermentation Broth:

  • Objective: To extract cyclosporin from the fungal biomass and liquid medium.

  • Materials:

    • Fermentation broth

    • Ethyl acetate or Butyl acetate (extraction solvent)

    • Centrifuge and tubes

    • Rotary evaporator

  • Procedure:

    • Separate the fungal mycelia from the broth by centrifugation or filtration.

    • Homogenize the mycelia to release intracellular cyclosporin.

    • Combine the homogenized mycelia and the supernatant.

    • Extract the combined mixture with an equal volume of ethyl acetate or butyl acetate by vigorous shaking for 30 minutes.

    • Separate the organic phase (containing cyclosporin) from the aqueous phase by centrifugation.

    • Repeat the extraction of the aqueous phase to maximize recovery.

    • Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Quantification by Reverse-Phase HPLC (RP-HPLC):

  • Objective: To separate and quantify cyclosporin in the crude extract.

  • Materials:

    • Crude cyclosporin extract

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA) (optional, for pH adjustment)

    • Cyclosporin A standard

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Sample Preparation: Dissolve the dried crude extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[19]

      • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water. An isocratic run with 80% acetonitrile and 20% 0.1% trifluoroacetic acid in water can be effective.[19] The column temperature is often elevated (e.g., 70-80°C) to improve peak shape.[21]

      • Flow Rate: 1.0 mL/min.[19]

      • Detection: UV detection at 210 nm.[19]

      • Injection Volume: 20 µL.[19]

    • Quantification:

      • Generate a standard curve by injecting known concentrations of a Cyclosporin A standard.

      • Calculate the concentration of cyclosporin in the sample by comparing its peak area to the standard curve.

Extraction_Quantification_Workflow Start Fermentation Broth Separation Separate Mycelia and Broth Start->Separation Extraction Solvent Extraction (e.g., Ethyl Acetate) Separation->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Dissolve_Filter Dissolve in Mobile Phase & Filter Crude_Extract->Dissolve_Filter HPLC_Analysis RP-HPLC Analysis (C18 Column, UV 210nm) Dissolve_Filter->HPLC_Analysis Quantification Quantify using Standard Curve HPLC_Analysis->Quantification Final_Result Final Yield (mg/L) Quantification->Final_Result

Caption: Workflow for Cyclosporin extraction and quantification.

Data Summary Tables

Table 1: Comparison of Yields from Different Production Strategies

This table summarizes reported cyclosporin yields from various optimization strategies.

Producing Organism Strategy Key Parameters / Changes Cyclosporin A Yield Reference
Tolypocladium inflatum PTCC 5253Wild-Type (Baseline)Semisynthetic medium37.5 mg/L[17]
Tolypocladium inflatum PTCC 5253UV MutagenesisIsolate M4 after UV irradiation540 mg/L[17]
Tolypocladium inflatum MTCC-3538Wild-Type (Baseline)Primary medium20.9 mg/L[14]
Tolypocladium inflatum MTCC-3538Chemical Mutagenesis (DES) & Media OptimizationMutant MT2 with optimized glucose, peptone, L-valine319.1 mg/L[14]
Beauveria niveaFed-batch FermentationContinuous feeding of fructose, L-valine, (NH4)2HPO4Up to 6,200 mg/L[11]
Fusarium solaniMedia Optimization & Fed-batchOptimized glucose, casein, L-valine with fluid-feeding5,247 mg/L[9]
Tolypocladium inflatum MTCC 557Solid-State Fermentation & Precursor FeedingOptimized medium with L-valine and L-leucine addition8,166 mg/kg[15]
Table 2: Optimized Fermentation Conditions for Cyclosporin A Production

This table provides examples of optimized fermentation parameters from different studies.

Organism Parameter Optimal Value/Condition Reference
Fusarium roseumCarbon SourceGlucose (30 g/L)[8]
Nitrogen SourceNaNO3 (2 g/L)[8]
pH6.0[8][16]
Temperature30°C[8][16]
Agitation120 rpm[8][16]
Tolypocladium inflatumInoculum Prep10⁸ spores/mL into vegetative medium[13]
Vegetative MediumGlycerin, Peptone, KH2PO4, NaCl[13]
Fermentation Temp25°C[13]
Fermentation Agitation240 rpm[13]
Beauveria nivea (Fed-batch)Residual Fructose~20 g/L[11]
Residual L-valine~0.5 g/L[11]
Residual (NH4)2HPO4~0.6 g/L[11]

References

Technical Support Center: Sensitive Detection of Cyclosporin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the method refinement and sensitive detection of Cyclosporin, with a focus on resolving closely related compounds like Cyclosporin U.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the sensitive detection of Cyclosporin?

The main techniques for quantifying Cyclosporin are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays.[1][2] HPLC is often considered the reference method, while LC-MS/MS is regarded as the gold standard due to its high sensitivity and specificity.[1][3] Immunoassays like Radioimmunoassay (RIA) and Fluorescence Polarization Immunoassay (FPIA) are also widely used but have limitations.[1][4]

Q2: Why is LC-MS/MS considered the "gold standard" for Cyclosporin analysis?

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[3] This allows for accurate quantification of the parent drug with minimal interference from its numerous metabolites, a significant challenge for other methods.[3][5] Its high accuracy makes it the definitive method for therapeutic drug monitoring.[5]

Q3: What are the main limitations of using immunoassays for Cyclosporin detection?

The most significant challenge with immunoassays is the cross-reactivity of antibodies with Cyclosporin metabolites.[6][7] This lack of specificity can lead to an overestimation of the actual parent drug concentration, potentially impacting clinical decisions.[1][8] The degree of interference varies significantly between different immunoassay systems.[6][9]

Q4: What is the best sample matrix and anticoagulant to use for Cyclosporin analysis?

Whole blood is the preferred sample matrix for measuring Cyclosporin concentrations.[1][10] EDTA is the recommended anticoagulant over heparin because it is more effective at preventing the formation of clots, which can lead to an inhomogeneous sample, especially after freezing and thawing.[10]

Q5: Why is monitoring trough levels (C0) important for Cyclosporin?

Monitoring the trough level—the lowest concentration reached before the next dose—is a common practice in therapeutic drug monitoring of Cyclosporin.[11] This helps ensure that the drug concentration remains within its narrow therapeutic window, providing sufficient immunosuppression while minimizing the risk of toxicity, such as nephrotoxicity.[1][4][12] For this reason, blood samples are typically drawn just before the next scheduled dose.[11]

Troubleshooting Guides

Immunoassay-Related Issues

Q: My immunoassay results are consistently higher than expected or do not correlate with HPLC/LC-MS/MS data. Why is this happening?

A: This is a common issue caused by the cross-reactivity of immunoassay antibodies with Cyclosporin metabolites. Many metabolites are present in patient samples and can be incorrectly measured as the parent drug, leading to falsely elevated results.[6][13] Different immunoassay kits have varying levels of cross-reactivity. For instance, polyclonal antibody-based assays tend to show more interference than monoclonal ones.[6][9] For accurate results, especially in patients with impaired liver function where metabolite patterns may be altered, confirmation with a specific method like LC-MS/MS is recommended.[1][14]

HPLC & UPLC Method Refinement

Q: I am observing poor chromatographic peak shape and inadequate resolution between Cyclosporin A and this compound. How can I improve this?

A: Achieving good resolution between these closely related compounds is critical. Consider the following refinements:

  • Column Temperature: Cyclosporin analysis by HPLC is often performed at an elevated temperature (e.g., 50-75°C).[15][16][17] Increasing the column temperature can significantly improve peak shape and efficiency.

  • Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can alter selectivity. Small adjustments can have a large impact on the resolution of closely eluting peaks.[16]

  • Column Chemistry: Ensure you are using a suitable stationary phase, such as a C18 column, which is commonly used for this analysis.[17][18]

  • Flow Rate: Optimizing the flow rate can improve separation efficiency, though it may increase run time. A slower flow rate generally provides better resolution.[16]

The United States Pharmacopeia (USP) specifies a minimum resolution of 1.0 between this compound and Cyclosporin A, which should be a target for your method development.[19]

Q: My HPLC-UV method lacks the required sensitivity, and the baseline is noisy. What steps can I take?

A: Low sensitivity in HPLC-UV methods for Cyclosporin is often due to its lack of a strong chromophore, requiring detection at low wavelengths (e.g., 210-220 nm) where many other substances can interfere.[3][16]

  • Sample Preparation: The most critical step is to remove interfering matrix components. While simple protein precipitation is fast, it may not be sufficient. Consider a more rigorous method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and concentrate the analyte.[2]

  • Wavelength Selection: While 210 nm is common, verify the optimal wavelength for your specific instrument and mobile phase to maximize the signal-to-noise ratio.

  • Injection Volume: Increasing the injection volume can boost the signal, but may also worsen peak shape if the sample solvent is much stronger than the mobile phase.

LC-MS/MS Troubleshooting

Q: I am experiencing significant ion suppression, leading to low sensitivity and poor reproducibility. How can this be addressed?

A: Ion suppression, or matrix effect, is a primary challenge in LC-MS/MS. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.

  • Improve Chromatographic Separation: Ensure that Cyclosporin is chromatographically separated from the bulk of the matrix components, particularly phospholipids. A longer run time or a different gradient profile may be necessary.[3][5]

  • Refine Sample Preparation: Use a sample preparation technique specifically designed to remove phospholipids and other interfering substances. SPE and LLE are generally more effective than protein precipitation for reducing matrix effects.[2]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Cyclosporin-d12) is highly recommended.[3] It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

  • Optimize MS Source Conditions: Adjust parameters such as gas temperature, nebulizer pressure, and capillary voltage to ensure optimal ionization and minimize the impact of interfering compounds.[20]

Quantitative Data Summary

Table 1: Comparison of Common Cyclosporin Detection Methods

MethodPrincipleAdvantagesDisadvantagesTypical Lower Limit of Quantification (LLOQ)
Immunoassays (FPIA, ECLIA, etc.) Competitive binding of antibody to drugFast, high-throughput, widely available[1][21]Prone to metabolite cross-reactivity, leading to overestimation; lower specificity[6][8][9]1.8 - 7.0 µg/L
HPLC-UV Chromatographic separation followed by UV detectionHigh specificity for parent drug; established reference method[1][14]Lower sensitivity than other methods; requires extensive sample cleanup; can be time-consuming[3]10 ng/mL (in blood)[15], 1.36 µg/mL (in nanoparticles)[17]
LC-MS/MS Chromatographic separation followed by mass spec detection"Gold standard"; high sensitivity, specificity, and accuracy; minimal metabolite interference[3][5]Higher instrument cost; requires specialized expertise; susceptible to matrix effects[2][3]1 - 5.85 ng/mL[3][20][22]

Table 2: Example Performance of a Modern LC-MS/MS Method

ParameterResult
Linear Range 5.85 - 1,890.00 ng/mL[3]
Lower Limit of Quantification (LLoQ) 5.85 ng/mL[3]
Internal Standard [2H12]-Cyclosporin A (CSA-d12)[3]
Sample Preparation One-step protein precipitation[3][5]
Total Run Time ~2.15 minutes per sample (using a high-throughput system)[3]
Precision (CV%) < 11%[2]

Visualized Workflows and Logic

cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect Collect Whole Blood in EDTA Tube (Trough Level) Store Store at 2-8°C (<1 week) or Freeze (< -15°C) Collect->Store Spike Spike with Internal Standard (e.g., CSA-d12) Store->Spike Precipitate Protein Precipitation (e.g., Zinc Sulfate/Methanol) Spike->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Transfer Transfer Supernatant for Analysis Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (C18 Column, Heated) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & Internal Standard) Detect->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate Report Report Final Result Calculate->Report

Caption: General workflow for sensitive Cyclosporin analysis using LC-MS/MS.

start_node Poor Resolution or Peak Tailing Observed decision1 Is Column Temperature Elevated (e.g., >60°C)? start_node->decision1 action1 Increase Column Temperature (Recommended: 70-75°C) decision1->action1 No decision2 Is Mobile Phase Optimized? decision1->decision2 Yes action1->decision2 action2 Adjust Organic:Aqueous Ratio. Test Different Modifiers. decision2->action2 No decision3 Is Flow Rate Too High? decision2->decision3 Yes action2->decision3 action3 Decrease Flow Rate to Improve Efficiency decision3->action3 Yes end_node Re-evaluate Resolution decision3->end_node No action3->end_node

Caption: Troubleshooting logic for poor HPLC peak resolution of Cyclosporin.

Detailed Experimental Protocols

Protocol 1: Whole Blood Sample Preparation via Protein Precipitation

This protocol is a general guideline for preparing whole blood samples for LC-MS/MS analysis.

  • Thaw Samples: If samples are frozen, thaw them completely at room temperature and vortex thoroughly to ensure homogeneity.

  • Prepare Precipitation Reagent: Create a working precipitation reagent consisting of a solution of 0.05 M zinc sulfate in 50% methanol/water. In this reagent, add your internal standard (e.g., CSA-d12) to a final concentration of 30 ng/mL.[3]

  • Aliquot Sample: In a microcentrifuge tube, add 20 µL of the whole blood sample.[3]

  • Precipitate Proteins: Add 400 µL of the cold precipitation reagent (containing the internal standard) to the whole blood sample.[3]

  • Vortex: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

  • Transfer Supernatant: Carefully transfer the clear supernatant to an HPLC vial for analysis, avoiding disturbance of the pellet.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: High-Sensitivity LC-MS/MS Method Parameters

This protocol outlines typical parameters for a sensitive and rapid LC-MS/MS method.

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[20]

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size).[3][5]

  • Column Temperature: 50°C.[15]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[3][5]

  • Injection Volume: 5-20 µL.

  • MS Detection:

    • Ionization Mode: ESI Positive.[20]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions:

      • Cyclosporin A: Monitor precursor and product ions specific to the molecule.

      • Cyclosporin A-d12 (IS): Monitor precursor and product ions specific to the deuterated internal standard.

    • Source Conditions: Gas Temperature: 325°C; Nebulizer Pressure: 45 psi; Capillary Voltage: 3500 V.[20]

  • Quality Control:

    • Include calibration standards covering the expected concentration range (e.g., 5-2000 ng/mL).[3]

    • Analyze quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

References

Technical Support Center: Stability Testing of Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the stability testing of Cyclosporin A. It is assumed that the query regarding "Cyclosporin U" was a typographical error, as Cyclosporin A is the extensively studied and clinically significant compound.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of Cyclosporin A under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Cyclosporin A under acidic conditions?

A1: Under acidic conditions (pH 1-4), the predominant degradation pathway for Cyclosporin A is an isomerization reaction known as an N,O-acyl migration.[1][2] This reaction results in the formation of Isocyclosporin A, which is a non-active isomer.[3][4] The rate of this degradation is catalyzed by the presence of acid.[2]

Q2: My HPLC analysis shows a new peak that is poorly resolved from the main Cyclosporin A peak using the standard USP method. What could be the issue?

A2: This is a common issue encountered during forced degradation studies. The standard USP assay method may not be sufficient to resolve all degradation products from the parent Cyclosporin A peak.[5] Degradants such as dihydrocyclosporine A or Isocyclosporin A can elute very close to or with the main peak.[5] To resolve this, a new, stability-indicating HPLC method with a different mobile phase composition or a gradient elution may need to be developed and validated.[5][6]

Q3: I'm observing unexpected peaks in my chromatograms when storing prepared solutions in polypropylene syringes. What could be the cause?

A3: Storing diluted Cyclosporin A solutions in certain polypropylene syringes for extended periods (e.g., 24 hours) can lead to the leaching of impurities from the syringe components.[7] These leached substances can appear as extraneous peaks in your HPLC analysis. While the short-term use of these syringes for solution preparation and transfer (e.g., under 10 minutes) is generally considered safe, for longer-term storage, it is recommended to use more inert containers like polypropylene-polyolefin bags.[7]

Q4: Is Cyclosporin A sensitive to light and heat?

A4: Yes, Cyclosporin A stability can be influenced by light and temperature.[8] While some studies on oral solutions stored in plastic syringes showed no significant degradation from room light over 28 days[9], specific formulations like ophthalmic micellar solutions have shown significant degradation under strong light and high temperatures (40°C).[8] Therefore, it is recommended to protect Cyclosporin A solutions from light and store them at controlled temperatures as a standard precaution during stability studies.

Q5: What are the typical conditions for a forced degradation study of Cyclosporin A?

A5: Forced degradation studies for Cyclosporin A typically involve exposing the drug substance or product to acidic, alkaline, oxidative, thermal, and photolytic stress.[5][10] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively detect and separate the resulting degradants. The conditions should be carefully balanced to avoid over-stressing the molecule, which could lead to secondary degradation products not relevant to normal storage conditions.[11] A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Summary of Cyclosporin A Behavior Under Forced Degradation
Stress ConditionTypical Reagents and ConditionsMajor Degradation ProductsObservations
Acid Hydrolysis 0.1 M HCl at 60-80°CIsocyclosporin ASignificant degradation occurs, primarily through isomerization.[2][3]
Alkaline Hydrolysis 0.1 M NaOH at 60-80°CVarious hydrolytic productsCyclosporin A shows susceptibility to alkaline conditions.[5]
Oxidation 3-30% H₂O₂ at room temperatureOxidized derivativesThe molecule is susceptible to oxidation.[5]
Thermal Degradation Dry heat at 100°C for 30 min - 2 hoursThermally induced isomers/degradantsDegradation is observed under dry heat conditions.[10]
Photodegradation Exposure to UV/Vis light (e.g., ICH Option 2)Photolytic productsThe drug is light-sensitive, and degradation can occur upon exposure.[5][8]
Table 2: Example of a Stability-Indicating HPLC Method
ParameterSpecification
Column XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (80:20 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 210 nm[6]
Column Temperature 70-80°C (Elevated temperature is often used to improve peak shape)
Injection Volume 20 µL
Run Time ~10 minutes[6]

Experimental Protocols

Protocol: Forced Degradation Study of Cyclosporin A

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Cyclosporin A reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • For each condition, mix a defined volume of the stock solution with the stressor solution. Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.
    • Heat the mixture in a water bath at 80°C for 2 hours.
    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.
    • Heat the mixture in a water bath at 80°C for 1 hour.
    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
    • Keep the solution at room temperature for 24 hours, protected from light.
    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • For solid-state studies, place the Cyclosporin A powder in a hot air oven at 100°C for 2 hours.
    • For solution studies, reflux the stock solution at 80°C for 4 hours.
    • Cool and dilute the solution to a final concentration of ~100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to UV and fluorescent light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
    • Concurrently, keep a control sample protected from light (e.g., wrapped in aluminum foil).
    • Dilute the exposed and control samples to a final concentration of ~100 µg/mL with the mobile phase.

3. Sample Analysis:

  • Analyze all stressed samples, the control sample, and a blank (solvent) by a validated stability-indicating HPLC method (e.g., the method in Table 2).

  • Assess the chromatograms for new peaks, peak purity of the parent drug, and mass balance.

Visualizations

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis A Prepare Cyclosporin A Stock Solution B Acid Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Control (Unstressed) A->G H Sample Neutralization & Dilution B->H C->H D->H E->H F->H G->H I Inject into HPLC System H->I J Analyze Data: - Peak Purity - Mass Balance - Identify Degradants I->J

Caption: Workflow for a forced degradation study of Cyclosporin A.

G CSA Cyclosporin A ISO Isocyclosporin A (Inactive Isomer) CSA->ISO H+ (Acid) N,O-acyl migration

Caption: Acid-catalyzed isomerization of Cyclosporin A.

References

adjusting cyclosporine dosage based on blood level monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the adjustment of cyclosporine (CsA) dosage based on blood level monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cyclosporine?

Cyclosporine is a potent immunosuppressive agent that primarily acts as a calcineurin inhibitor.[1][2][3] It binds to an intracellular protein called cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin.[1][2][4][5] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[1][2][5] As a result, NFAT cannot initiate the transcription of genes for crucial cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[1][2][5]

Q2: Why is Therapeutic Drug Monitoring (TDM) critical for cyclosporine experiments?

TDM is essential due to cyclosporine's narrow therapeutic index, meaning the concentration range between efficacy and toxicity is small.[6][7][8] Additionally, cyclosporine exhibits significant pharmacokinetic variability both between and within individuals, influenced by factors like absorption, metabolism by the cytochrome P450 3A system, and drug interactions.[7][9][10] TDM allows for dose individualization to maintain concentrations within the target therapeutic window, maximizing immunosuppressive effects while minimizing the risk of toxicities like nephrotoxicity.[3][6][7][11]

Q3: Should I measure cyclosporine in whole blood, serum, or plasma?

Measurements should be performed on whole blood collected in an EDTA tube.[8][12] Cyclosporine binds significantly to red blood cells, so whole blood concentrations are higher and more representative of the total drug exposure compared to serum or plasma.[13][14]

Q4: What is a "trough level" (C0) and why is it commonly measured?

A trough level (C0) is the concentration of the drug in the blood collected just before the next scheduled dose. It represents the lowest concentration of the drug in the body over a dosing interval. For many years, C0 monitoring has been the standard for adjusting cyclosporine dosage.[6][8] However, its correlation with total drug exposure can be unreliable.[8][11] Some monitoring strategies now also incorporate C2 levels (concentration 2 hours post-dose) as a better surrogate for drug absorption and exposure.[8][11][15]

Key Data Tables

Table 1: General Therapeutic Trough Ranges (C0) for Cyclosporine

Note: These ranges are primarily based on clinical data for transplant patients and should be adapted for specific experimental models. Values are for whole blood, measured by specific assays like LC-MS/MS or monoclonal immunoassays.

ApplicationTime Post-TreatmentTarget Trough Concentration (ng/mL)
Kidney Transplant First week200 - 400[3]
2nd week to 6 months125 - 275[3]
7 to 12 months100 - 150[3]
Liver Transplant First 6 months250 - 350[3]
6 months to 1 year100 - 200[3]
Heart Transplant First 6 months250 - 350[3]
6 months to 1 year100 - 200[3]
Aplastic Anemia Maintenance200 - 400[16]
Veterinary (Canine) Maintenance400 - 600[17]
Table 2: Comparison of Analytical Methods for Cyclosporine Quantification
MethodSpecificityCommon IssuesNotes
LC-MS/MS High (Gold Standard)High initial equipment costConsidered the reference standard due to high accuracy, specificity, and sensitivity.[18] Can distinguish parent drug from metabolites.
Monoclonal Immunoassay GoodLess specific than LC-MS/MSResults are generally similar to HPLC/LC-MS/MS.[13][14]
Polyclonal Immunoassay LowCross-reactivity with metabolitesCan overestimate the concentration of the active parent drug, leading to interpretation difficulties.[13][14]

Visualized Pathways and Workflows

Cyclosporine_MoA Cyclosporine Mechanism of Action cluster_cell T-Lymphocyte CsA Cyclosporine Cyc Cyclophilin CsA->Cyc Complex CsA-Cyclophilin Complex Cyc->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Cyclosporine's inhibition of the calcineurin-NFAT signaling pathway.

TDM_Workflow TDM Experimental Workflow Dose Administer CsA Dose Wait Wait for Steady-State (e.g., 3-5 days) Dose->Wait Collect Collect Trough Sample (Pre-Dose) Wait->Collect Process Process Whole Blood Sample Collect->Process Analyze Quantify CsA via LC-MS/MS Process->Analyze Compare Compare to Target Range Analyze->Compare Adjust Adjust Dose Compare->Adjust Out of Range Maintain Maintain Dose Compare->Maintain In Range Adjust->Dose Next Dosing Cycle Maintain->Dose Next Dosing Cycle

Caption: A typical workflow for therapeutic drug monitoring (TDM) of cyclosporine.

Troubleshooting Guide

Issue / ObservationPotential CausesRecommended Actions
Levels are consistently subtherapeutic (<100 ng/mL) despite dose increases. 1. Poor Absorption: High inter-individual variability in bioavailability is common.[7][9] 2. Drug Interaction: Co-administration with CYP3A4 inducers (e.g., certain anticonvulsants, rifampin) can increase CsA metabolism.[9] 3. Non-compliance: The subject is not receiving the full intended dose.1. Review the formulation (microemulsion formulations like Neoral® have better absorption).[7] 2. Review all co-administered compounds for known interactions. 3. Confirm dosing procedures and records. 4. Consider measuring a C2 level to better assess absorption.[8]
Levels are unexpectedly high or toxic (>450 ng/mL). 1. Drug Interaction: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, diltiazem) can decrease CsA metabolism.[9] 2. Impaired Clearance: Liver dysfunction can significantly reduce CsA clearance.[7][9] 3. Incorrect Sample Timing: Sample was drawn post-dose, not at trough.1. Review all co-administered compounds. 2. Assess liver function parameters in the experimental model. 3. Verify the exact timing of the blood draw relative to the last dose administration. Dose adjustments should be made in increments (e.g., 25-50 mg) based on trough levels.[16]
High variability in CsA levels within the same subject/group. 1. Inconsistent Dosing: Variations in timing or administration. 2. Variable Food Intake: Absorption can be affected by food, especially high-fat meals.[7][9] 3. Sample Collection/Handling Error: Inconsistent sample timing, use of incorrect collection tubes (e.g., heparinized), or drawing from a central line used for infusion can cause errors.[8][19]1. Standardize dosing schedule and administration technique. 2. Standardize feeding schedules relative to dosing. 3. Re-train staff on phlebotomy procedures; ensure samples are drawn peripherally and at the correct time.[19]
Assay results from immunoassay are much higher than expected. 1. Metabolite Cross-Reactivity: The assay is likely a non-specific (polyclonal) immunoassay measuring both parent CsA and its less active metabolites.[9][13]1. Switch to a specific assay method, such as LC-MS/MS or a monoclonal immunoassay, for accurate quantification of the parent drug.[12][20] 2. If using an immunoassay, confirm its specificity with the manufacturer.

Experimental Protocols

Protocol 1: Blood Sample Collection for Trough Level (C0) Monitoring
  • Timing: Schedule the blood draw to occur immediately before the next planned oral dose (within 30 minutes prior).

  • Collection Site: Collect the sample from a peripheral vessel. Avoid drawing from central venous catheters that may have been used for drug infusion to prevent contamination.[19]

  • Collection Tube: Use a tube containing EDTA as the anticoagulant.[8] Do not use heparinized tubes.

  • Volume: Collect a sufficient volume of whole blood as required by the analytical laboratory (typically 0.5 - 1.0 mL).

  • Handling: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.

  • Storage: Store the whole blood sample at 2-8°C. Do not freeze whole blood. Follow the specific storage and shipping guidelines provided by the analytical facility.

Protocol 2: General Method for Cyclosporine Quantification by LC-MS/MS

This protocol outlines a common sample preparation method involving protein precipitation.

  • Sample Preparation:

    • Pipette 100 µL of EDTA whole blood into a microcentrifuge tube.

    • Add an internal standard (e.g., cyclosporine-d12 or ascomycin) to correct for processing variability.[21]

    • Add 200-400 µL of a protein precipitation agent (e.g., acetonitrile, methanol, or a solution containing zinc sulfate).[21]

    • Vortex vigorously for 30-60 seconds to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject a small volume (e.g., 3-10 µL) into the LC-MS/MS system.[22]

    • Chromatographic separation is typically performed on a C18 column.[20][21]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent cyclosporine molecule and the internal standard.

  • Quantification:

    • Integrate the area under the curve for the chromatographic peaks of cyclosporine and the internal standard.

    • Calculate the concentration using a standard curve prepared with calibrators of known concentrations in a whole blood matrix.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Cyclosporin A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cyclosporin A is paramount for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for Cyclosporin A analysis, supported by experimental data, to aid in method selection and implementation.

Comparison of Validated HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully validated for the determination of Cyclosporin A in pharmaceutical formulations. While the fundamental principles are similar, variations in chromatographic conditions can influence performance characteristics such as run time, sensitivity, and resolution. The following tables summarize the key parameters and validation data from different studies.

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase XTerra C18 ColumnC18 ColumnUltrabase C18 (250x4.6 mm, 5 µm)Lichrospher RP-18 (4x250mm; 5µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid (80:20)[1]Acetonitrile: Water (70:30)[2]Acetonitrile and Water (gradient)[3]Tetrahydrofuran: Phosphoric acid (0.05M) (44:56, v/v)
Flow Rate 1 mL/min[1]Not Specified1 mL/min[3]1.0 mL/min
Detection Wavelength 210 nm[1][2]210 nm[2]205 nm[3]220 nm
Column Temperature Not Specified80 °C[2]75°[3]75°C
Retention Time 3.855 min[1]Not Specified~6.5 min[3]Not Specified

Table 1: Comparison of Chromatographic Conditions for Cyclosporin A Analysis.

Validation Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range 10 - 20 µg/mL[1]2.5 - 40.0 µg/mL[2]22 - 250 µg/mL[4]2 - 50 µg/mL (for impurities)
Correlation Coefficient (r²) > 0.999Not Specified> 0.999[4]Not Specified
Accuracy (% Recovery) 99.38 - 101.11%[1]101.8%[2]< 5.5% deviation from theoretical values[4]90.6 - 101.2% (for impurities)
Precision (% RSD) < 2%Intra-day: 1.80%, Inter-day: 1.65%[2]< 6.5%[4]Intra-day: 1.207 - 1.625%, Inter-day: 1.276 - 2.075% (for impurities)
Limit of Detection (LOD) 0.100 µg/mL[1]0.8 µg/mL[2]1.36 µg/mL[3][4]0.40 - 1.53 µg/mL (for impurities)
Limit of Quantitation (LOQ) 0.200 µg/mL[1]1.2 µg/mL[2]2.35 µg/mL[3][4]Not Specified

Table 2: Comparison of Validation Parameters for Cyclosporin A HPLC Methods.

Alternative Analytical Techniques

While HPLC is a robust and widely used method, other techniques are available for Cyclosporin A analysis, each with its own advantages and limitations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS is particularly useful for analyzing complex biological matrices.[5] It can provide structural information and is capable of detecting very low concentrations of the analyte.

  • Immunoassays: Techniques like fluorescence polarization immunoassay (FPIA) and enzyme-multiplied immunoassay technique (EMIT) are also employed for therapeutic drug monitoring of Cyclosporin A.[6] These methods are generally faster and require less sample preparation than HPLC. However, they can sometimes overestimate Cyclosporin A concentrations due to cross-reactivity with metabolites.[6][7]

Experimental Workflow and Protocols

The validation of an HPLC method for Cyclosporin A analysis typically follows a standardized workflow to ensure the method is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Chrom_Conditions Chromatographic Conditions Optimization Standard_Prep->Chrom_Conditions Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Chrom_Conditions Specificity Specificity Chrom_Conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Acquisition Data Acquisition Robustness->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Experimental workflow for HPLC method validation.

Detailed Experimental Protocols

The following are generalized protocols for key validation experiments based on common practices reported in the literature.

1. Specificity

  • Objective: To assess the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject a blank sample (mobile phase or placebo) to ensure no interfering peaks are present at the retention time of Cyclosporin A.

    • Inject a standard solution of Cyclosporin A.

    • Inject a sample solution containing Cyclosporin A.

    • If applicable, inject samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not interfere with the analyte peak.

2. Linearity

  • Objective: To determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of Cyclosporin A at different concentrations, covering the expected range of the samples.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a pre-analyzed sample with known amounts of Cyclosporin A at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate at each concentration level.

    • Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of three different concentrations of Cyclosporin A within the linear range, with multiple replicates (e.g., n=3 or 6) on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on different days, with different analysts, or with different equipment.

    • Calculate the relative standard deviation (%RSD) for the peak areas or calculated concentrations for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of Cyclosporin A that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

References

Comparative Analysis of Immunosuppressive Properties: Cyclosporin U vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the immunosuppressive agents Cyclosporin U and the well-established Cyclosporin A. The information is intended for researchers, scientists, and professionals in drug development. While extensive data exists for Cyclosporin A, a cornerstone of immunosuppressive therapy, specific quantitative and comparative data for this compound remains limited in publicly available literature. Therefore, this guide presents a comparison based on the known mechanisms of the cyclosporin family and highlights the experimental approaches required for a definitive comparative assessment.

Data Presentation

The following tables summarize the key characteristics of Cyclosporin A and the anticipated properties of this compound.

Table 1: General Properties and Mechanism of Action

FeatureCyclosporin AThis compound
Chemical Class Cyclic polypeptideCyclic polypeptide, derivative of Cyclosporin A[1]
Primary Mechanism Calcineurin Inhibitor[2][3]Presumed Calcineurin Inhibitor[1][4]
Intracellular Target Cyclophilin[3][5]Presumed Cyclophilin[4]
Effect on T-cells Inhibits T-cell activation and proliferation[2][6]Presumed to inhibit T-cell activation[4]
Clinical Use Prevention of organ transplant rejection, treatment of autoimmune diseases[2][7]Investigational, potential for immunosuppression[4][8]

Table 2: Comparative In Vitro Immunosuppressive Activity (Hypothetical Data)

AssayCyclosporin A (IC50)This compound (IC50)
Mixed Lymphocyte Reaction (MLR) 10-50 ng/mLData not available
Concanavalin A-stimulated Proliferation 20-100 ng/mLData not available
Phytohemagglutinin-stimulated Proliferation 20-100 ng/mLData not available
Calcineurin Phosphatase Inhibition 5-20 nMData not available
Note: IC50 values for Cyclosporin A can vary depending on the specific cell type and experimental conditions. Data for this compound is not currently available in peer-reviewed literature and would require experimental determination.

Table 3: Comparative In Vivo Immunosuppressive Efficacy (Hypothetical Data)

Animal ModelCyclosporin A (Effective Dose)This compound (Effective Dose)
Rat Skin Allograft 5-15 mg/kg/dayData not available
Murine Graft-vs-Host Disease (GvHD) 10-30 mg/kg/dayData not available
Experimental Autoimmune Uveitis (EAU) 5-10 mg/kg/dayData not available
Note: Effective doses for Cyclosporin A are model-dependent. In vivo efficacy of this compound has not been reported.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of immunosuppressive agents. Below are standard protocols for key in vitro assays.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Co-culture responder PBMCs from one donor with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in a 96-well plate.

  • Compound Treatment: Add serial dilutions of Cyclosporin A and this compound to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known immunosuppressant).

  • Proliferation Assay: After 4-5 days of incubation, add a proliferation marker such as [³H]-thymidine or a non-radioactive alternative (e.g., BrdU or CFSE).

  • Data Analysis: Measure the incorporation of the proliferation marker to determine the extent of T-cell proliferation. Calculate the 50% inhibitory concentration (IC50) for each compound.

Calcineurin Phosphatase Activity Assay

Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of calcineurin.

Methodology:

  • Reagents: Recombinant human calcineurin, cyclophilin A, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and a phosphate detection reagent (e.g., Malachite Green).

  • Assay Setup: In a 96-well plate, combine calcineurin and cyclophilin A in the presence of calcium and calmodulin.

  • Compound Incubation: Add varying concentrations of Cyclosporin A and this compound to the wells and incubate to allow for the formation of the inhibitory complex.

  • Enzymatic Reaction: Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent.

  • Data Analysis: Determine the rate of phosphate release for each compound concentration and calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Calcineurin-NFAT Signaling Pathway cluster_cell T-Cell cluster_inhibition Inhibition cluster_nucleus Nucleus TCR T-Cell Receptor PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin Activation NFATp NFAT (phosphorylated) NFAT NFAT (dephosphorylated) NFATp->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclosporin Cyclosporin A / U Complex Cyclosporin-Cyclophilin Complex Cyclosporin->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin Inhibition IL2_gene IL-2 Gene NFAT_n->IL2_gene Transcription Activation IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA T-Cell Proliferation T-Cell Proliferation IL2_mRNA->T-Cell Proliferation Translation & Secretion

Caption: Mechanism of action of Cyclosporin A and U via calcineurin inhibition.

In Vitro Immunosuppression Assay Workflow start Isolate PBMCs from Donors coculture Co-culture Responder and Stimulator PBMCs start->coculture treatment Add Cyclosporin A/U (Serial Dilutions) coculture->treatment incubation Incubate for 4-5 Days treatment->incubation proliferation_assay Add Proliferation Marker (e.g., [³H]-thymidine) incubation->proliferation_assay measurement Measure Marker Incorporation proliferation_assay->measurement analysis Calculate IC50 Values measurement->analysis end Compare Immunosuppressive Potency analysis->end

Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.

References

A Head-to-Head Battle: Unraveling the Molecular Mechanisms of Cyclosporin A and Tacrolimus in Calcineurin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between immunosuppressive agents is paramount. This guide provides a detailed comparison of the mechanisms by which two cornerstone calcineurin inhibitors, Cyclosporin A (CsA) and Tacrolimus (FK506), exert their effects. We delve into their molecular interactions, comparative potency, and the experimental methodologies used to evaluate their inhibitory action.

Cyclosporin A and Tacrolimus are mainstays in immunosuppressive therapy, primarily utilized to prevent organ transplant rejection and to treat a range of autoimmune disorders.[1] Their therapeutic efficacy stems from their ability to inhibit calcineurin, a crucial phosphatase enzyme in the T-cell activation pathway.[1] While both drugs share a common target, their initial molecular interactions and inhibitory potencies exhibit key distinctions.

The fundamental mechanism for both drugs involves the formation of a composite drug-immunophilin complex that subsequently binds to and inhibits calcineurin.[1] Cyclosporin A first binds to the cytosolic protein cyclophilin A (CypA), while Tacrolimus binds to the FK506-binding protein 12 (FKBP12).[1] It is these complexes, not the drugs themselves, that are the active inhibitors of calcineurin.[1]

The inhibition of calcineurin's phosphatase activity prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1] This blockade halts the translocation of NFAT from the cytoplasm to the nucleus, thereby repressing the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production leads to a downstream dampening of the T-cell mediated immune response.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of Cyclosporin A and Tacrolimus can be quantified by their half-maximal inhibitory concentration (IC50) values. It is important to consider the experimental context, as these values can vary depending on the assay and cell type used. Tacrolimus is generally considered to be more potent than Cyclosporin A on a molar basis.

Inhibitor ComplexTarget AssayIC50 Value (Cyclosporin A)IC50 Value (Tacrolimus)Reference
Drug-ImmunophilinCalcineurin activity in leukocyte lysates212 µg/L (~176 nM)34 µg/L (~42 nM)[2]
Drug-ImmunophilinDepolarization-induced gene transcription~30 nM~1 nM[3]
Drug-ImmunophilinInterferon-gamma production & NFATC2 dephosphorylation5-20 µg/ml (~4.2-16.6 µM)0.2 µg/ml (~248 nM)[4]

Visualizing the Inhibition Pathways

To illustrate the distinct molecular pathways of Cyclosporin A and Tacrolimus, the following diagrams outline their mechanism of calcineurin inhibition.

Cyclosporin_A_Pathway cluster_nucleus Nucleus CsA Cyclosporin A CypA Cyclophilin A CsA->CypA binds CsA_CypA CsA-CypA Complex CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocation (blocked) IL2_Gene IL-2 Gene Transcription NFAT_nucleus->IL2_Gene activates

Cyclosporin A mechanism of calcineurin inhibition.

Tacrolimus_Pathway cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocation (blocked) IL2_Gene IL-2 Gene Transcription NFAT_nucleus->IL2_Gene activates

Tacrolimus mechanism of calcineurin inhibition.

Experimental Protocols: Measuring Calcineurin Phosphatase Activity

A common method to determine the inhibitory potential of compounds like Cyclosporin A and Tacrolimus is the in vitro calcineurin phosphatase activity assay. The following protocol is a synthesized example based on commercially available kits and published methodologies.[5][6][7]

Objective: To measure the in vitro inhibition of calcineurin phosphatase activity by Cyclosporin A and Tacrolimus.

Principle: This assay quantifies the amount of free phosphate released from a specific phosphopeptide substrate (RII phosphopeptide) by the enzymatic activity of calcineurin. The detection of free phosphate is achieved colorimetrically using Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Materials:

  • Purified recombinant human calcineurin

  • RII phosphopeptide substrate

  • Calcineurin Assay Buffer (containing Tris-HCl, MgCl2, CaCl2, DTT, and BSA)

  • Calmodulin

  • Cyclosporin A and Tacrolimus stock solutions

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a complete Calcineurin Assay Buffer by adding Calmodulin.

    • Prepare serial dilutions of Cyclosporin A and Tacrolimus in the assay buffer to create a range of inhibitor concentrations.

    • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution.

  • Assay Setup:

    • To the wells of a 96-well plate, add the Calcineurin Assay Buffer.

    • Add the diluted Cyclosporin A, Tacrolimus, or vehicle control to the appropriate wells.

    • Add the purified calcineurin enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding the Malachite Green reagent to each well. This reagent also serves as the colorimetric detection agent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 620-650 nm using a spectrophotometer.

    • Subtract the background absorbance (from the "no enzyme" control) from all other readings.

    • Use the phosphate standard curve to convert the absorbance values into the amount of phosphate released.

    • Calculate the percentage of calcineurin inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for both Cyclosporin A and Tacrolimus.

Experimental_Workflow start Start: Prepare Reagents reagents Assay Buffer, Inhibitors, Phosphate Standards, Calcineurin, Substrate start->reagents setup Set up 96-well plate: - Assay Buffer - Inhibitors/Vehicle - Calcineurin reagents->setup preincubation Pre-incubate at 30°C for 10 min setup->preincubation reaction Initiate reaction with Substrate Incubate at 30°C for 20-30 min preincubation->reaction termination Stop reaction with Malachite Green Reagent reaction->termination detection Incubate at RT for 15-20 min for color development termination->detection measurement Measure Absorbance (620-650 nm) detection->measurement analysis Data Analysis: - Background subtraction - Phosphate quantification - % Inhibition calculation - IC50 determination measurement->analysis end End analysis->end

Workflow for Calcineurin Phosphatase Activity Assay.

References

Monoclonal vs. Polyclonal Antibodies for Cyclosporin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cyclosporin is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice between monoclonal and polyclonal antibodies as the primary reagent in immunoassays is a pivotal decision that significantly impacts assay performance. This guide provides an objective comparison of monoclonal and polyclonal antibodies for cyclosporin detection, supported by experimental data and detailed methodologies.

Executive Summary

The fundamental difference between monoclonal and polyclonal antibodies lies in their specificity and heterogeneity. Monoclonal antibodies (mAbs) are produced by a single B-cell clone and recognize a single epitope on the cyclosporin molecule. This results in high specificity for the parent drug. In contrast, polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, and they recognize multiple epitopes on the cyclosporin molecule. This can lead to cross-reactivity with cyclosporin metabolites.

For cyclosporin detection, monoclonal antibody-based immunoassays generally offer higher specificity and a better correlation with the gold-standard method, high-performance liquid chromatography (HPLC).[1][2] Polyclonal antibody-based assays, while often less expensive and quicker to produce, tend to overestimate cyclosporin concentrations due to their cross-reactivity with various metabolites.[1][3][4] The choice between the two depends on the specific requirements of the assay, with monoclonal antibodies being preferable for applications demanding precise measurement of the parent drug.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between monoclonal and polyclonal antibodies in cyclosporin immunoassays based on published data.

Performance ParameterMonoclonal AntibodiesPolyclonal AntibodiesKey Findings
Specificity High, directed against a single epitope of cyclosporin.[5]Lower, recognize multiple epitopes on cyclosporin.[6]Monoclonal assays show a better correlation with HPLC, which specifically measures the parent drug.[1][2]
Cross-reactivity with Metabolites Generally low, but can vary between different monoclonal antibodies.[7][8]High and variable, leading to overestimation of cyclosporin levels.[3][9][10]Polyclonal radioimmunoassays (RIAs) can produce results 1.5 to 3 times higher than HPLC or monoclonal RIAs.[1] The degree of cross-reactivity with specific metabolites differs significantly among various commercial polyclonal assays.[9][10]
Correlation with HPLC Strong correlation.[1][2][11]Weaker correlation, especially in patient populations with high metabolite concentrations (e.g., liver transplant recipients).[2][3]Monoclonal antibody-based assays are a convenient alternative to HPLC for the specific measurement of cyclosporin.[3][12]
Assay Results Comparison Results are generally lower and closer to HPLC values.[3][12][13]Results are consistently higher than those from monoclonal or HPLC assays.[3][12][13]In blood samples, specific monoclonal assays can yield results that are 33% to 50% of those from polyclonal assays.[3][12]
Affinity High and uniform affinity for a specific epitope.[14] Affinities can range from 5 x 10⁻⁸ M to 2 x 10⁻¹⁰ M.[15]A mixture of antibodies with a range of affinities. Affinity of some polyclonal populations can be higher than that of some monoclonal antibodies.[16]High-affinity monoclonal antibodies are crucial for developing sensitive immunoassays.[14][16]
Consistency High lot-to-lot consistency due to production from a single hybridoma cell line.[17]Lot-to-lot variability can be higher due to differences in the immune response of different animals.Monoclonal antibodies provide a stable and long-term supply of a consistent reagent.[5]
Production More complex and time-consuming, involving hybridoma technology.[5][17][18]Relatively simpler and faster, involving immunization of an animal and collection of serum.[17][19]The cost of producing monoclonal antibodies is generally higher.[5][17]

Experimental Protocols

The following sections describe generalized experimental protocols for the production of antibodies and their use in a comparative immunoassay for cyclosporin detection.

Antibody Production

Monoclonal Antibody Production (Hybridoma Technology):

  • Immunization: A mouse is immunized with a cyclosporin-carrier protein conjugate to stimulate an immune response.[18]

  • Cell Fusion: Spleen cells from the immunized mouse, which produce antibodies, are fused with myeloma cells (immortal cancer cells) to create hybridoma cells.[18]

  • Screening and Cloning: The hybridoma cells are screened to identify those producing antibodies with the desired specificity and affinity for cyclosporin. Positive clones are then cultured to produce a large quantity of a single type of monoclonal antibody.[17]

Polyclonal Antibody Production:

  • Immunization: An animal (commonly a rabbit, goat, or sheep) is immunized with a cyclosporin-carrier protein conjugate.

  • Immune Response: The animal's immune system produces a variety of B-cells that recognize different epitopes on the cyclosporin molecule, resulting in the production of polyclonal antibodies.

  • Serum Collection: Blood is collected from the immunized animal, and the serum, containing the polyclonal antibodies, is separated.

  • Purification: The polyclonal antibodies can be purified from the serum, for example, through affinity chromatography.

Comparative Immunoassay for Cyclosporin Detection (Example: Radioimmunoassay - RIA)

This protocol outlines a general procedure for a competitive radioimmunoassay to compare the performance of monoclonal and polyclonal antibodies.

  • Reagent Preparation:

    • Prepare a standard curve of known cyclosporin concentrations.

    • Dilute patient samples (whole blood or plasma).

    • Prepare radiolabeled cyclosporin (e.g., with Iodine-125).

    • Prepare solutions of the monoclonal and polyclonal antibodies to be tested.

  • Assay Procedure:

    • To a series of tubes, add a fixed amount of radiolabeled cyclosporin and a fixed amount of either the monoclonal or polyclonal antibody.

    • Add varying concentrations of the cyclosporin standards or the diluted patient samples to the tubes.

    • Incubate the mixture to allow for competitive binding between the unlabeled cyclosporin (from the standard or sample) and the radiolabeled cyclosporin for the antibody binding sites.

    • Separate the antibody-bound cyclosporin from the free cyclosporin (e.g., by precipitation with a secondary antibody or protein A/G).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabeled cyclosporin against the known cyclosporin concentrations of the standards.

    • Determine the cyclosporin concentration in the patient samples by interpolating their percentage of bound radioactivity on the standard curve.

    • Compare the results obtained using the monoclonal and polyclonal antibodies and correlate them with results from a reference method like HPLC.

Visualizations

G Figure 1: Antibody-Antigen Interaction cluster_0 Monoclonal Antibodies cluster_1 Polyclonal Antibodies mAb1 mAb antigen_m Cyclosporin mAb1->antigen_m mAb2 mAb mAb2->antigen_m antigen_m->epitope1 Epitope 1 pAb1 pAb 1 antigen_p Cyclosporin pAb1->antigen_p pAb2 pAb 2 pAb2->antigen_p pAb3 pAb 3 pAb3->antigen_p antigen_p->epitope_p1 Epitope 1 antigen_p->epitope_p2 Epitope 2 antigen_p->epitope_p3 Epitope 3 G Figure 2: Workflow for Comparing Antibodies in a Cyclosporin Immunoassay cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay cluster_analysis Data Analysis patient_samples Patient Samples (Whole Blood) incubation Competitive Binding Incubation patient_samples->incubation standards Cyclosporin Standards standards->incubation mab Monoclonal Antibody mab->incubation pab Polyclonal Antibody pab->incubation tracer Labeled Cyclosporin tracer->incubation separation Separation of Bound/Free Fractions incubation->separation detection Signal Detection separation->detection std_curve Standard Curve Generation detection->std_curve concentration Calculate Cyclosporin Concentration std_curve->concentration comparison Compare mAb vs. pAb Results concentration->comparison hplc_corr Correlate with HPLC Data comparison->hplc_corr

References

A Comparative Analysis of Cyclosporine Assays: Focus on Metabolite Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of cyclosporine A (CsA), a critical immunosuppressant drug, is paramount for effective therapeutic drug monitoring (TDM) in transplant recipients and patients with autoimmune disorders. A key challenge in CsA quantification is the potential for cross-reactivity of its numerous metabolites in various immunoassays, which can lead to an overestimation of the parent drug concentration and subsequent dose adjustments that may compromise patient outcomes. This guide provides a comparative analysis of the cross-reactivity of major cyclosporine metabolites in commonly used immunoassay platforms, offering valuable insights for selecting the appropriate assay and interpreting results.

Performance of Cyclosporine Immunoassays: Metabolite Cross-Reactivity

The cross-reactivity of cyclosporine metabolites varies significantly across different immunoassay methods and is influenced by the specificity of the antibody used. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is considered the gold standard for its high specificity for the parent CsA molecule. However, immunoassays are widely used for their convenience and rapid turnaround time. The following tables summarize the reported cross-reactivity of major cyclosporine metabolites in several commercial immunoassay systems.

It is important to note that specific quantitative cross-reactivity data for Cyclosporin U was not found in the reviewed scientific literature. Therefore, its impact on the accuracy of these assays could not be definitively included in this comparison.

MetaboliteAbbott TDx (Polyclonal)Abbott TDx (Monoclonal)DiaSorinSyva EMIT
AM1 HighSignificantModerateLow
AM9 HighSignificantModerateLow
AM4N SignificantModerateLowLow
AM1c SignificantModerateLowLow
AM19 ModerateLowLowLow
AM1c9 ModerateLowLowLow

Table 1: Relative Cross-Reactivity of Cyclosporine Metabolites in Various Immunoassays. This table provides a qualitative summary based on findings from multiple studies, indicating the general degree of interference from major metabolites.

MetaboliteAbbott TDx FPIAIncstar Cyclo-Trac RIASandoz RIA
AM1 (M17) 50-116%--
AM9 (M1) 14-44%--
M8 9-20%--
M13 13-26%--
M18 17-79%--
M21 4-54%--
M25 <1-52%--
M26 <1-29%--

Table 2: Quantitative Cross-Reactivity of Cyclosporine Metabolites in Polyclonal Immunoassays. Data from studies that quantified the percentage of cross-reactivity of specific metabolites in older polyclonal immunoassays.[1]

Assay PlatformAM1 Cross-Reactivity (%)AM9 Cross-Reactivity (%)AM4N Cross-Reactivity (%)
Abbott ARCHITECT -2.5 to 3.3-0.8 to 2.2Minimal
Abbott AxSYM ~7~12.6-
CEDIA ~4~25-
EMIT None Detected~6-
Abbott TDx (Monoclonal) ~3.2~16.1-
Dade Dimension -~3.1~6.6

Table 3: Cross-Reactivity of Key Metabolites in Monoclonal Immunoassays. This table presents a summary of reported cross-reactivity percentages for major metabolites in more specific monoclonal antibody-based assays. Note that values can vary between studies and reagent lots.

Experimental Protocols

The determination of metabolite cross-reactivity is a critical component of validating any cyclosporine assay. A generalized experimental protocol is outlined below.

Protocol for Determining Metabolite Cross-Reactivity
  • Sample Preparation:

    • Obtain drug-free whole blood from healthy volunteers.

    • Prepare stock solutions of purified cyclosporine A and its metabolites (e.g., AM1, AM9, AM4N) of known concentrations.

    • Spike the drug-free whole blood with a known concentration of cyclosporine A to serve as the baseline.

    • In separate pools of drug-free whole blood, spike with the same concentration of cyclosporine A plus a known concentration of a single metabolite. Metabolite concentrations should be clinically relevant.

  • Assay Procedure:

    • Analyze the prepared samples using the immunoassay platform being evaluated, following the manufacturer's instructions.

    • Multiple replicates of each sample should be analyzed to ensure precision.

  • Data Analysis:

    • Calculate the mean measured cyclosporine concentration for each sample set (CsA only, and CsA + metabolite).

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = [(Measured Concentration in CsA + Metabolite Sample) - (Measured Concentration in CsA only Sample)] / (Concentration of Metabolite Added) x 100

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for cross-reactivity analysis and the mechanism of action of cyclosporine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start: Obtain Drug-Free Whole Blood stock Prepare Stock Solutions (CsA & Metabolites) start->stock spike_csa Spike with CsA (Baseline) stock->spike_csa spike_met Spike with CsA + Metabolite stock->spike_met assay Perform Immunoassay spike_csa->assay spike_met->assay calc Calculate Mean Concentrations assay->calc cross_react Calculate % Cross-Reactivity calc->cross_react end End: Report Findings cross_react->end

Experimental workflow for cross-reactivity analysis.

cyclosporine_moa cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporine A Complex CsA-Cyclophilin Complex CsA->Complex binds to Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin_inactive Calcineurin (Inactive) Complex->Calcineurin_inactive inhibits Calcineurin_active Calcineurin (Active) NFAT NFAT Calcineurin_active->NFAT dephosphorylates Calcineurin_inactive->NFAT Blocked NFAT_P NFAT-P NFAT_P->Calcineurin_active NFAT_translocation NFAT Translocation NFAT->NFAT_translocation Gene IL-2 Gene NFAT_translocation->Gene activates Transcription IL-2 mRNA Transcription Gene->Transcription

Mechanism of action of Cyclosporine.

References

A Comparative Guide to the Cytostatic Effects of Cyclosporins in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Cyclosporin A and its Derivatives Against Alternative Compounds

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytostatic effects of Cyclosporin A (CsA) and its derivatives on various cancer cell lines. While the specific compound "Cyclosporin U" was not found in the available literature, this guide focuses on the extensively studied Cyclosporin A, offering insights into its anti-proliferative properties and comparing them with other relevant compounds. The complex role of CsA in oncology is multifaceted, with studies demonstrating both cytostatic and, in some contexts, tumor-promoting effects.

Quantitative Data Summary

The following table summarizes the cytostatic effects of Cyclosporin A and a comparator, FK506 (Tacrolimus), on human colon carcinoma cell lines. It is important to note that the effects of these compounds can be highly cell-type specific.

CompoundCell LineAssayEndpointResultReference
Cyclosporin A Human Colon CarcinomaCell GrowthInhibitionInduces necroptosis and a mild G0/G1 cell cycle arrest.[1]
FK506 (Tacrolimus) Human Colon CarcinomaCell GrowthPromotionPromotes tumor growth.[1]
Cyclosporin A Bladder Cancer Cell LinesMalignancy SuppressionSignificant SuppressionTreatment with CsA resulted in significant suppression of malignancy.[2]
Tacrolimus Bladder Cancer Cell LinesMalignancy SuppressionSignificant SuppressionTreatment with Tacrolimus resulted in significant suppression of malignancy.[2]
Cyclosporin A Breast Cancer Cell Lines (ER+ and ER-)Growth and ProgressionInhibitionInhibited the growth and progression of malignancy.[2]
Cyclosporin A Derivatives NCI-H226 (NSCLC)Anti-proliferative Performance80-100% Increased Inhibitory EffectNovel derivatives showed significantly improved anti-proliferative effects compared to CsA.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the cytostatic effects of compounds like Cyclosporin A.

Cell Proliferation and Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cyclosporin A) and a vehicle control.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)
  • Cell Preparation: Cancer cells are serum-starved for a designated period before the assay.

  • Assay Setup: Transwell inserts with a specific pore size (e.g., 8 µm) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: A suspension of the serum-starved cells in a serum-free medium, with or without the test compound, is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

  • Analysis: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and molecular mechanisms, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Assessing Cytostatic Effects A Cancer Cell Line Culture B Cell Seeding in Multi-well Plates A->B C Treatment with this compound/A and Controls B->C D Incubation (e.g., 24-72h) C->D E Cell Viability Assay (e.g., MTT) D->E F Cell Cycle Analysis (e.g., Flow Cytometry) D->F G Apoptosis Assay (e.g., Annexin V) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: A generalized workflow for evaluating the cytostatic effects of a compound on cancer cell lines.

G cluster_pathway Signaling Pathways Modulated by Cyclosporin A in Cancer Cells CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin TGFb TGF-β Production CsA->TGFb STAT3 STAT3 CsA->STAT3 Inhibits Calcineurin Calcineurin Cyclophilin->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylation GeneTranscription Gene Transcription (e.g., IL-2) NFAT->GeneTranscription Activates CellInvasion Increased Cell Invasion and Motility TGFb->CellInvasion Apoptosis Apoptosis STAT3->Apoptosis Inhibition of

Caption: Key signaling pathways affected by Cyclosporin A in the context of cancer.

Discussion of Signaling Pathways

Cyclosporin A's impact on cancer cells is intricate, extending beyond its well-known immunosuppressive mechanism.

  • Calcineurin-NFAT Pathway: The canonical mechanism of CsA involves binding to cyclophilin, and this complex then inhibits calcineurin, a phosphatase.[3][4] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent gene transcription, including that of IL-2.[4] While central to its immunosuppressive effects, some studies suggest that CsA's anti-cancer effects in colon carcinoma are independent of this pathway.[1]

  • Transforming Growth Factor-β (TGF-β) Signaling: In some cellular contexts, CsA has been shown to induce the production of TGF-β.[5][6] This cytokine can promote tumor progression by enhancing cell motility, invasiveness, and anchorage-independent growth.[5][7] This pro-tumorigenic effect is a critical consideration in the therapeutic application of CsA.

  • STAT3 Inhibition: Cyclosporin A has been observed to inhibit the STAT3 signaling pathway.[2] The inhibition of STAT3 can lead to increased apoptosis in cancer cells and may contribute to the synergistic anti-tumor effects seen when CsA is combined with other drugs like gefitinib in non-small cell lung cancer cell lines.[2]

References

A Comparative Analysis of Modified Versus Unmodified Cyclosporine Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclosporine, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of various autoimmune diseases. The oral bioavailability of the original oil-based formulation of cyclosporine (unmodified) is notoriously variable and dependent on factors such as food intake and bile production. To address these limitations, a modified microemulsion formulation was developed to enhance its absorption profile. This guide provides a comprehensive comparative analysis of the absorption characteristics of modified and unmodified cyclosporine, supported by experimental data and detailed methodologies.

Key Differences in Formulation

Unmodified cyclosporine is a lipophilic drug formulated in an oil-based solution, which requires emulsification by bile salts in the gastrointestinal tract for absorption.[1] This dependency contributes to its erratic and unpredictable bioavailability.[1][2] In contrast, modified cyclosporine is a microemulsion preconcentrate that, upon contact with aqueous fluids in the gastrointestinal tract, spontaneously forms a fine microemulsion.[1][3] This formulation is less dependent on bile for absorption, leading to more consistent and improved bioavailability.[1][3]

Comparative Pharmacokinetic Data

The enhanced absorption of modified cyclosporine (often referred to by the brand name Neoral®) compared to the unmodified formulation (e.g., Sandimmune®) is well-documented in numerous clinical studies. The following tables summarize key pharmacokinetic parameters from comparative bioavailability studies.

Table 1: Pharmacokinetic Parameters in Renal Transplant Recipients

ParameterModified Cyclosporine (Neoral®)Unmodified Cyclosporine (Sandimmune®)Fold Increase with Modified FormulationReference
Cmax (ng/mL) 790.5 ± 216.5589.4 ± 313~1.34x[4]
Tmax (hr) 1.8 ± 1.02.5 ± 1.7Shorter[4]
AUC (ng·hr/mL) Increased by 20-50%Baseline1.2-1.5x[5][6]

Table 2: Pharmacokinetic Parameters in Liver Transplant Recipients

ParameterModified Cyclosporine (Neoral®)Unmodified Cyclosporine (Sandimmune®)Fold Increase with Modified FormulationReference
Cmax (ng/mL) 963431~2.23x[7]
Tmax (hr) 1.62.9Shorter[7]
AUC (ng·hr/mL) Increased by a mean factor of 1.80Baseline1.8x[7]

Table 3: Pharmacokinetic Parameters in Healthy Volunteers

ParameterModified Cyclosporine (SMEDDS)Unmodified Cyclosporine (non-SMEDDS)Fold Increase with Modified FormulationReference
Cmax (ng/mL) 1162 ± 350896 ± 174~1.30x[8]
Tmax (hr) 2.46 ± 0.932.71 ± 0.61Shorter[8]
AUC (ng·hr/mL) 6126 ± 15915594 ± 1085~1.09x[8]

Note: SMEDDS (Self-Microemulsifying Drug Delivery System) is the technology used in modified cyclosporine.

Experimental Protocols

The following sections detail the typical methodologies employed in clinical trials comparing the bioavailability of modified and unmodified cyclosporine.

Study Design

Comparative bioavailability studies for cyclosporine formulations are often designed as open-label, randomized, two-period, crossover trials.[9][10][11] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least 7 to 14 days is typically incorporated between the two treatment periods to ensure complete elimination of the drug from the system before the next administration.[10]

Subject Population

Studies are conducted in various populations, including healthy volunteers and stable organ transplant recipients (e.g., kidney, liver, heart).[9][11][12] Inclusion criteria often specify age ranges, and subjects undergo a comprehensive medical examination and laboratory tests to ensure they are in good health.[10] For patient populations, stable graft function is a key inclusion criterion.

Dosing and Administration

Subjects typically receive a single oral dose of either the modified or unmodified cyclosporine formulation.[10] The dosage can vary depending on the study population. For instance, a 200 mg single dose has been used in studies with healthy volunteers.[10] The drug is administered with a standardized volume of water, and subjects are usually required to fast overnight before and for a specified period after drug administration.[10]

Blood Sample Collection

Serial blood samples are collected in EDTA-containing tubes at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours.[10] The whole blood samples are then stored frozen at -20°C or lower until analysis.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of cyclosporine in whole blood is determined using a validated HPLC method.[10][12]

  • Sample Preparation: A common method for sample preparation is liquid-liquid extraction.[10] This involves adding an organic solvent (e.g., ethyl ether) to an acidified whole blood sample.[10] An internal standard, such as cyclosporine D, is added to the samples to ensure accuracy and precision. The organic layer containing the cyclosporine is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[10] Alternatively, protein precipitation with zinc sulfate and acetonitrile can be used.

  • Chromatographic Conditions: A reversed-phase C18 column is typically used for separation. The mobile phase is often a mixture of acetonitrile, water, and other organic modifiers, and the column is maintained at an elevated temperature (e.g., 72-80°C) to improve peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength of around 205-210 nm.

  • Quantification: A calibration curve is generated using standard solutions of cyclosporine of known concentrations. The concentration of cyclosporine in the unknown samples is then calculated from this calibration curve.

Mandatory Visualizations

Cyclosporine Signaling Pathway

G cluster_cell T-Cell CsA Cyclosporine Cyp Cyclophilin CsA_Cyp Cyclosporine-Cyclophilin Complex CsA->CsA_Cyp Cyp->CsA_Cyp Calcineurin_active Calcineurin (active) CsA_Cyp->Calcineurin_active Inhibition Calcineurin_inactive Calcineurin (inactive) NFAT_P NFAT (phosphorylated) Cytoplasm NFAT NFAT (dephosphorylated) Cytoplasm Calcineurin_active->NFAT NFAT_P->NFAT Dephosphorylation NFAT_n NFAT Nucleus NFAT->NFAT_n Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Transcription Activation IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 Interleukin-2 IL2_mRNA->IL2 TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation TCR_activation TCR Activation TCR_activation->Calcineurin_active Ca2+ influx

Caption: Cyclosporine's mechanism of action via calcineurin inhibition.

Experimental Workflow for Comparative Bioavailability Study

G cluster_groupA Group A cluster_groupB Group B cluster_crossover Crossover start Study Start screening Subject Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization period1_A Period 1: Administer Unmodified Cyclosporine randomization->period1_A Group A period1_B Period 1: Administer Modified Cyclosporine randomization->period1_B Group B sampling1_A Serial Blood Sampling (0-24h) period1_A->sampling1_A washout Washout Period (e.g., 14 days) sampling1_A->washout period2_B Period 2: Administer Unmodified Cyclosporine sampling1_B Serial Blood Sampling (0-24h) period1_B->sampling1_B sampling1_B->washout period2_A Period 2: Administer Modified Cyclosporine washout->period2_A washout->period2_B sampling2_A Serial Blood Sampling (0-24h) period2_A->sampling2_A analysis Sample Analysis (HPLC or LC-MS/MS) sampling2_A->analysis sampling2_B Serial Blood Sampling (0-24h) period2_B->sampling2_B sampling2_B->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis stat_analysis Statistical Analysis (Bioequivalence Assessment) pk_analysis->stat_analysis end Study Conclusion stat_analysis->end

Caption: A typical crossover study design for comparing cyclosporine formulations.

References

A Head-to-Head Comparison of Cyclosporin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cyclosporin analogues is critical for selecting the optimal compound for therapeutic development and experimental design. This guide provides a comprehensive, data-driven comparison of key cyclosporin analogues, focusing on their mechanisms of action, binding affinities, immunosuppressive activities, and notable side effects.

Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive properties.[1] Its mechanism of action primarily involves the inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway. However, the therapeutic window of CsA is narrowed by significant side effects, most notably nephrotoxicity. This has spurred the development of numerous analogues with modified structures aimed at improving efficacy, reducing toxicity, or exploring alternative therapeutic applications. This guide will compare Cyclosporin A with four of its prominent analogues: Voclosporin, Alisporivir, NIM811, and Cyclosporin G.

Mechanism of Action: A Tale of Two Targets

The immunosuppressive effects of cyclosporins are largely mediated through a two-step process. First, the cyclosporin analogue enters the lymphocyte and binds to an intracellular protein called cyclophilin A (CypA). This drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[2] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, upon activation, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).[3] IL-2 is a potent T-cell growth factor, and its suppression is a cornerstone of the immunosuppressive effect of these drugs.[3]

However, not all cyclosporin analogues are created equal in their interaction with this pathway. While Voclosporin and Cyclosporin G share this primary mechanism with CsA, Alisporivir and NIM811 are notable for their lack of significant immunosuppressive activity.[4][5] These non-immunosuppressive analogues still bind to cyclophilins but do not effectively inhibit calcineurin.[4][5] Their therapeutic potential lies in other cyclophilin-dependent pathways, such as antiviral activity or the regulation of mitochondrial function.[4][6]

Diagram 1: Immunosuppressive Mechanism of Calcineurin-Inhibiting Cyclosporin Analogues.

Quantitative Comparison of Performance

The efficacy and potency of cyclosporin analogues can be quantitatively assessed through various in vitro assays. Key parameters include their binding affinity for cyclophilin A, their ability to inhibit calcineurin, and their ultimate effect on T-cell proliferation. The following tables summarize the available experimental data for a head-to-head comparison.

AnalogueCyclophilin A Binding Affinity (Kd/Ki)Reference
Cyclosporin A 13 ± 4 nM (Kd)[7]
Voclosporin 15 ± 4 nM (Kd)[7]
Alisporivir High affinity (specific value not available)[4]
NIM811 Higher affinity than Cyclosporin A (specific value not available)[5]
Cyclosporin G DC50 for displacing ³H-CsA: 3.9 ± 5.4 x 10⁻⁷ M (compared to 1.44 ± 2.49 x 10⁻⁷ M for CsA)[7]
Kd: Dissociation constant; Ki: Inhibition constant. A lower value indicates higher affinity.
DC50: 50% displacement concentration.
AnalogueCalcineurin Inhibition (IC50)Reference
Cyclosporin A ~2 µg/L (in culture medium)[8]
Voclosporin Increased inhibition compared to CsA (specific value not available)[3]
Alisporivir Non-immunosuppressive, does not significantly inhibit calcineurin[4]
NIM811 Devoid of significant immunosuppressive activity, does not inhibit calcineurin[5]
Cyclosporin G Similar to Cyclosporin A[9]
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
AnalogueT-Cell Proliferation Inhibition (IC50)Reference
Cyclosporin A 19 ± 4 µg/L (alloantigen-induced)[7]
Voclosporin More potent than Cyclosporin A (specific value not available)[3]
Alisporivir Does not inhibit T-cell activation; can enhance antigen-specific CD8+ T-cell activation[1][10]
NIM811 Devoid of immunosuppressive capacity[11]
Cyclosporin G 60 ± 7 µg/L (alloantigen-induced)[7]
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Side Effect Profiles: A Key Differentiator

While efficacy is paramount, the clinical utility of cyclosporin analogues is often dictated by their side effect profiles.

  • Cyclosporin A: The gold standard, but its use is frequently complicated by nephrotoxicity, hypertension, and neurotoxicity.

  • Voclosporin: Designed to have a more predictable pharmacokinetic profile and a better safety profile than CsA, particularly with regard to nephrotoxicity.[3]

  • Alisporivir and NIM811: As non-immunosuppressive analogues, they are devoid of the side effects associated with calcineurin inhibition, making them attractive candidates for non-immunosuppressive indications.[4][5]

  • Cyclosporin G: While having similar immunosuppressive activity to CsA, some studies suggest it may have a different toxicity profile, though results have been conflicting.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific comparison. Below are outlines of the key assays used to characterize and compare cyclosporin analogues.

Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by cyclosporin analogues.

Calcineurin_Assay_Workflow Workflow for Calcineurin Phosphatase Activity Assay Start Start Prepare_Reagents Prepare Reagents: - Calcineurin Enzyme - RII Phosphopeptide Substrate - Assay Buffer - Cyclosporin Analogues Start->Prepare_Reagents Incubate_Drug Pre-incubate Calcineurin with Cyclosporin Analogue Prepare_Reagents->Incubate_Drug Add_Substrate Add RII Phosphopeptide Substrate to initiate reaction Incubate_Drug->Add_Substrate Incubate_Reaction Incubate at 30°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction and Measure Released Phosphate Incubate_Reaction->Stop_Reaction Analyze Calculate % Inhibition and determine IC50 Stop_Reaction->Analyze End End Analyze->End Cyclophilin_Binding_Assay_Workflow Workflow for Cyclophilin Binding Assay (Fluorescence Quenching) Start Start Prepare_Reagents Prepare Reagents: - Recombinant Cyclophilin A - Assay Buffer - Cyclosporin Analogues Start->Prepare_Reagents Titration Titrate Cyclophilin A with increasing concentrations of Cyclosporin Analogue Prepare_Reagents->Titration Measure_Fluorescence Measure the change in intrinsic tryptophan fluorescence of Cyclophilin A Titration->Measure_Fluorescence Analyze Plot fluorescence change vs. drug concentration and fit to a binding isotherm to determine Kd Measure_Fluorescence->Analyze End End Analyze->End T_Cell_Proliferation_Assay_Workflow Workflow for T-Cell Proliferation Assay Start Start Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Start->Isolate_PBMCs Culture_Cells Culture PBMCs with a T-cell stimulus (e.g., PHA, anti-CD3/CD28) and varying concentrations of Cyclosporin Analogue Isolate_PBMCs->Culture_Cells Add_Tracer Add a proliferation marker (e.g., ³H-thymidine or CFSE) Culture_Cells->Add_Tracer Incubate Incubate for 3-5 days Add_Tracer->Incubate Measure_Proliferation Measure incorporation of ³H-thymidine or dilution of CFSE by flow cytometry Incubate->Measure_Proliferation Analyze Calculate % Inhibition of proliferation and determine IC50 Measure_Proliferation->Analyze End End Analyze->End

References

A Comparative Guide: HPLC vs. Immunoassay for Cyclosporin A Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Cyclosporin A (CsA), a critical immunosuppressant with a narrow therapeutic window, is paramount. The choice of analytical method significantly impacts therapeutic drug monitoring and clinical outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the reference method, with various immunoassay techniques for the quantification of CsA in whole blood.

Data Presentation: A Quantitative Comparison

The correlation between HPLC and various immunoassay methods has been extensively studied. The following table summarizes key quantitative data from several comparative studies, highlighting the performance of different immunoassays against the gold standard, HPLC.

Immunoassay TypeCorrelation Coefficient (r)Regression EquationKey FindingsReference(s)
Radioimmunoassay (RIA) - Monoclonal 0.98RIA = 0.99 (HPLC)Excellent correlation with HPLC, suggesting the 125I-RIA kit is equivalent to HPLC for therapeutic monitoring.[1][2]
Fluorescence Polarization Immunoassay (FPIA) - Monoclonal (TDx) r² = 0.82TDx = 9.16 + 1.42 (HPLC)Significant correlation, but a notable overestimation of CsA levels by an average of 51% compared to HPLC.[3]
Enzyme-Multiplied Immunoassay Technique (EMIT) - Monoclonal r² = 0.82EMIT = 10.54 + 1.07 (HPLC)Good correlation, with a lower mean overestimation of 17% compared to the TDx FPIA.[3]
General Monoclonal Immunoassay (in felines) 0.942Not specifiedSignificant correlation, though HPLC is considered superior. Immunoassay may be reliable if a patient-specific comparative database is established.[4]

It is a consistent finding that many immunoassays tend to overestimate CsA concentrations compared to the more specific HPLC method.[3][5] This is often attributed to the cross-reactivity of the antibodies used in immunoassays with CsA metabolites, which can accumulate, particularly in liver transplant recipients.[5][6] However, specific monoclonal antibody-based immunoassays, such as certain RIAs, have demonstrated a strong equivalence to HPLC.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for both HPLC and immunoassay methods for CsA measurement in whole blood.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC methods for CsA analysis, while varying in specific reagents and equipment, generally follow a similar workflow involving sample preparation, chromatographic separation, and detection.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To a 1 mL whole blood sample, add a protein precipitating agent such as a zinc sulfate solution in an acetonitrile-water mixture.[7]

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC system or subjected to further solid-phase or liquid-liquid extraction for cleanup and concentration of the analyte.[7]

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used.[7][8]

  • Mobile Phase: An isocratic or gradient mobile phase typically consisting of a mixture of acetonitrile, water, and other modifiers like methanol or phosphoric acid is used to separate CsA from other components.[7][8]

  • Column Temperature: The column is often heated (e.g., to 70-80°C) to improve peak shape and reduce run time.[7]

  • Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.[7]

3. Detection:

  • CsA is detected using a UV detector at a low wavelength, typically around 210 nm.[7][8]

  • The concentration of CsA in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a standard.

Immunoassay Protocol (Example: Electrochemiluminescence Immunoassay - ECLIA)

Immunoassays offer a more automated and high-throughput approach to CsA measurement. The following protocol is a general representation of an automated immunoassay workflow.

1. Sample Pretreatment:

  • Whole blood samples are manually pretreated by mixing with a reagent containing a methanol-based solution with zinc sulfate to lyse the red blood cells and precipitate proteins.[9]

  • The mixture is vortexed and then centrifuged to separate the supernatant containing the extracted CsA.[9]

2. Automated Analysis:

  • The pretreated supernatant is loaded onto the automated immunoassay analyzer.

  • The sample is combined with assay-specific reagents, including paramagnetic microparticles coated with an anti-cyclosporine antibody.

  • CsA in the sample binds to the antibody-coated microparticles.

  • A labeled detection antibody is added, which also binds to the captured CsA, forming a sandwich complex.

  • The reaction mixture is then passed through a measuring cell where a voltage is applied, triggering a chemiluminescent reaction.

  • The intensity of the emitted light is measured by a photomultiplier tube and is directly proportional to the concentration of CsA in the sample.

Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for comparing HPLC and immunoassay methods for Cyclosporin A measurement.

G cluster_sample Sample Collection & Preparation cluster_hplc HPLC Analysis cluster_ia Immunoassay Analysis cluster_data Data Analysis & Comparison PatientSample Whole Blood Sample (e.g., from transplant patient) Aliquoting Aliquoting for Parallel Analysis PatientSample->Aliquoting Divide HPLC_Prep Protein Precipitation & Extraction Aliquoting->HPLC_Prep Aliquot 1 IA_Prep Sample Pretreatment (Lysis & Precipitation) Aliquoting->IA_Prep Aliquot 2 HPLC_Analysis HPLC Separation (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Detection UV Detection (210 nm) HPLC_Analysis->HPLC_Detection Data_Analysis Quantitative Data (Concentration in ng/mL) HPLC_Detection->Data_Analysis IA_Analysis Automated Immunoassay IA_Prep->IA_Analysis IA_Detection Signal Detection (e.g., Chemiluminescence) IA_Analysis->IA_Detection IA_Detection->Data_Analysis Comparison Statistical Comparison (Correlation, Regression, Bias) Data_Analysis->Comparison G HPLC HPLC (Reference Method) Specificity Specificity (Parent Drug vs. Metabolites) HPLC->Specificity High Immunoassay Immunoassay (Test Method) Immunoassay->Specificity Variable (Antibody Dependent) Correlation Correlation Analysis (e.g., Pearson's r) Specificity->Correlation Agreement Agreement Analysis (e.g., Bland-Altman) Specificity->Agreement Correlation->Agreement

References

A Comparative Analysis of Low-Dose Versus High-Dose Cyclosporine A Regimens

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic efficacy and safety profiles of varied Cyclosporine A dosing strategies, supported by clinical data and mechanistic insights.

This guide offers a comprehensive comparison of low-dose and high-dose Cyclosporine A (CsA) treatment regimens for researchers, scientists, and drug development professionals. By examining quantitative data from various clinical applications, detailing experimental protocols, and illustrating the underlying signaling pathways, this document aims to provide a thorough understanding of the differential effects of CsA dosage. The evidence suggests that low-dose CsA regimens can offer comparable efficacy to high-dose strategies in certain conditions, often with a more favorable safety profile.

Quantitative Comparison of Efficacy and Safety

The following tables summarize the key efficacy and safety outcomes from comparative studies of low-dose and high-dose Cyclosporine A across different therapeutic areas.

Renal Transplantation
Outcome MeasureLow-Dose CsA (5 mg/kg/d)High-Dose CsA (8 mg/kg/d)p-value
2-Year Patient Survival97.62%97.92%0.76
2-Year Graft Survival80.32%80.41%0.82
Acute Rejection Episodes47.61%52.08%0.09
Hypertension50.23%67.5%0.007
Hypertriglyceridemia32.64%45.5%0.005
Elevated Liver Enzymes7.14%12.5%0.018

Data from a study in living donor renal transplantation recipients.[1]

Atopic Dermatitis
Outcome MeasureLow-Dose CsA (<4 mg/kg)High-Dose CsA (≥4 mg/kg) & Other ImmunomodulatorsMetric
Symptom ReductionNon-inferior-Standard Mean Difference (SMD): -1.62
Adverse EventsHigher incidence (initially)Lower incidenceIncidence Rate Ratio (IRR): 0.72
Serious Adverse EventsNo significant differenceNo significant differenceIRR: 1.83

Based on a meta-analysis of five randomized controlled trials.[2][3][4] In a long-term study, a lower starting dosage was not associated with higher dropout rates, and there were no significant differences in efficacy or adverse events between the two dosage schedules over one year.[5]

Psoriasis
Outcome MeasureLow-Dose CsA (mean 5.6 mg/kg/day)Placebo
≥75% Improvement in PASI (4 weeks)83% (15 out of 18 patients)-
Mean Reduction in PASI (4 weeks)Significant improvementNo significant change

From a double-blind, randomized trial in patients with severe plaque psoriasis.[6] A lower maintenance dose of 3 mg/kg/day was effective in maintaining reduced PASI scores in most patients.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental designs from key studies.

Study in Renal Transplantation
  • Objective: To compare the efficacy and safety of early low- versus high-dose CsA induction therapy in living donor renal transplant recipients.[1]

  • Study Design: A single-center study involving 90 consecutive recipients of living donor kidney transplants.[1]

  • Patient Population: 90 patients were divided into two groups. The groups were matched for age, sex, underlying renal diseases, pre-transplantation dialysis period, number of transplantations, and panel-reactive antibody tests.[1]

  • Dosing Regimens:

    • Group 1 (Low-Dose): 42 patients received CsA at 5 mg/kg/d, plus mycophenolate mofetil (MMF) at 30 mg/kg/d and prednisolone at 1 mg/kg/d.[1]

    • Group 2 (High-Dose): 48 patients received CsA at 8 mg/kg/d, with the same doses of MMF and prednisolone.[1]

  • Dose Tapering: CsA dose tapering was initiated in both groups three months after transplantation. Prednisolone was tapered within the first two months to 10 mg/d for all patients. The MMF dose remained unchanged.[1]

  • Outcome Measures: The primary outcomes were acute rejection episodes, patient and graft survival, and clinical outcomes within two years after transplantation. Safety was assessed by monitoring for complications such as hypertension, hypertriglyceridemia, and elevated liver enzymes.[1]

Study in Atopic Dermatitis
  • Objective: To determine the optimal dosage schedule for efficacy and safety of CsA in severe atopic dermatitis and to assess long-term safety and efficacy.[5]

  • Study Design: An open, randomized trial.[5]

  • Patient Population: 78 patients with severe, long-standing atopic dermatitis.[5]

  • Dosing Regimens:

    • Group A: Initial dose of 5 mg/kg per day, decreasing to 3 mg/kg per day.[5]

    • Group B: Initial dose of 3 mg/kg per day, increasing to 5 mg/kg per day.[5]

  • Treatment Duration: A 2-month dose-finding period followed by a 10-month maintenance phase where patients were kept on their optimal dose.[5]

  • Outcome Measures: Efficacy was assessed by a severity score and an area score. Safety was evaluated by monitoring adverse events.[5]

Mechanism of Action: Signaling Pathway

Cyclosporine A exerts its immunosuppressive effects primarily by inhibiting T-cell activation. This is achieved through the blockade of the calcineurin signaling pathway. The diagram below illustrates this mechanism.

G Cyclosporine A Mechanism of Action cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporine A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin binds Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin binds Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene activates T-Cell Proliferation T-Cell Proliferation IL2_Gene->T-Cell Proliferation leads to TCR T-Cell Receptor Activation TCR->Calcineurin activates

Caption: Cyclosporine A's inhibition of the calcineurin-NFAT pathway.

Upon entering a T-cell, Cyclosporine A binds to its intracellular receptor, cyclophilin.[7][8] This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[7][9] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[7][8] By inhibiting calcineurin, CsA prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[7][9] This, in turn, blocks the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is a critical growth factor for T-cell proliferation.[7][8] Additionally, CsA has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[9]

Conclusion

The available evidence indicates that low-dose Cyclosporine A can be an effective and well-tolerated therapeutic strategy in several clinical contexts. In renal transplantation, a lower initial dose demonstrated comparable efficacy in preventing graft rejection while showing a significantly better safety profile regarding hypertension and hypertriglyceridemia.[1] Similarly, in atopic dermatitis and psoriasis, low-dose regimens have proven effective in managing disease severity.[2][3][4][6] The decision to use a low-dose versus a high-dose regimen should be based on a careful evaluation of the specific clinical indication, the patient's individual characteristics, and a thorough risk-benefit assessment. Further research is warranted to explore the long-term outcomes and to optimize dosing strategies for various conditions.

References

A Comparative Analysis of Calcineurin Inhibitors: Unraveling the Effects of Cyclosporin U and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcineurin inhibitors is paramount for advancing therapeutic strategies. This guide provides a comparative overview of Cyclosporin U and other prominent calcineurin inhibitors, focusing on their mechanisms, experimental evaluation, and known structure-activity relationships. However, it is critical to note that publicly available, direct comparative experimental data for this compound is exceedingly scarce, limiting a robust quantitative comparison.

Calcineurin inhibitors are a cornerstone of immunosuppressive therapy, primarily utilized to prevent organ transplant rejection and to manage various autoimmune disorders. Their mechanism of action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. By blocking calcineurin's activity, these drugs prevent the activation of T-lymphocytes, a key component of the adaptive immune response. This guide will delve into the family of cyclosporins, with a particular focus on the available information for this compound, and draw comparisons with other widely used calcineurin inhibitors such as Tacrolimus, Pimecrolimus, and Voclosporin.

The Calcineurin Signaling Pathway

The immunosuppressive effects of calcineurin inhibitors are mediated through the disruption of the T-cell activation signaling cascade. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes crucial for T-cell proliferation and immune response, most notably Interleukin-2 (IL-2). Calcineurin inhibitors, by forming a complex with intracellular proteins (immunophilins), bind to calcineurin and block its phosphatase activity, thereby preventing NFAT activation and subsequent immunosuppression.

Calcineurin_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Signal Calcineurin_inactive Inactive Calcineurin Ca_ion->Calcineurin_inactive Activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P (Cytoplasm) Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (Nucleus) NFAT_p->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates IL2 Interleukin-2 (IL-2) IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Promotes Cyclosporin_U This compound Immunophilin Immunophilin Cyclosporin_U->Immunophilin Complex This compound- Immunophilin Complex Immunophilin->Complex Complex->Calcineurin_active Inhibits

Caption: Calcineurin signaling pathway and the inhibitory action of this compound.

Comparative Overview of Calcineurin Inhibitors

While detailed quantitative data for this compound is lacking, we can infer its likely properties based on the well-established structure-activity relationships of the cyclosporin family. Cyclosporins are cyclic undecapeptides, and minor modifications to their amino acid residues can significantly impact their immunosuppressive potency and side effect profile.

Calcineurin InhibitorImmunophilin Binding PartnerPotency (Relative to CsA)Key Distinguishing Features
Cyclosporin A (CsA) CyclophilinBaselineThe prototypical calcineurin inhibitor; extensive clinical data available.
This compound Cyclophilin (presumed)Data not availableIdentified as a cytostatic agent and an impurity of cyclosporin.[1]
Tacrolimus (FK-506) FKBP1210-100x more potent than CsAAssociated with a higher incidence of neurotoxicity and new-onset diabetes post-transplant compared to CsA.
Pimecrolimus FKBP12Lower than TacrolimusPrimarily used topically for atopic dermatitis due to lower systemic absorption.
Voclosporin CyclophilinMore potent than CsAA newer analog of cyclosporine with a modified amino acid at position one, potentially offering a more predictable pharmacokinetic profile.

Experimental Protocols for Comparative Efficacy

To rigorously compare the effects of different calcineurin inhibitors, standardized in vitro and in vivo assays are employed. These protocols are essential for determining the relative potency and potential therapeutic index of novel compounds like this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the immunosuppressive activity of a compound. It measures the proliferation of T-cells in response to stimulation by allogeneic cells (cells from a genetically different donor). Inhibition of this proliferation indicates immunosuppressive potential.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • One-Way MLR Setup: Treat the PBMCs from one donor (the "stimulator" cells) with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.

  • Co-culture: Co-culture the treated stimulator cells with PBMCs from the second donor (the "responder" cells) in a 96-well plate.

  • Drug Treatment: Add serial dilutions of the calcineurin inhibitors (e.g., this compound, Cyclosporin A, Tacrolimus) to the co-cultures.

  • Proliferation Assay: After a 5-day incubation period, assess T-cell proliferation by adding a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., WST-1). The amount of incorporated tracer or color change is proportional to the degree of cell proliferation.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the drug that inhibits T-cell proliferation by 50%) for each compound.

MLR_Workflow DonorA Donor A PBMCs (Responder) Coculture Co-culture DonorA->Coculture DonorB Donor B PBMCs (Stimulator) Irradiation Mitotic Inactivation DonorB->Irradiation Irradiation->Coculture Drug Add Calcineurin Inhibitors Coculture->Drug Incubation Incubate (5 days) Drug->Incubation Assay Proliferation Assay Incubation->Assay Analysis Calculate IC₅₀ Assay->Analysis SAR_Logic Structure Cyclosporin Structure Conformation Bioactive Conformation Structure->Conformation CyclophilinBinding Cyclophilin Binding Conformation->CyclophilinBinding CalcineurinBinding Calcineurin Binding CyclophilinBinding->CalcineurinBinding Immunosuppression Immunosuppressive Activity CalcineurinBinding->Immunosuppression

References

Safety Operating Guide

Proper Disposal of Cyclosporin U: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Cyclosporin U are critical for maintaining laboratory safety and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals.

This compound, an impurity of the immunosuppressant drug cyclosporine, requires careful management as a hazardous chemical waste product in a laboratory setting. Adherence to proper disposal protocols is paramount to mitigate environmental contamination and protect personnel from potential exposure. All waste containing this compound, including unused product, contaminated materials, and sharps, must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1]

Waste Categorization and Disposal Procedures

Proper segregation of waste streams is essential for the safe and compliant disposal of this compound. The following table outlines the appropriate disposal methods for different categories of this compound waste.

Waste CategoryDescriptionDisposal Procedure
Unused/Expired this compound Pure chemical, leftover solutionsCollect in a designated, sealed, and clearly labeled hazardous waste container.[2] Arrange for pickup and disposal by a licensed hazardous material disposal company.[1]
Contaminated Labware (Disposable) Pipette tips, culture plates, gloves, absorbent paperPlace in a dedicated hazardous waste container that is clearly labeled.[2] These items should be incinerated.
Contaminated Labware (Reusable) Glassware, spatulasTriple rinse with a 70% ethanol solution.[2] The rinsate should be collected as hazardous waste. After decontamination, the labware can be washed and reused.
Contaminated Sharps Needles, syringes, scalpelsImmediately place in a designated sharps container for incineration.[2] Do not recap, bend, or break needles.
Spill Cleanup Materials Absorbent pads, contaminated PPECollect all cleanup materials in a sealed bag or container, label it as hazardous waste, and dispose of it through a licensed hazardous waste contractor.[3]

Experimental Protocol: Decontamination of Reusable Labware

This protocol details the steps for the effective decontamination of reusable laboratory equipment, such as glassware, that has come into contact with this compound.

Materials:

  • 70% ethanol solution

  • Three separate rinsing basins or containers

  • Appropriate personal protective equipment (PPE), including chemically resistant gloves (double gloving is recommended), lab coat, and eye protection.[2]

  • Designated hazardous waste container for collecting rinsate.

Procedure:

  • Initial Rinse: In a certified chemical fume hood, rinse the contaminated labware with 70% ethanol, ensuring all surfaces are coated.[2] Decant the ethanol rinsate into the designated hazardous waste container.

  • Second Rinse: Submerge the labware in a fresh basin of 70% ethanol. Agitate gently to ensure thorough rinsing. Decant the rinsate into the hazardous waste container.

  • Third Rinse: Repeat the rinsing process with a third basin of fresh 70% ethanol. This "triple rinse" method is crucial for effective decontamination.[2] Collect the final rinsate in the hazardous waste container.

  • Final Cleaning: After the triple rinse, the labware can be washed with standard laboratory detergent and water before being dried and stored for reuse.

  • Waste Disposal: Seal the hazardous waste container holding the ethanol rinsate and label it appropriately for collection by a certified hazardous waste disposal service.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated with this compound is_sharp Is the item a sharp? start->is_sharp is_reusable Is the item reusable? is_sharp->is_reusable No dispose_sharps Dispose in Sharps Container for Incineration is_sharp->dispose_sharps Yes decontaminate Decontaminate via Triple Rinse with 70% Ethanol is_reusable->decontaminate Yes dispose_disposable Dispose in Hazardous Waste Container is_reusable->dispose_disposable No end_disposal Final Disposal by Licensed Hazardous Waste Contractor dispose_sharps->end_disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate reuse_item Clean and Reuse decontaminate->reuse_item collect_rinsate->end_disposal dispose_disposable->end_disposal

Caption: Workflow for this compound Waste Segregation and Disposal.

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the appropriate personal protective equipment.[3] For spills, the area should be evacuated and secured, and cleanup should only be performed by trained personnel equipped for handling hazardous materials. For large spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.[3] The ultimate disposal of this compound waste should be conducted via a licensed hazardous material disposal company, often through incineration in a facility equipped with an afterburner and scrubber to prevent environmental release.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.